molecular formula C9H8F2O4 B143667 3-(Difluoromethoxy)-4-methoxybenzoic acid CAS No. 162401-65-2

3-(Difluoromethoxy)-4-methoxybenzoic acid

Cat. No.: B143667
CAS No.: 162401-65-2
M. Wt: 218.15 g/mol
InChI Key: DDERGTQRHJFPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8F2O4 and its molecular weight is 218.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-6-3-2-5(8(12)13)4-7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDERGTQRHJFPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-65-2
Record name 3-(difluoromethoxy)-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a critical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. The guide will delve into its chemical and physical properties, established synthesis methodologies, its pivotal role in drug development, and its biological significance, particularly in the context of respiratory diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, with the Chemical Abstracts Service (CAS) number 162401-62-9 , is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its molecular structure, featuring a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position, is instrumental to its function as a key building block for pharmacologically active molecules.

This compound is widely recognized as a primary intermediate in the industrial synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[5][6] Its structural attributes contribute to the final drug's efficacy and pharmacokinetic profile.

Molecular Structure and Properties

The unique arrangement of functional groups in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid dictates its chemical behavior and physical characteristics.

Table 1: Chemical and Physical Properties of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

PropertyValueSource
CAS Number 162401-62-9[1][2][3][4]
Molecular Formula C₁₂H₁₂F₂O₄[2][3][4]
Molecular Weight 258.22 g/mol [2][3]
IUPAC Name 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid[3]
Appearance White to off-white solid
Melting Point 119-119.5 °C[4]
SMILES O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1[4]
InChI Key IGFDIFLMMLWKKY-UHFFFAOYSA-N[4]

Synthesis Methodologies

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a multi-step process that has been optimized for industrial-scale production. A common synthetic pathway initiates from 3,4-dihydroxybenzaldehyde and involves sequential alkylation reactions followed by an oxidation step.

Generalized Synthetic Workflow

A prevalent method for the preparation of this intermediate involves a three-step process starting from a substituted benzaldehyde. This approach is favored for its efficiency and scalability.

Synthesis_Workflow A 3-Hydroxy-4-(difluoromethoxy)benzaldehyde B Alkylation with Cyclopropylmethyl Bromide A->B C 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde B->C D Oxidation C->D E 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid D->E

Caption: Generalized synthetic workflow for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, derived from publicly available patent literature.

Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • To this mixture, add cyclopropylmethyl bromide.

  • Heat the reaction mixture to approximately 60-90°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

  • Dissolve the crude aldehyde from the previous step in a suitable solvent system, which may include acetic acid or a mixture of acetone and water.

  • Add an oxidizing agent. Common choices include potassium permanganate, sodium chlorite with a scavenger like sulfamic acid, or hydrogen peroxide.

  • Maintain the reaction at a controlled temperature. For instance, when using potassium permanganate, the reaction may be conducted at room temperature.

  • Upon completion, the reaction is worked up. This may involve quenching any excess oxidizing agent, followed by acidification to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent like methanol can be performed for further purification to yield the final product with high purity.

Role in Drug Development and Biological Significance

The primary application of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory process associated with COPD.

Synthesis of Roflumilast

In the synthesis of Roflumilast, the carboxylic acid group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with 3,5-dichloro-4-aminopyridine to form the final amide bond, yielding Roflumilast.

Roflumilast_Synthesis A 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid B Acid Activation (e.g., SOCl₂) A->B C 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoyl Chloride B->C D Amidation with 3,5-dichloro-4-aminopyridine C->D E Roflumilast D->E

Caption: Final step in the synthesis of Roflumilast from its benzoic acid intermediate.

Biological Context: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition

Recent research has also explored the biological activity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid itself. Studies have shown that it can inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells.[7] EMT is a process implicated in the pathogenesis of pulmonary fibrosis.

The compound was found to suppress the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblast activation, and reduce the expression of vimentin and collagen I, which are involved in the excessive deposition of extracellular matrix characteristic of fibrosis.[7] Furthermore, it increased the expression of E-cadherin, an epithelial marker. These effects suggest that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid may have therapeutic potential in treating fibrotic lung diseases by targeting the TGF-β/Smad signaling pathway.[7]

Safety and Handling

Proper handling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is essential in a laboratory or industrial setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Table 2: Hazard and Precautionary Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations.

Conclusion

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a compound of considerable importance in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the anti-inflammatory drug Roflumilast. Its synthesis is well-established, and its chemical properties are well-characterized. Emerging research also suggests that the molecule itself possesses interesting biological activities that may warrant further investigation for therapeutic applications in fibrotic diseases. A thorough understanding of its chemistry, synthesis, and handling is crucial for researchers and professionals involved in drug discovery and development.

References

  • Kuujia. Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Available from: [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. American Chemical Society. Available from: [Link]

  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. Available from: [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Substituted Difluoromethoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers

Foreword: In the landscape of medicinal chemistry and drug development, substituted benzoic acids serve as foundational scaffolds. The introduction of fluorine-containing moieties, such as the difluoromethoxy group (-OCHF₂), can profoundly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on the physicochemical properties of such compounds, which are critical determinants of their behavior in both chemical and biological systems.

It is important to note that while the specific compound of interest is 3-(Difluoromethoxy)-4-methoxybenzoic acid , publicly available experimental data for this precise isomer is limited. To provide a robust and scientifically grounded analysis, this document will focus on its close structural isomer, 4-(Difluoromethoxy)-3-methoxybenzoic acid (CAS No. 162401-59-4) . The principles and methodologies discussed are broadly applicable to this entire class of compounds, offering valuable insights for researchers working with related structures.

Chemical Identity and Structural Attributes

The first step in any analytical endeavor is to establish a clear and unambiguous identity for the compound. The properties of a molecule are intrinsically linked to its structure, including the spatial arrangement of its functional groups.

The core structure consists of a benzene ring substituted with a carboxylic acid, a methoxy group, and a difluoromethoxy group. The relative positions of these groups dictate the molecule's electronic and steric characteristics. For our reference compound, 4-(Difluoromethoxy)-3-methoxybenzoic acid, these substituents create a specific electronic profile that influences its acidity, polarity, and potential for intermolecular interactions.

Table 1: Chemical Identifiers for 4-(Difluoromethoxy)-3-methoxybenzoic acid

Identifier Value Source
CAS Number 162401-59-4 [1][2]
Molecular Formula C₉H₈F₂O₄ [1][2]
Molecular Weight 218.15 g/mol [1][2]
IUPAC Name 4-(difluoromethoxy)-3-methoxybenzoic acid
SMILES COC1=C(C=CC(=C1)C(=O)O)OC(F)F [1][2]

| InChIKey | QEZBOPWZULAPBJ-UHFFFAOYSA-N |[1] |

Core Physicochemical Properties

These properties are the bedrock of drug development, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It determines the extent of ionization at a given pH. For a drug molecule, the ionization state is paramount as it affects its ability to cross biological membranes and interact with its target. Benzoic acids are weak acids, and their pKa is heavily influenced by the electronic nature of the substituents on the aromatic ring.

  • Expert Insight: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2). The methoxy group, conversely, is an electron-donating group, which would slightly decrease acidity. The net effect is a balance of these opposing electronic influences. While an experimental value is not available, the pKa is expected to be slightly below 4.0.

Solubility

Solubility, particularly aqueous solubility, is a critical hurdle in drug development. Poor solubility can lead to low bioavailability and challenging formulation development.

  • Expert Insight: The molecule possesses both hydrophilic (carboxylic acid) and lipophilic (aromatic ring, difluoromethoxy group) regions. The carboxylic acid group can participate in hydrogen bonding with water, but the overall solubility is expected to be low in aqueous media. The -OCHF₂ group significantly increases lipophilicity compared to a simple methoxy group. Therefore, solubility is predicted to be higher in organic polar solvents like methanol, ethanol, and DMSO.

Lipophilicity (LogP)

Lipophilicity is the measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogP is a key predictor of membrane permeability and metabolic stability.

  • Expert Insight: The presence of the difluoromethoxy group is a modern strategy in medicinal chemistry to increase lipophilicity and enhance metabolic stability without adding significant steric bulk. Computational models predict an XLogP value of approximately 2.6 for 4-(difluoromethoxy)-3-methoxybenzoic acid, indicating a moderate degree of lipophilicity. This suggests the compound should have reasonable membrane permeability.

Table 2: Key Physicochemical and Computed Properties

Property Value / Description Source
Physical State Solid (predicted)
Hydrogen Bond Donor Count 1 (from -COOH) [1]
Hydrogen Bond Acceptor Count 4 (from C=O, -OH, -OCH₃, -OCHF₂) [1]
Rotatable Bond Count 4 [1]
Topological Polar Surface Area (TPSA) 55.76 Ų [1]

| Predicted XLogP | 2.6 | |

Experimental Methodologies & Workflows

To ensure data integrity, all physicochemical properties must be determined using validated, reproducible methods. The following sections describe standard protocols for this class of compounds.

Determination of pKa via Potentiometric Titration

This is the gold-standard method for determining the pKa of an ionizable compound. It involves titrating a solution of the acid with a strong base while monitoring the pH.

Protocol Steps:

  • Solution Preparation : Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH). Accurately weigh and dissolve a known amount of the benzoic acid derivative in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Apparatus Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration : Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments from a burette, recording the pH after each addition.

  • Data Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH at the half-equivalence point (when half of the acid has been neutralized).

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is the benchmark technique for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature.

Protocol Steps:

  • Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation : Centrifuge the samples at high speed to pellet the excess solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove any microscopic particulates.

  • Quantification : Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

  • Calculation : Use the measured concentration and the dilution factor to calculate the solubility in the original solvent.

Workflow for Solubility Determination:

Caption: Workflow for the Shake-Flask solubility determination method.

Spectroscopic Profile

A comprehensive spectroscopic analysis is required to confirm the structure and purity of the synthesized compound.

  • ¹H NMR (Proton NMR) : Will show distinct signals for the aromatic protons, the methoxy (-OCH₃) protons, and the characteristic triplet for the difluoromethoxy proton (-OCHF₂). The coupling of the proton to the two fluorine atoms (J-coupling) is a key diagnostic feature.

  • ¹³C NMR (Carbon NMR) : Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the acid and the carbon of the difluoromethoxy group, which will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR (Fluorine NMR) : Is essential for fluorine-containing compounds. It will show a doublet corresponding to the two equivalent fluorine atoms, split by the single proton of the -OCHF₂ group.

  • Mass Spectrometry (MS) : Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula C₉H₈F₂O₄.[1][2]

Applications in Research and Drug Discovery

Benzoic acid derivatives with fluorinated substituents are of high interest in medicinal chemistry. They are often used as key intermediates or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Scaffolds for Novel Therapeutics : The structure serves as a versatile scaffold. The carboxylic acid can be converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • Modulation of ADME Properties : The difluoromethoxy group is a bioisostere of other groups (like a hydroxyl or thiol) and is used to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics, such as increasing metabolic stability or improving cell permeability.

Conclusion

A thorough understanding of the physicochemical properties of 4-(Difluoromethoxy)-3-methoxybenzoic acid and its isomers is fundamental for their effective application in research and development. Properties such as pKa, solubility, and lipophilicity, governed by the interplay of the carboxylic acid, methoxy, and electron-withdrawing difluoromethoxy groups, dictate the compound's behavior. The robust experimental workflows detailed in this guide provide a clear path for researchers to generate high-quality, reliable data essential for advancing drug discovery programs.

References

  • Kuujia. (n.d.). Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Retrieved January 14, 2026, from [Link]

Sources

Solubility Profile of 3-(Difluoromethoxy)-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Difluoromethoxy)-4-methoxybenzoic acid. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and structural analogs. The core of this guide is a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents, designed to be a self-validating system for researchers in drug development and chemical synthesis. We will explore the underlying chemical principles governing its solubility, provide a step-by-step methodology for empirical determination, and discuss best practices for data analysis and safety.

Introduction and Physicochemical Profile

This compound is a substituted benzoic acid derivative. Such molecules are common building blocks in medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCHF₂) group in place of a simpler substituent can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1] Understanding the solubility of this compound is a critical first step in any application, from designing synthetic reaction conditions to formulating a potential active pharmaceutical ingredient (API).

The structure is characterized by three key functional groups that dictate its solubility behavior:

  • Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group generally confers solubility in polar, protic solvents.

  • Methoxy Group (-OCH₃): A polar, aprotic group that can act as a hydrogen bond acceptor.

  • Difluoromethoxy Group (-OCHF₂): This group has a pronounced electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to non-fluorinated analogs.[1] Its presence also increases the lipophilicity (fat-solubility) of the molecule.

Based on these features and data from structurally similar compounds like 4-methoxybenzoic acid and other fluorinated benzoic acids, a qualitative solubility profile can be predicted.[2][3]

Predicted Qualitative Solubility in Common Organic Solvents

While precise quantitative data is best determined empirically, a reasoned prediction helps in the initial selection of solvents for experimentation. The principle of "like dissolves like" is the primary guide.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. High solubility is particularly expected in DMSO.[4]
Non-Polar Hexane, TolueneLow to Insoluble The overall polarity of the molecule is too high for significant interaction with non-polar hydrocarbon solvents.[2]
Chlorinated Dichloromethane (DCM)Low to Moderate DCM has a moderate polarity and can dissolve a range of organic compounds, but strong hydrogen bonding interactions are absent.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Equipment
  • Solute: High-purity (>99%) this compound.

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg).

    • Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Calibrated thermometer.

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

    • Syringe filters (0.22 µm or 0.45 µm, made of a material compatible with the solvent, e.g., PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis setup).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep_solute Add excess solute to a known mass/volume of solvent in a vial seal_vial Seal vial tightly prep_solute->seal_vial shake Agitate in thermostatic shaker at constant T (e.g., 24-72 hours) check Periodically sample to confirm equilibrium (concentration plateau) shake->check settle Allow solid to settle check->settle filter Withdraw supernatant and filter immediately using a pre-warmed/equilibrated syringe filter settle->filter quantify Accurately dilute and quantify concentration (e.g., HPLC, Gravimetric) filter->quantify calculate Calculate solubility (e.g., mg/mL, mol/L) quantify->calculate

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Solution:

    • Accurately weigh a known amount of solvent (e.g., 5.00 g) into a glass vial.

    • Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

    • Seal the vial tightly to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vial for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.

    • Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may result in an underestimation of solubility. For rigorous studies, samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[5]

  • Sampling and Filtration:

    • After equilibration, remove the vial from the shaker and let it stand at the experimental temperature for a short period to allow the excess solid to settle.

    • Withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

    • Causality Check: Filtration must be rapid and performed at the experimental temperature to prevent the solute from precipitating due to temperature changes. Using a filter that has been stored at the same temperature can help minimize this risk.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point until a constant weight of the dried solute is achieved.[2]

      • Calculate the mass of the dissolved solute and the mass of the solvent to determine solubility. This method is simple but only suitable for non-volatile solutes and requires high precision.

    • High-Performance Liquid Chromatography (HPLC) Method:

      • Prepare a series of standard solutions of the solute at known concentrations.

      • Generate a calibration curve by plotting the peak area from the HPLC-UV detector against the concentration of the standard solutions.

      • Accurately dilute the filtered saturated sample to fall within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor. This method is highly sensitive and specific.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-(Difluoromethoxy)-3-methoxybenzoic acid and other fluorinated benzoic acids suggest the following precautions.[6][7]

  • Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Determining the solubility of this compound is fundamental for its effective application. This guide provides a robust framework for this task, beginning with a qualitative prediction based on chemical first principles and culminating in a detailed, self-validating experimental protocol. By meticulously following the isothermal shake-flask method and employing precise analytical techniques like HPLC, researchers can generate the reliable, quantitative data necessary to advance their work in drug discovery, process chemistry, and materials science.

References

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 3-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link].

  • LookChem. Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Available at: [Link].

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

  • University of Texas at Dallas. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • Scribd. Solubility Testing of Organic Compounds. Available at: [Link].

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link].

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Available at: [Link].

  • PubChem. 4-Methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 3-(Difluoromethoxy)-4-ethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Solubility comparison in ethyl acetate. Available at: [Link].

  • NIST WebBook. p-Methoxybenzoic acid, 3,5-difluorophenyl ester. Available at: [Link].

  • LookChem. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link].

Sources

The Evolving Therapeutic Landscape of 3-(Difluoromethoxy)-4-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound modulations of a molecule's biological profile. These alterations often manifest as enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic properties such as membrane permeability.[1] Within this context, the 3-(difluoromethoxy)-4-methoxybenzoic acid scaffold has garnered significant attention as a privileged core structure for the development of a new generation of therapeutic agents. This guide provides an in-depth exploration of the biological activities of its derivatives, focusing on their mechanisms of action, structure-activity relationships, and therapeutic potential.

The difluoromethoxy group, in particular, offers a nuanced balance of lipophilicity and polarity, which is instrumental in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This functional group can also serve as a bioisostere for other moieties, enabling fine-tuning of molecular interactions with biological targets. This technical guide will delve into the key therapeutic areas where derivatives of this compound have shown promise, with a particular focus on their roles as phosphodiesterase-4 (PDE4) inhibitors and anti-fibrotic agents.

Core Biological Activity: Potent and Selective Phosphodiesterase-4 (PDE4) Inhibition

A predominant and extensively investigated biological activity of this compound derivatives is their potent inhibition of phosphodiesterase-4 (PDE4).[2] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a broad spectrum of anti-inflammatory responses.

Mechanism of Action: Attenuation of Inflammatory Cascades

The therapeutic efficacy of PDE4 inhibitors stems from their ability to suppress the activity of various inflammatory cells and mediators. Elevated cAMP levels in immune cells, such as macrophages, neutrophils, and T-cells, lead to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-12, IL-23), and interferon-gamma (IFN-γ). Furthermore, PDE4 inhibition can suppress the release of chemokines and reactive oxygen species, thereby mitigating the recruitment and activation of inflammatory cells at sites of inflammation.

PDE4_Inhibition_Pathway cluster_cAMP_regulation cAMP Regulation cluster_downstream_effects Downstream Effects Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Pro_Inflammatory_Stimuli->Adenylate_Cyclase Activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, ILs) Pro_Inflammatory_Stimuli->Inflammatory_Mediators Induces cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to CREB CREB (Inactive) PKA->CREB Phosphorylates PKA->Inflammatory_Mediators Inhibits Production pCREB pCREB (Active) Anti_Inflammatory_Response Anti-inflammatory Response pCREB->Anti_Inflammatory_Response Promotes Transcription Derivative 3-(Difluoromethoxy)-4-methoxy benzoic acid Derivative Derivative->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway by this compound derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound core serves as a crucial anchor for interaction with the PDE4 active site. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly impact potency and selectivity.[2][3] For instance, the esterification of the benzoic acid moiety has been explored to enhance cell permeability and oral bioavailability.[2]

A notable example is the development of Roflumilast, a potent PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of a key intermediate for Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, underscores the importance of this chemical class.[4][5] The cyclopropylmethoxy group at the 3-position is a common feature in many potent PDE4 inhibitors, contributing to favorable interactions within a hydrophobic pocket of the enzyme's active site.

Compound Modification from Core Structure Biological Activity (IC50) Therapeutic Indication
RoflumilastAmide derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid~0.8 nM (PDE4)COPD, Plaque Psoriasis[6]
TanimilastEster derivative of a related benzoic acidHigh activity in cell-free and cell-based assays[2]Asthma, COPD[2]
PDE-423Pyrazole derivativePotent PDE4 inhibitor[7]Asthma (preclinical)[7]

Emerging Therapeutic Frontier: Anti-Fibrotic Activity

Beyond their well-established anti-inflammatory effects, certain derivatives of this compound have demonstrated significant anti-fibrotic properties.[8] This dual activity is of particular interest for the treatment of chronic inflammatory diseases that are often accompanied by tissue remodeling and fibrosis, such as idiopathic pulmonary fibrosis (IPF).

Inhibition of Epithelial-Mesenchymal Transition (EMT)

A key mechanism underlying the anti-fibrotic effects of these compounds is the inhibition of the epithelial-mesenchymal transition (EMT). EMT is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to the accumulation of extracellular matrix (ECM) and the progression of fibrosis.

One study investigated the effects of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on transforming growth factor-beta 1 (TGF-β1)-induced EMT in alveolar epithelial cells.[8] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis. The study found that DGM effectively inhibited the TGF-β1/Smad signaling pathway, a critical cascade in the initiation and progression of EMT.[8]

Experimental Protocol: In Vitro EMT Inhibition Assay

  • Cell Culture: Human alveolar epithelial cells (A549) are cultured in appropriate media until they reach 70-80% confluency.

  • Induction of EMT: Cells are serum-starved for 24 hours, followed by stimulation with recombinant human TGF-β1 (e.g., 10 ng/mL) for 48 hours to induce EMT.

  • Treatment: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of the this compound derivative (e.g., DGM).

  • Western Blot Analysis: Cell lysates are collected, and protein expression levels of EMT markers are assessed by Western blotting. Key markers include:

    • E-cadherin: An epithelial marker (expression is expected to be rescued by the inhibitor).

    • α-Smooth Muscle Actin (α-SMA) and Vimentin: Mesenchymal markers (expression is expected to be suppressed by the inhibitor).

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against E-cadherin and vimentin to visualize changes in cell morphology and protein localization.

  • Data Analysis: The relative protein expression levels are quantified and statistically analyzed to determine the inhibitory effect of the compound on EMT.

EMT_Inhibition_Workflow Start Start: A549 Cell Culture Induction Induce EMT with TGF-β1 Start->Induction Treatment Treat with Derivative Induction->Treatment Analysis Analyze EMT Markers Treatment->Analysis WesternBlot Western Blot (E-cadherin, α-SMA, Vimentin) Analysis->WesternBlot Quantitative Immunofluorescence Immunofluorescence (Morphology, Protein Localization) Analysis->Immunofluorescence Qualitative Results Results: Inhibition of EMT WesternBlot->Results Immunofluorescence->Results

Caption: Experimental workflow for assessing the inhibition of EMT.

Synthetic Strategies and Chemical Development

The synthesis of this compound and its derivatives often involves multi-step reaction sequences that require careful optimization of reaction conditions. Several patented methods describe the synthesis of key intermediates, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[4][9][10]

A common synthetic route starts from a suitably substituted benzoic acid ester, followed by alkylation and hydrolysis steps. For example, one approach involves the alkylation of a 3-hydroxy-4-(difluoromethoxy)benzoic acid ester with cyclopropylmethyl bromide in the presence of a base, followed by hydrolysis of the ester to yield the final benzoic acid derivative.[4]

The accessibility of starting materials and the efficiency of the synthetic route are critical considerations for the large-scale production of these compounds for further preclinical and clinical development.

Future Directions and Therapeutic Potential

The diverse biological activities of this compound derivatives position them as a promising class of compounds for the treatment of a range of diseases. Their dual anti-inflammatory and anti-fibrotic properties make them particularly attractive for chronic conditions where both processes contribute to pathology.

Further research is warranted to explore the full therapeutic potential of this chemical scaffold. This includes:

  • Expansion to other inflammatory and fibrotic diseases: Investigating the efficacy of these derivatives in other conditions such as liver fibrosis, kidney fibrosis, and systemic sclerosis.

  • Exploration of novel biological targets: While PDE4 is a key target, it is possible that these compounds interact with other proteins to exert their biological effects. Target identification and validation studies could uncover novel mechanisms of action.

  • Development of next-generation derivatives: Continued medicinal chemistry efforts to synthesize and screen new analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • The Role of Fluorin
  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.
  • Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry. PubMed.
  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006. PubChem.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.

Sources

A Technical Guide to 3-(Difluoromethoxy)-4-methoxybenzoic Acid: Synthesis, Properties, and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This technical guide provides an in-depth analysis of 3-(Difluoromethoxy)-4-methoxybenzoic acid (CAS 162401-65-2), a key building block that leverages the unique attributes of the -OCF₂H group. We will explore its synthesis, physicochemical properties, and diverse applications, explaining the mechanistic rationale behind its utility for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Role of the Difluoromethoxy Group

In drug design, the introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique blend of properties that make it a highly strategic asset. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety acts as a "lipophilic hydrogen bond donor."[6] This allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, which are common pharmacophores.[1][7]

This compound combines this strategic group with a versatile benzoic acid core. The carboxylic acid function provides a convenient handle for synthetic elaboration, primarily through amide bond formation, making it an ideal scaffold for building complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a building block are critical for its effective use in synthesis and for predicting its influence on the properties of the final molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 162401-65-2[8][9]
Molecular Formula C₉H₈F₂O₄[8]
Molecular Weight 218.15 g/mol [8]
Melting Point 178 °C[10]
Appearance White to off-white solid
pKa (Predicted) ~3.9 (Influenced by electron-withdrawing -OCF₂H)[1]
LogP (Predicted) ~1.9 - 2.2

Note: Predicted values are estimations based on computational models and the known effects of the substituent groups.

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a characteristic triplet for the -OCF₂H proton with coupling to the two fluorine atoms, singlets for the methoxy (-OCH₃) protons and the carboxylic acid proton, and distinct aromatic protons.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

  • ¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, the carboxylic acid carbonyl, and a triplet for the -C F₂H carbon due to C-F coupling.

Synthesis and Manufacturing Workflow

The most common and industrially viable route to this compound involves a three-step sequence starting from a commercially available phenolic precursor. The key transformation is the O-difluoromethylation of the hydroxyl group.

G cluster_0 Synthesis Workflow A Step 1: Esterification (Vanillic Acid) B Step 2: O-Difluoromethylation (Methyl 3-hydroxy-4-methoxybenzoate) A->B Protection C Step 3: Saponification (Ester Intermediate) B->C Key C-O Bond Formation D Final Product (this compound) C->D Deprotection

Caption: High-level workflow for the synthesis of the target benzoic acid.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[11][12][13]

Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid (Vanillic Acid)

  • Suspend vanillic acid (1.0 eq) in methanol (5-10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-methoxybenzoate, which can often be used in the next step without further purification.

Causality: The esterification protects the carboxylic acid, preventing it from reacting in the subsequent base-mediated difluoromethylation step. Methanol serves as both the reagent and solvent, and an acid catalyst accelerates the reaction.

Step 2: O-Difluoromethylation of Methyl 3-hydroxy-4-methoxybenzoate

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).

  • Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120°C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, methyl 3-(difluoromethoxy)-4-methoxybenzoate.

Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Sodium chlorodifluoroacetate, upon heating, decarboxylates to generate the highly reactive difluorocarbene (:CF₂) in situ. The phenoxide traps the carbene to form the desired difluoromethyl ether.

Step 3: Saponification to this compound

  • Dissolve the crude ester from the previous step in a mixture of THF/methanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq).

  • Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[10]

Causality: The hydroxide base hydrolyzes the methyl ester back to the carboxylic acid via a nucleophilic acyl substitution mechanism. Acidification then protonates the resulting carboxylate salt to precipitate the final, neutral product.

Applications in Organic Synthesis

The primary utility of this building block lies in its carboxylic acid moiety, which is a versatile handle for constructing larger molecules, particularly through amide bond formation.

Application Example: Synthesis of a PDE4 Inhibitor Analog

This building block is a key component in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, which are used in treating inflammatory conditions.[10][14] The general scheme involves coupling the benzoic acid with a substituted aminopyridine.

G BuildingBlock 3-(OCF₂H)-4-(OCH₃) Benzoic Acid Coupling Amide Coupling (e.g., HATU, EDC) BuildingBlock->Coupling Amine Substituted Aminopyridine Amine->Coupling Product PDE4 Inhibitor Analog Coupling->Product

Caption: General reaction scheme for amide bond formation.

Detailed Protocol: Amide Coupling Reaction
  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as DMF or DCM.

  • Add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) along with an amine base such as DIPEA (2.0 eq) or triethylamine.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., 4-amino-3,5-dichloropyridine) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 6-24 hours until the reaction is complete.

  • Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final amide.[15]

Causality: The coupling agent activates the carboxylic acid by converting it into a more reactive species (e.g., an active ester), which is then readily susceptible to nucleophilic attack by the amine, forming a stable amide bond. The base is required to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

The Strategic Advantage in Drug Design

The choice of the 3-(difluoromethoxy)-4-methoxy substitution pattern is a deliberate design element in medicinal chemistry.

G cluster_0 Bioisosteric Mimicry A -OH Hydroxyl H-Bond Donor Metabolically labile B -OCH₃ Methoxy H-Bond Acceptor Prone to O-demethylation C -OCF₂H Difluoromethoxy Lipophilic H-Bond Donor Metabolically robust C->A Mimics H-bond donation C->B Blocks metabolism

Caption: Bioisosteric relationship of the difluoromethoxy group.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically vulnerable methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) effectively blocks oxidative O-demethylation, a common metabolic pathway that deactivates drugs. This can increase the half-life and bioavailability of a compound.[1]

  • Modulation of Lipophilicity and Acidity: The -OCF₂H group is more lipophilic than a hydroxyl group but can be less lipophilic than a methoxy group, providing a tool to fine-tune the molecule's LogP for optimal absorption and distribution.[6] Its strong electron-withdrawing nature also increases the acidity of the benzoic acid proton, which can influence receptor binding and solubility.[1]

  • Enhanced Target Binding: The unique ability of the -OCF₂H group to act as a hydrogen bond donor allows it to form interactions with target proteins that are not possible with a traditional methoxy group. This can lead to improved potency and selectivity.[7]

Safety and Handling

Based on data for analogous fluorinated benzoic acids, this compound should be handled with appropriate care.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Handling: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is derived from the strategic combination of a readily functionalized carboxylic acid handle and the unique physicochemical properties imparted by the difluoromethoxy group. By providing metabolic stability, modulating lipophilicity, and enabling unique hydrogen bonding interactions, this reagent empowers medicinal chemists to design and synthesize next-generation therapeutics with improved pharmacological profiles. Its straightforward and scalable synthesis further enhances its appeal for both academic research and industrial drug development.

References

  • Sergi, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved January 14, 2026, from [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Dalvit, C., et al. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]

  • 3-Difluoromethoxy-4-methoxybenzoic Acid. (n.d.). CATO Reference Materials. Retrieved January 14, 2026, from [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]

  • Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. (1998). Google Patents.
  • 3-Difluoromethoxy-4-methoxybenzoic Acid. (n.d.). Splendid Labs. Retrieved January 14, 2026, from [Link]

  • Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. (2002). Google Patents.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]

  • CAS No. 1159429-52-3. (n.d.). 960 Chemical Network. Retrieved January 14, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Process for preparing roflumilast. (2018). Google Patents.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 14, 2026, from [Link]

  • Process for preparing roflumilast. (2014). Google Patents.
  • Process for preparing roflumilast. (2016). Google Patents.

Sources

A Technical Guide to Identifying Therapeutic Targets for 3-(Difluoromethoxy)-4-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(difluoromethoxy)-4-methoxybenzoic acid scaffold represents a promising chemical starting point for novel therapeutic agents. Its structural features, particularly the difluoromethoxy group acting as a metabolically stable bioisostere for a hydroxyl or methoxy group, suggest a high potential for interaction with various biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for analogs of this compound class. We present a primary, structure-driven hypothesis centered on the inhibition of Phosphodiesterase 4 (PDE4), drawing parallels to the established drug Roflumilast. Furthermore, we detail an unbiased, secondary approach using affinity-based chemical proteomics to discover novel targets. This document furnishes detailed, field-proven experimental protocols, data interpretation strategies, and the underlying scientific rationale to empower research teams in their discovery efforts.

Introduction to the Chemical Scaffold

The core structure, this compound, is a derivative of vanillic acid, a phenolic compound with known antioxidant and anti-inflammatory properties.[1] The key modification is the replacement of the 3-hydroxy or 3-methoxy group with a difluoromethoxy (–OCHF₂) moiety. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate binding interactions without drastically altering the core pharmacophore.

A critical precedent for this scaffold is found in Roflumilast , an approved drug for chronic obstructive pulmonary disease (COPD).[2][3] Roflumilast features a 3-cyclopropylmethoxy-4-difluoromethoxy -N-(3,5-dichloropyrid-4-yl)benzamide structure. The shared 4-(difluoromethoxy)benzoyl substructure strongly suggests that analogs of this compound are prime candidates for targeting the same enzyme: Phosphodiesterase 4 (PDE4).[2][4]

Primary Hypothesis: Phosphodiesterase 4 (PDE4) Inhibition

Scientific Rationale

Phosphodiesterase 4 (PDE4) is a critical enzyme in inflammatory and immune cells, where it specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5][6] By degrading cAMP, PDE4 dampens its anti-inflammatory signaling pathways. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators like TNF-α, interleukins, and leukotrienes.[4][5][7] This mechanism makes PDE4 a highly validated target for inflammatory diseases such as COPD, psoriasis, and atopic dermatitis.[8][9][10]

Given the structural homology with Roflumilast and other known PDE4 inhibitors, the most logical and resource-efficient starting point is to test novel this compound analogs for PDE4 inhibitory activity.[11][12][13]

The cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 in modulating cAMP levels and downstream inflammatory responses.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) NFkB NF-κB Activation PKA->NFkB Inhibits PDE4 PDE4 (Target) PDE4->cAMP Degrades Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB->Cytokines Promotes Transcription Compound Test Analog Compound->PDE4 Inhibits

Caption: cAMP signaling pathway and the inhibitory role of a test analog on PDE4.

Experimental Validation Workflow

A tiered approach, moving from biochemical to cellular assays, provides a robust validation cascade.

Causality: The first and most direct test is to determine if the compound physically inhibits the enzymatic activity of purified PDE4. This assay quantifies the compound's potency (IC₅₀) and confirms direct target engagement. A fluorescence polarization (FP) based assay is a common, high-throughput method.[14]

Protocol: PDE4B Fluorescence Polarization Assay

  • Reagents & Materials:

    • Recombinant human PDE4B enzyme (e.g., BPS Bioscience #60041).[14]

    • FAM-cAMP substrate (fluorescein-labeled cAMP).

    • Phosphate-binding agent (Binding Agent).

    • PDE Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl₂, pH 7.5).[15]

    • Test compounds and a positive control (e.g., Roflumilast).

    • 384-well, low-volume, black plates.

    • Fluorescence plate reader capable of measuring FP.

  • Procedure:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting range is 10 mM to 0.1 µM. Dilute these solutions in PDE Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., <1%).

    • To each well of the 384-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of diluted PDE4B enzyme (e.g., final concentration of ~1 ng/µL) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate (e.g., final concentration of 50 nM).

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 10 µL of the Binding Agent solution.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization.

    • Data Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: A positive result in the enzymatic assay must be translated to a cellular context. This assay confirms that the compound can cross the cell membrane and inhibit PDE4 in its native environment, leading to the expected downstream biological effect: an increase in intracellular cAMP.

Protocol: Cell-Based Luminescent cAMP Assay

  • Reagents & Materials:

    • A relevant cell line (e.g., human U937 monocytes or HEK293 cells).

    • Cell culture medium and supplements.

    • A commercial luminescent cAMP assay kit (e.g., Promega cAMP-Glo™).[16][17][18]

    • Forskolin (an adenylate cyclase activator).

    • Test compounds and a positive control (e.g., Roflumilast).

    • White, opaque 96- or 384-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed cells into the wells of the white plate at an appropriate density and allow them to adhere overnight.

    • The next day, remove the culture medium and replace it with serum-free medium containing the serially diluted test compounds. Incubate for 30-60 minutes.

    • Stimulate the cells by adding a sub-maximal concentration of forskolin (e.g., 10 µM) to all wells except the negative control. This induces cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ assay.[17] This typically involves adding a lysis buffer followed by a detection solution containing PKA and then a Kinase-Glo® reagent.[18]

    • Read the luminescence on a plate reader. Luminescence is inversely proportional to the cAMP concentration.

    • Data Analysis: Normalize the luminescent signal to controls. Plot the normalized signal against the logarithm of compound concentration to calculate the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal cAMP accumulation.

Alternative Target Exploration: Unbiased Affinity Proteomics

Scientific Rationale

While the PDE4 hypothesis is strong, it is crucial to maintain an unbiased perspective. The compound scaffold may possess affinity for other, unanticipated targets. Affinity-based chemical proteomics is a powerful, unbiased method to "fish" for binding partners from a complex protein mixture (a cell lysate) using an immobilized version of the small molecule.[19][20][21] This approach can validate the primary hypothesis (by pulling down PDE4) or reveal novel, therapeutically relevant targets.

Affinity-Based Proteomics Workflow

The workflow involves synthesizing a chemical probe, immobilizing it, performing a pull-down experiment, and identifying bound proteins via mass spectrometry.

Affinity_Proteomics cluster_synthesis Step 1: Probe Synthesis cluster_pulldown Step 2: Affinity Pulldown cluster_analysis Step 3: Protein Identification Start Parent Analog Linker Add Linker (e.g., PEG) Start->Linker Tag Add Affinity Tag (e.g., Biotin) Linker->Tag Probe Chemical Probe Tag->Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Lysate Incubate with Cell Lysate Beads->Lysate Wash Wash Away Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-gel Tryptic Digest SDS->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Database Search & Protein Identification LCMS->Identify

Sources

In Silico Modeling of 3-(Difluoromethoxy)-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-(difluoromethoxy)-4-methoxybenzoic acid derivatives. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind methodological choices, offering a robust, self-validating workflow for the identification and optimization of novel therapeutic agents.

Preamble: The Therapeutic Potential of the Benzoic Acid Scaffold

The this compound scaffold is a key pharmacophoric element. It serves as a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] Beyond its role in PDE4 inhibition, derivatives of this scaffold have demonstrated potential in modulating other critical signaling pathways. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has been shown to inhibit the TGF-β/Smad signaling pathway, suggesting its utility in combating pulmonary fibrosis.[5]

This dual-target potential underscores the value of a systematic in silico approach to explore the vast chemical space of its derivatives, aiming to uncover novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will primarily focus on targeting PDE4, with the presented methodologies being readily adaptable to other targets like the TGF-β type I receptor kinase.

Section 1: The Strategic Workflow of In Silico Drug Design

A successful computational drug design campaign is not a linear process but an iterative cycle of prediction, analysis, and refinement. The workflow presented here is designed to systematically narrow down a large library of virtual compounds to a few promising candidates for synthesis and experimental validation.

In_Silico_Workflow cluster_0 Phase 1: Foundation & Target Preparation cluster_1 Phase 2: Ligand-Based & Structure-Based Screening cluster_2 Phase 3: Refinement & In-Depth Analysis cluster_3 Phase 4: Lead Optimization & Profiling Target_ID Target Identification (PDE4B/D, TGFβR1) Structure_Prep Protein Structure Preparation & Validation Target_ID->Structure_Prep Select PDB Docking Molecular Docking (Virtual Screening) Structure_Prep->Docking Prepared Receptor Ligand_Prep Ligand Library Preparation Pharmacophore Pharmacophore Modeling & Virtual Screening Ligand_Prep->Pharmacophore Conformers Pharmacophore->Docking Filtered Hits Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Top Poses ADMET ADMET Prediction Docking->ADMET Promising Hits MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Complex for Simulation Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Trajectories Lead_Opt Lead Optimization (Candidate Selection) MD_Sim->Lead_Opt Stability Insights Binding_Energy->Lead_Opt ADMET->Lead_Opt Safety Profile Lead_Opt->Ligand_Prep Iterative Design MD_Analysis cluster_0 MD Trajectory Analysis cluster_1 Interpretation RMSD RMSD vs. Time (Stability Assessment) Stable_RMSD Plateauing RMSD Curve => Stable Complex RMSD->Stable_RMSD RMSF RMSF vs. Residue (Flexibility Analysis) High_RMSF High RMSF Peaks => Flexible Loops RMSF->High_RMSF Low_RMSF Low RMSF Valleys => Rigid Core (e.g., α-helices) RMSF->Low_RMSF

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth review of fluorinated benzoic acids, a privileged structural motif in drug discovery. We will explore the profound influence of fluorine substitution on the physicochemical properties of the benzoic acid core, including acidity (pKa), lipophilicity (logP), and metabolic stability. This analysis is grounded in the causality behind experimental choices and supported by actionable protocols and case studies of successful drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that is both educational and practical for the laboratory.

Part 1: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine's distinction as the most electronegative element, combined with its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allows it to act as a unique "super-hydrogen" bioisostere.[1] Its introduction into a drug candidate can induce significant changes in molecular properties that are critical for therapeutic success.[2]

Key effects of fluorination include:

  • Modulation of Acidity/Basicity: Fluorine's powerful electron-withdrawing inductive effect can drastically alter the pKa of nearby functional groups, which is crucial for optimizing a drug's solubility, absorption, and target binding.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[1] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family, thereby increasing the drug's half-life and bioavailability.[3][4]

  • Tuning Lipophilicity: Fluorine's impact on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) can be lipophilic, yet the parent molecules might have decreased lipophilicity due to strong intramolecular interactions.[5][6] This modulation is vital for controlling membrane permeability and tissue distribution.[7][8]

  • Conformational Control and Binding Affinity: Fluorine substitution can alter molecular conformation and create favorable orthogonal interactions (e.g., with backbone carbonyls) within a protein's binding pocket, leading to enhanced potency and selectivity.[1][9]

Part 2: The Fluorinated Benzoic Acid Scaffold: A Physicochemical Deep Dive

The benzoic acid moiety is a common feature in many drugs. The addition of fluorine atoms to the aromatic ring systematically modifies its core properties.

Electronic Effects: A Predictable Shift in Acidity (pKa)

The primary influence of fluorine on the benzoic acid scaffold is its inductive electron-withdrawing effect, which stabilizes the carboxylate anion (conjugate base) and thus increases the acidity (lowers the pKa) of the carboxylic acid. This effect is distance-dependent and additive.

The position of the fluorine atom—ortho, meta, or para—dramatically alters the molecule's electronic properties.[10] An ortho-fluoro substituent, for example, has the most pronounced acidifying effect due to its proximity to the carboxylic acid group.

CompoundCAS NumberpKaChange from Benzoic Acid
Benzoic Acid65-85-04.20-
2-Fluorobenzoic Acid (ortho)445-29-43.27-0.93
3-Fluorobenzoic Acid (meta)455-38-93.87-0.33
4-Fluorobenzoic Acid (para)456-22-44.14-0.06
2,6-Difluorobenzoic Acid385-00-22.73-1.47
3,4,5-Trifluorobenzoic Acid1584-35-63.38-0.82
Pentafluorobenzoic Acid602-94-83.37-0.83

Data compiled from various sources and represents approximate values.

This predictable tuning of pKa is a powerful tool for drug designers. A lower pKa can enhance solubility at physiological pH and improve interactions with positively charged residues in a target's active site.

Impact on Metabolic Stability

Fluorine atoms can serve as "metabolic shields," protecting vulnerable positions on the aromatic ring from oxidative metabolism. By replacing a hydrogen atom at a site prone to hydroxylation by CYP450 enzymes, the much stronger C-F bond effectively blocks this metabolic pathway.[3][4]

The following diagram illustrates this principle, a cornerstone of rational drug design.

Figure 1: Metabolic Blocking by Fluorine cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway A Benzoic Acid (Metabolically Liable Site) B CYP450 Oxidation A->B C-H bond C Hydroxylated Metabolite (Rapid Clearance) B->C D Fluorobenzoic Acid (Metabolically Blocked) E CYP450 Oxidation Inhibited D->E Strong C-F bond F Parent Drug (Longer Half-Life) E->F

Caption: Fluorine blocks metabolic oxidation at susceptible sites.

This strategy leads to a longer drug half-life, reduced patient dosing frequency, and improved overall drug exposure.[11]

Part 3: Synthetic Strategies and Characterization

The synthesis of fluorinated benzoic acids can be achieved through various modern fluorination methods.[12][13] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes
  • Nucleophilic Aromatic Substitution (SNAr): Highly activated aromatic rings (e.g., with nitro groups) can undergo substitution with fluoride sources.

  • Diazotization-Fluorination (Balz-Schiemann Reaction): Aniline derivatives can be converted to their corresponding diazonium salts, which are then decomposed in the presence of a fluoride source like fluoroboric acid.[14]

  • Direct C-H Fluorination: Modern methods using electrophilic fluorinating agents like Selectfluor® allow for the direct, late-stage installation of fluorine onto the aromatic ring.[15][16]

  • From Fluorinated Building Blocks: Synthesizing the target molecule from commercially available, pre-fluorinated starting materials is often the most efficient approach.[15]

A generalized workflow for synthesis and purification is shown below.

Figure 2: General Synthesis & Purification Workflow Start Select Starting Material & Fluorination Strategy Reaction Perform Fluorination Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Characterize Characterization: NMR, MS, HPLC Purify->Characterize Final Pure Fluorinated Benzoic Acid Characterize->Final

Caption: A generalized workflow for synthesis and purification.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for accurately measuring the pKa of a synthesized fluorinated benzoic acid.

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Materials:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M NaOH solution

  • Test compound (e.g., 3-fluorobenzoic acid)

  • Deionized water (CO2-free)

  • Methanol or other co-solvent if solubility is low

Procedure:

  • Preparation: Accurately weigh ~0.1 mmol of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water (or a water/co-solvent mixture).

  • Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Begin stirring gently. Record the initial pH of the solution.

  • Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point.

Validation: The shape of the titration curve and the sharpness of the endpoint provide internal validation of the measurement's quality. Replicate measurements should yield pKa values within ±0.05 units.

Part 4: Case Studies in Drug Discovery

The strategic use of the fluorinated benzoic acid moiety is evident in several successful FDA-approved drugs.

Case Study 1: Diflunisal
  • Drug: Diflunisal (Dolobid)[17]

  • Therapeutic Class: Nonsteroidal Anti-inflammatory Drug (NSAID)[18]

  • Core Structure: Contains a 2',4'-difluorobiphenyl group attached to a salicylic acid (2-hydroxybenzoic acid) core.

  • Role of Fluorination: The difluorophenyl group is crucial for its mechanism. Diflunisal is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which reduces the production of pain- and inflammation-causing prostaglandins.[19][20] The fluorine atoms contribute to the molecule's overall electronic profile and binding affinity. It has a notably long plasma half-life compared to other NSAIDs.[19]

Case Study 2: Celecoxib Metabolite
  • Drug: Celecoxib (Celebrex)[21]

  • Therapeutic Class: Selective COX-2 Inhibitor, NSAID[21]

  • Core Structure: While Celecoxib itself contains a p-tolyl group, its major active metabolite in humans features a carboxylic acid, forming 4-(1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid.[22][23]

  • Role of Fluorination: The trifluoromethyl (-CF3) group on the pyrazole ring is a key feature. This strongly electron-withdrawing group is critical for the drug's high selectivity for the COX-2 enzyme over COX-1, which is believed to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[21][24]

Drug/MetaboliteKey Structural FeatureTherapeutic TargetRole of Fluorine/FB Moiety
Diflunisal 2',4'-DifluorobiphenylCOX-1 and COX-2[18]Contributes to binding affinity and long half-life.[19]
Celecoxib Carboxylic Acid Trifluoromethyl group & Benzoic AcidCOX-2[21]-CF3 group is critical for COX-2 selectivity.[25]

Part 5: Conclusion and Future Outlook

Fluorinated benzoic acids are more than just simple building blocks; they are powerful tools for molecular engineering in drug discovery.[26][27] The ability to rationally modulate acidity, block metabolic pathways, and enhance target binding through precise fluorine substitution has made this scaffold indispensable.[2] As synthetic methodologies for fluorination continue to advance, offering ever more selective and efficient ways to create novel analogues, the role of fluorinated benzoic acids is set to expand.[12][16] Future research will likely focus on leveraging these compounds to tackle increasingly complex biological targets and to design the next generation of safer, more effective therapeutics.

References

  • Vertex AI Search. The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • BenchChem. Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
  • Wikipedia. Diflunisal.
  • Patsnap Synapse. What is the mechanism of Diflunisal? (2024-07-17).
  • NIH. Diflunisal - LiverTox - NCBI Bookshelf. (2018-01-03).
  • ACS Publications. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. (2021-07-02).
  • WebMD. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-11-07).
  • Drugs.com. Diflunisal: Package Insert / Prescribing Information. (2024-11-28).
  • Vertex AI Search. The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025-10-18).
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • NIH. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026-01-06).
  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • BenchChem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • Wiley Online Library. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023-03-18).
  • NIH. Metabolism and Toxicity of Fluorine Compounds - PMC. (2021-01-29).
  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.
  • LGC Standards. Celecoxib Carboxylic Acid (4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid).
  • J-STAGE. Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025-08-07).
  • NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • All About Drugs. Recent progress on fluorination in aqueous media. (2017-07-31).
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (2017-03-28).
  • Vertex AI Search. The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2026-01-08).
  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024-03-17).
  • PubChem. 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid.
  • NIH. Importance of Fluorine in Benzazole Compounds - PMC. (2020-10-14).
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid.
  • Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • ResearchGate. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. (2025-08-09).
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubMed. New celecoxib derivatives as anti-inflammatory agents.
  • The Research Portal. Substituent effects on the electronic structure and pK>a> benzoic acid.
  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. (2025-08-06).
  • AURORA. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 In.
  • NIH. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem.

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3-(difluoromethoxy)-4-methoxybenzoic acid, a valuable building block in medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding interactions of drug candidates. This guide details a robust method starting from the readily available 3-hydroxy-4-methoxybenzoic acid, utilizing sodium chlorodifluoroacetate as an efficient and operationally simple difluorocarbene source. The document covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, characterization data, safety precautions, and troubleshooting, designed to ensure reliable and reproducible results in a research and development setting.

Introduction and Scientific Rationale

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) moiety, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including selective inhibitors for enzymes like phosphodiesterase-4 (PDE4).

The conversion of a phenolic hydroxyl group to a difluoromethyl ether is a critical transformation. While various reagents exist for this purpose, many involve hazardous gases (e.g., chlorodifluoromethane) or require harsh conditions.[1] This protocol focuses on the use of sodium chlorodifluoroacetate, a bench-stable, inexpensive, and relatively non-toxic solid that serves as an excellent precursor for difluorocarbene (:CF₂).[2][3] The thermal decarboxylation of this salt generates the highly reactive difluorocarbene in situ, which is then trapped by the phenolate of the starting material.[1][2] This method is highly effective and avoids the complexities and safety concerns associated with other difluoromethylation techniques.

Reaction Mechanism: O-Difluoromethylation via Difluorocarbene

The synthesis proceeds via an O-difluoromethylation of the phenolic group on 3-hydroxy-4-methoxybenzoic acid. The reaction mechanism involves three key steps:

  • Deprotonation: A base, such as potassium carbonate or cesium carbonate, deprotonates the acidic phenolic hydroxyl group of the starting material to form a more nucleophilic phenoxide ion.

  • Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation, eliminating carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene (:CF₂) intermediate.[1][2]

  • Nucleophilic Trapping: The electron-rich phenoxide ion acts as a nucleophile, attacking the electrophilic difluorocarbene. The resulting intermediate is then protonated during the aqueous work-up to yield the final this compound product.[2]

This entire process is a self-validating system where the in situ generation of the reactive intermediate drives the reaction to completion under controlled conditions.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carbene Generation cluster_2 Step 3: Nucleophilic Trapping & Protonation SM 3-Hydroxy-4-methoxybenzoic Acid Phenoxide Phenoxide Intermediate SM->Phenoxide - H⁺ Base Base (e.g., K₂CO₃) Intermediate Alkoxide Intermediate Phenoxide->Intermediate + :CF₂ Phenoxide->Intermediate SCDA Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) SCDA->Carbene Heat (Δ) - CO₂ - NaCl Product 3-(Difluoromethoxy)-4- methoxybenzoic Acid Intermediate->Product Work-up (H⁺)

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate considerations for heat transfer and reaction time.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Suggested Purity
3-Hydroxy-4-methoxybenzoic acid645-08-9168.15 g/mol >98%
Sodium Chlorodifluoroacetate1895-39-2152.46 g/mol >97%
Potassium Carbonate (anhydrous)584-08-7138.21 g/mol >99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol >99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol ~37%
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol ACS Grade
Deionized Water7732-18-518.02 g/mol -
Brine (Saturated NaCl solution)---
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow

Workflow Figure 2: Experimental Workflow A 1. Assemble Apparatus (Flask, Condenser) under N₂ Atmosphere B 2. Charge Reagents - 3-hydroxy-4-methoxybenzoic acid - K₂CO₃ - Anhydrous DMF A->B C 3. Add Difluoromethylating Agent - Sodium Chlorodifluoroacetate B->C D 4. Heat Reaction - Stir at 95-100 °C - Monitor by TLC (4-6 hours) C->D E 5. Work-up - Cool to RT - Quench with H₂O - Acidify with HCl (pH ~2-3) D->E F 6. Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers E->F G 7. Washing & Drying - Wash with H₂O, then Brine - Dry over Na₂SO₄ F->G H 8. Isolation & Purification - Filter and concentrate - Recrystallize crude product G->H I 9. Characterization - NMR, MS, IR - Determine yield and purity H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Charging Reagents: To the flask, add 3-hydroxy-4-methoxybenzoic acid (8.41 g, 50.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (20.73 g, 150.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask via syringe.

  • Addition of Difluoromethylating Agent: Carefully add sodium chlorodifluoroacetate (11.43 g, 75.0 mmol, 1.5 equiv) to the stirring suspension. Note: Some protocols may call for adding a small amount of water (e.g., 1-2 mL), which can facilitate the reaction.

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring. Vigorous bubbling (CO₂ evolution) should be observed as the reaction begins.[1] Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent system with a few drops of acetic acid). The starting material should be consumed.

  • Work-up - Quenching and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water. Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 2 M hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.[2]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. A common solvent system is toluene and petroleum ether or acetonitrile and water.[4] This should yield this compound as a white crystalline solid.

Data Presentation and Characterization

Typical Reaction Parameters
ParameterValue
Scale 50.0 mmol
Equivalents (SM:Base:SCDA) 1.0 : 3.0 : 1.5
Solvent Anhydrous DMF (100 mL)
Temperature 95-100 °C
Reaction Time 4-6 hours
Typical Yield 75-85%
Appearance White to off-white crystalline solid
Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃, δ): 11.0-12.0 (br s, 1H, COOH), 7.95 (dd, J=8.6, 2.1 Hz, 1H, Ar-H), 7.82 (d, J=2.1 Hz, 1H, Ar-H), 7.05 (d, J=8.6 Hz, 1H, Ar-H), 6.65 (t, J=73.2 Hz, 1H, OCF₂H ), 3.95 (s, 3H, OCH₃).

    • Expert Insight: The most characteristic signal is the triplet for the difluoromethoxy proton at ~6.65 ppm with a large coupling constant (~73 Hz) due to coupling with the two fluorine atoms.

  • ¹³C NMR (101 MHz, CDCl₃, δ): 170.1 (COOH), 154.2, 148.5, 125.4, 124.1, 117.8, 115.3 (t, J=259.5 Hz, OC F₂H), 112.9, 56.4 (OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃, δ): -80.5 (d, J=73.2 Hz).

  • Mass Spectrometry (ESI-MS): m/z 217.03 [M-H]⁻.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

  • Reagent Hazards:

    • Sodium Chlorodifluoroacetate: This compound is an irritant to the skin, eyes, and respiratory system.[5][6] Avoid inhalation of dust and direct contact.[5][7] Handle in accordance with good industrial hygiene and safety procedures.[7]

    • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Use in a fume hood and avoid contact.

    • Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.

  • Reaction Hazards: The reaction generates CO₂ gas, which can cause pressure buildup in a closed system. Ensure the reaction apparatus is properly vented via a bubbler.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[8] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing DMF should be collected in a designated halogenated waste container.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., wet DMF, old sodium chlorodifluoroacetate).2. Insufficient temperature.3. Inefficient stirring.1. Use freshly opened or properly stored anhydrous solvents. 2. Calibrate the temperature controller; ensure the internal temperature reaches 95-100 °C.3. Use a larger stir bar or mechanical stirrer.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry of reagents is incorrect.1. Extend the reaction time and continue monitoring by TLC.2. Re-weigh reagents carefully. Consider adding a small additional portion of sodium chlorodifluoroacetate.
Low Yield after Work-up 1. Incomplete extraction of the product.2. Product loss during recrystallization.1. Ensure the aqueous layer is fully acidified to pH 2-3 to protonate the carboxylic acid, making it soluble in EtOAc.2. Perform additional extractions.3. Minimize the amount of solvent used for recrystallization; cool the solution slowly to maximize crystal formation.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition.2. Presence of other nucleophilic sites.1. Maintain strict temperature control.2. For this specific substrate, selectivity is high. If using other substrates, consider protecting other reactive groups.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By leveraging the stability and reactivity of sodium chlorodifluoroacetate, this procedure avoids hazardous reagents while providing good to excellent yields. The detailed steps, mechanistic insights, and safety guidelines presented herein are intended to enable researchers to confidently and safely produce this important chemical intermediate for applications in drug discovery and development.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. (Procedure details). [Link]

  • Prakash, G. K. S., & Hu, J. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC, NIH. [Link]

  • Google Patents. New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. CN102093194A.
  • Prakash, G. K. S., & Hu, J. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. [Link]

  • Google Patents. Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. CN102690194A.
  • Prakash, G. K. S., & Hu, J. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

  • Zhang, S. et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(Difluoromethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 3-(Difluoromethoxy)-4-methoxybenzoic acid. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed method is suitable for routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its quantification is essential. This application note provides a comprehensive guide to the development and validation of an HPLC-UV method for this purpose.

The core principle of this method development is based on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. For acidic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure good peak shape and retention.[4][5][6][7] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte remains in its protonated, less polar form, leading to increased retention on the nonpolar stationary phase.[4][5][8]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

PropertyValueSource
Molecular FormulaC9H8F2O4[9][10]
Molecular Weight218.15 g/mol [9]
XLogP32.6[10]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count4[9]
UV AbsorptionBenzoic acid derivatives typically exhibit three absorption bands around 190 nm, 230 nm, and 280 nm.[11]

The presence of the carboxylic acid group makes the molecule acidic. The XLogP3 value suggests moderate hydrophobicity, making it suitable for reversed-phase HPLC. The aromatic ring and conjugated system indicate that UV detection will be a suitable and sensitive detection method.

HPLC Method Development Strategy

The method development process followed a systematic approach to achieve optimal separation and quantification.

Caption: A logical workflow for HPLC method development.

Materials and Reagents
  • Reference Standard: this compound (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Reagents: Formic acid (analytical grade)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent.

Initial Method Scouting
  • Column Selection: A standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was chosen as the initial stationary phase due to its wide applicability for moderately polar compounds. The C18 phase provides sufficient hydrophobic interaction for retaining the analyte.[12][13]

  • Mobile Phase Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[8] Both were screened in combination with water. Acetonitrile was ultimately selected due to its lower viscosity and better UV transparency at lower wavelengths.[8]

  • Wavelength Selection: A UV scan of the analyte in the mobile phase was performed from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be approximately 254 nm, which was selected for quantification to ensure high sensitivity.

  • Mobile Phase pH Control: To ensure consistent retention and good peak shape for the acidic analyte, the mobile phase was acidified.[5][6][7] A low pH suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retained on the C18 column.[4][8] Formic acid (0.1%) was chosen as the modifier as it is a volatile buffer suitable for LC-MS compatibility if needed in the future.

Method Optimization

A gradient elution was developed to ensure a reasonable run time and good peak shape. The initial gradient was broad, starting from a low organic percentage to a high organic percentage to determine the approximate elution conditions. The gradient was then optimized to achieve a symmetric peak with a retention time of approximately 5-7 minutes.

The flow rate was set to 1.0 mL/min, and the column temperature was maintained at 30°C to ensure reproducibility.

Final Optimized HPLC Method

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][14]

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a standard solution of the analyte.

  • If available, inject solutions of known impurities or a placebo formulation to demonstrate that they do not interfere with the analyte peak.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the working concentration).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the analyte at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results, which should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the cumulative RSD for the results from both days, which should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor). The system suitability criteria should still be met.

Conclusion

The developed and validated HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. This method is suitable for its intended purpose in a quality control environment for routine analysis and stability testing. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures a scientifically sound and reliable analytical procedure.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. [Link]

  • HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. [Link]

  • Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Mol-Instincts. [Link]

  • Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Royal Society of Chemistry. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. CAS Common Chemistry. [Link]

  • Benzoic acid, 4-methoxy-. NIST WebBook. [Link]

  • 4-(difluoromethoxy)-3-methoxybenzoic acid (C9H8F2O4). PubChemLite. [Link]

  • Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Purification of 3-(Difluoromethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-(Difluoromethoxy)-4-methoxybenzoic acid, a key building block in modern medicinal chemistry. Recognizing the critical importance of purity for downstream applications, particularly in drug development, this document outlines a multi-tiered strategy for impurity removal. We delve into the foundational physicochemical principles of the target molecule to logically derive effective purification workflows, ranging from fundamental techniques like recrystallization and acid-base extraction to high-resolution preparative chromatography. Each protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure the desired purity is achieved. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and efficient purification processes for this and structurally related compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. The presence of the difluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and binding affinity in drug candidates, making it a valuable moiety in pharmaceutical research. High purity of this intermediate is paramount, as even trace impurities can lead to side reactions, lower yields in subsequent steps, and introduce unwanted substances into final active pharmaceutical ingredients (APIs).

A successful purification strategy is not a matter of trial and error; it is an applied science built upon a solid understanding of the molecule's physical and chemical properties.

Potential Synthetic Impurities: A common and efficient route to synthesizing this compound involves the oxidation of the corresponding aldehyde, 3-(difluoromethoxy)-4-methoxybenzaldehyde. This synthetic pathway is effective but can introduce specific impurities that must be addressed. The most probable impurities include:

  • Unreacted Starting Material: Residual 3-(difluoromethoxy)-4-methoxybenzaldehyde.

  • Over-oxidation Byproducts: While less common, harsh oxidation conditions could potentially lead to ring-opened or other degraded species.

  • Reagents and Catalysts: Inorganic salts and residual oxidizing agents from the reaction.

Understanding these potential contaminants is the first step in designing a targeted purification scheme.

Physicochemical Properties (Estimated): Direct experimental data for this compound is not widely available. However, we can derive highly reliable estimates from its close structural analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9). These properties form the basis for the purification protocols detailed herein.

PropertyEstimated Value / CharacteristicRationale for Purification Strategy
Molecular Formula C₉H₈F₂O₄-
Molecular Weight 218.15 g/mol -
Physical State White to off-white solidSolid-state purification methods like recrystallization are applicable.
Melting Point ~118-120 °C[1]Provides a preliminary, non-chromatographic measure of purity. A sharp melting point close to the reference value indicates high purity.
pKa (acid dissociation constant) ~3.87 (Predicted)[1]The acidic nature of the carboxylic acid group (pKa < 7) is the cornerstone of the acid-base extraction technique, allowing for selective separation from neutral or basic impurities.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, ethyl acetate, DMSO (slightly)[1]Dictates the choice of solvents for recrystallization and mobile phases for chromatography. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the required final purity. A logical workflow allows for an efficient and cost-effective process.

Purification_Workflow cluster_0 Decision Workflow Start Crude 3-(Difluoromethoxy)-4- methoxybenzoic acid Recrystallization Method 1: Recrystallization (Cost-effective, large scale) Start->Recrystallization If solid & >85% pure Extraction Method 2: Acid-Base Extraction (Removes neutral/basic impurities) Start->Extraction If oily or significant neutral impurities Purity_Check1 Assess Purity (TLC, MP, HPLC) Recrystallization->Purity_Check1 Chromatography Method 3: Chromatography (High purity, small-medium scale) Purity_Check1->Chromatography Purity Not OK End Pure Product (>99%) Purity_Check1->End Purity OK Purity_Check2 Assess Purity (TLC, HPLC) Extraction->Purity_Check2 Purity_Check2->Recrystallization Solidifies & needs further purification Purity_Check2->Chromatography Oily or needs high purification Purity_Check3 Assess Purity (HPLC, LC-MS, NMR) Chromatography->Purity_Check3 Purity_Check3->End Purity OK

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This technique leverages the difference in solubility of the compound in a hot versus a cold solvent. Impurities that are present in smaller amounts will remain in the cold solvent (mother liquor) while the desired compound crystallizes out.

Optimal Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). Based on the compound's polarity, a mixture of ethanol and water or ethyl acetate and heptane is a good starting point.

Step-by-Step Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulate matter.

  • Crystallization: Remove the flask from the heat source. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Check the melting point of the dried crystals and analyze purity via HPLC.

Protocol 2: Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique exploits the acidic nature of the carboxylic acid. By treating an organic solution of the crude product with an aqueous base, the acidic compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities, such as the starting aldehyde, remain in the organic layer. The process is then reversed to recover the purified acid.

Acid_Base_Extraction cluster_0 Separation Funnel: Step 1 (Extraction) cluster_1 Separation Funnel: Step 2 (Isolation) cluster_2 Beaker: Step 3 (Recovery) node_organic Organic Layer (e.g., Ethyl Acetate) Crude Mixture: - Target Acid (R-COOH) - Neutral Impurity (Aldehyde) node_aqueous_base Aqueous Layer Add aq. NaHCO₃ (Base) node_aqueous_salt Aqueous Layer Target Salt (R-COO⁻ Na⁺) (Collect) node_aqueous_base->node_aqueous_salt Separate Layers node_separation1 Organic Layer Neutral Impurity (Aldehyde) (Discard) node_acidification Aqueous Layer Add aq. HCl (Acidify to pH ~2) node_aqueous_salt->node_acidification Process Aqueous Layer node_precipitation Purified Solid Precipitate Target Acid (R-COOH)↓ node_acidification->node_precipitation Precipitation

Caption: Mechanism of purification by acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[2]

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing the sodium salt of the desired acid). Drain the lower aqueous layer into a clean flask.

  • Wash: Add more aqueous NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery of the acid. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. A precipitate of the purified benzoic acid will form.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Flash Column Chromatography

Principle: For achieving higher purity or when recrystallization fails, flash chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Due to its polarity, the benzoic acid will have a strong interaction with the silica.

System Parameters:

  • Stationary Phase: Silica gel, 230-400 mesh. Silica is slightly acidic and ideal for purifying acidic compounds.

  • Mobile Phase (Eluent): A gradient system of heptane/hexane and ethyl acetate is typically effective. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to suppress the ionization of the carboxylic acid, which prevents peak tailing and improves separation.

  • Sample Loading: Dry loading is recommended for solids to improve resolution.

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf (retention factor) value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent (ethyl acetate). Apply positive pressure (air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

High-Purity Applications: Preparative HPLC

For applications demanding the highest possible purity (>99.5%), such as the preparation of analytical standards or for late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[4][5][6]

Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of the target compound.[7][8] Reversed-phase chromatography is typically employed for this type of molecule.

Typical Preparative HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 5-10 µm particle sizeThe nonpolar C18 stationary phase provides good retention for the moderately polar aromatic acid.
Mobile Phase A Water with 0.1% Formic or Acetic AcidThe acid suppresses ionization of the carboxyl group, ensuring a sharp peak shape.[9]
Mobile Phase B Acetonitrile or MethanolStrong organic solvent to elute the compound.
Gradient Optimized based on analytical run (e.g., 30-95% B over 20 min)A gradient elution allows for efficient separation from both less polar and more polar impurities.
Detection UV at ~254 nm or 280 nmThe aromatic ring provides strong UV absorbance for detection.
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column)Higher flow rates for larger columns to process more material.
Injection Volume Scaled based on column loading capacityThe goal is to inject the maximum amount of sample without compromising resolution.

Protocol Outline:

  • Method Development: Develop and optimize a separation method on an analytical scale HPLC system.

  • Scale-Up: Transfer the method to the preparative HPLC system, adjusting flow rates and gradient times according to the column dimensions.

  • Purification Run: Dissolve the sample in the mobile phase or a compatible solvent and perform the injection.

  • Fraction Collection: Use an automated fraction collector, triggering collection based on the UV detector signal corresponding to the target compound's peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Product Recovery: Combine the pure fractions and remove the solvents (lyophilization is often preferred for water-containing mobile phases) to obtain the final high-purity product.

Purity Assessment and Structural Confirmation

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product. A combination of methods should be employed.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reversed-phase C18 column with a UV detector is standard. Purity is determined by the peak area percentage of the main component.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified compound, adding a high degree of confidence to its identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation. The spectra should be clean, with correct chemical shifts, integration, and coupling patterns, and free from signals corresponding to impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation and purification of products from synthetic reaction mixtures. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • J-Stage. (n.d.). Application of Liquid Chromatography-Mass Spectrometry/Nuclear Magnetic Resonance (LC-MS/NMR) for structural analysis of natural organic compounds. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Kuujia. (n.d.). Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid). Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • PubChem. (n.d.). 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 4-(Difluoromethoxy)benzoic acid. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(Difluoromethoxy)-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(Difluoromethoxy)-4-methoxybenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluoromethoxy Group in Kinase Inhibitor Design

The rational design of small molecule kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology and immunology. The success of these agents hinges on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. A key strategy in this optimization process involves the use of fluorine-containing functional groups to modulate the physicochemical characteristics of a drug candidate.[1][2]

While the methoxy (-OCH₃) group is ubiquitous, it is often susceptible to metabolic O-demethylation, creating a metabolic liability. Conversely, the trifluoromethoxy (-OCF₃) group, while highly stable, significantly increases lipophilicity.[3][4] The difluoromethoxy (-OCF₂H) group, the subject of this guide, offers a nuanced and powerful alternative. It provides a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds render the -OCF₂H group highly resistant to oxidative metabolism compared to a methoxy group.[1]

  • Modulated Lipophilicity: It increases lipophilicity but to a lesser extent than the -OCF₃ group, allowing for fine-tuning of a molecule's solubility and permeability profile.[5]

  • Unique Hydrogen Bonding Capacity: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, a feature absent in both methoxy and trifluoromethoxy groups.[1][5] This can introduce new, favorable interactions with the target protein, potentially boosting potency and selectivity.

This guide provides a detailed framework for utilizing 3-(Difluoromethoxy)-4-methoxybenzoic acid , a key building block, in the synthesis of next-generation kinase inhibitors. We will explore its properties, provide a robust protocol for its incorporation via amide bond formation, and discuss the biological context of its application.

Physicochemical Properties and Characterization

This compound serves as a versatile scaffold component. Its carboxylic acid handle allows for straightforward derivatization, most commonly through amide coupling, to introduce the desired pharmacophore into a kinase inhibitor framework.

PropertyValueSource
Molecular Formula C₉H₈F₂O₄N/A
Molecular Weight 218.15 g/mol [6]
Appearance Typically a white to off-white solidN/A
Hydrogen Bond Donor Count 1 (from -COOH and -OCF₂H )[6]
Hydrogen Bond Acceptor Count 4 (from C=O , -O H, -O CH₃, -O CF₂H)[6]
Rotatable Bond Count 4[6]

Note: The specific properties of the 3-(difluoromethoxy)-4-methoxy isomer may vary slightly from its close isomers. Experimental verification is always recommended.

Core Synthetic Application: Amide Bond Formation

The most direct and widely applicable use of this compound is in the formation of an amide bond, a linkage present in a vast number of clinically approved kinase inhibitors (e.g., Bosutinib, Gefitinib).[7][8] This reaction connects the benzoic acid "headgroup" to a core heterocyclic scaffold, often an aniline derivative.

Below is a representative, detailed protocol for the coupling of this compound with a generic heterocyclic amine, such as 4-amino-7-azaindole, a common core in kinase inhibitor design.

Workflow Overview: Amide Coupling Strategy

The process involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. This two-step, one-pot procedure is standard in medicinal chemistry.

G cluster_0 Activation Step cluster_1 Coupling Step A 3-(Difluoromethoxy)- 4-methoxybenzoic acid D Activated Ester Intermediate A->D Forms B Coupling Reagent (e.g., HATU) B->D Mediates C Non-nucleophilic Base (e.g., DIPEA) C->D Facilitates F Final Kinase Inhibitor Product D->F Reacts with E Heterocyclic Amine (e.g., 4-amino-7-azaindole) E->F Nucleophilic Attack

Caption: General workflow for the amide coupling reaction.

Detailed Laboratory Protocol

This protocol describes the synthesis of a representative kinase inhibitor scaffold via amide coupling.

Reaction Scheme: (Image of the chemical reaction: this compound + 4-amino-7-azaindole reacting in the presence of HATU/DIPEA in DMF to yield the amide product)

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound218.15218 mg1.01.0
4-Amino-7-azaindole133.15133 mg1.01.0
HATU380.23456 mg1.21.2
DIPEA (diisopropylethylamine)129.24348 µL2.02.0
N,N-Dimethylformamide (DMF)-10 mL--

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

    • Rationale: DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the coupling reaction.[9] It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.

  • Activation: To the stirred solution, add HATU (456 mg, 1.2 mmol, 1.2 eq) followed by DIPEA (348 µL, 2.0 mmol, 2.0 eq).

    • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid. DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the reaction.

  • Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. The solution may change in color or clarity, indicating the formation of the activated intermediate.

  • Amine Addition: Add the 4-amino-7-azaindole (133 mg, 1.0 mmol, 1.0 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material (the limiting reagent) is consumed (typically 4-12 hours).

  • Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water. b. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and 50 mL of saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous phase). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide product.

Troubleshooting:

  • Stalled Reaction: If the reaction does not proceed to completion, a small additional portion of HATU and DIPEA (0.2 eq each) can be added.

  • Low Yield: Ensure all reagents are anhydrous. Moisture is the primary enemy of amide coupling reactions, as it hydrolyzes the activated intermediate.

  • Purification Issues: The urea byproduct from carbodiimide-based coupling agents (like EDC) can sometimes co-elute with the product. HATU is often preferred as its byproducts are water-soluble and easily removed during the aqueous work-up.

Biological Context: Targeting the Kinase ATP-Binding Site

The synthesized inhibitor is designed to target the ATP-binding site of a specific protein kinase. Many kinase inhibitors function as "Type I" inhibitors, competing directly with endogenous ATP.[10] The 3-(difluoromethoxy)-4-methoxyphenyl moiety often serves as a key component that occupies a specific pocket within this site, contributing to both potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Binds Kinase ATP-Binding Site Protein Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase:f1->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Synthesized Inhibitor (with -OCF₂H moiety) Inhibitor->Kinase:f0 Blocks Binding ATP ATP ATP->Kinase:f0 Binds & Fuels

Caption: Intervention point of a Type I kinase inhibitor.

The unique electronic properties and hydrogen-bonding potential of the difluoromethoxy group can facilitate critical interactions within this binding site, for instance, with the "hinge region" that anchors ATP. This targeted interaction is fundamental to the inhibitor's mechanism of action, leading to the downregulation of aberrant signaling pathways implicated in disease.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its incorporation into kinase inhibitor scaffolds offers a proven method for enhancing metabolic stability and fine-tuning molecular properties to achieve a superior pharmacological profile. The robust and well-understood amide coupling chemistry detailed in this guide provides a reliable and efficient pathway for medicinal chemists to leverage the unique advantages of the difluoromethoxy group, paving the way for the development of safer and more effective targeted therapies.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • 4-(Difluoromethoxy)-3-methoxybenzoic acid. Molbase. [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)... PubMed. [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem @ NIH. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

  • 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid. SpectraBase. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. NIH National Center for Biotechnology Information. [Link]

  • Examples of the three main classes of kinase inhibitors. ResearchGate. [Link]

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. CAS Common Chemistry. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH National Center for Biotechnology Information. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. NIH National Center for Biotechnology Information. [Link]

  • Supplementary data for - A search for BACE inhibitors reveals new biosynthetically related pyrrolidones, furanones and pyrroles from a southern Australian marine sponge, Ianthella sp. The Royal Society of Chemistry. [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation... MDPI. [Link]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. NIH National Center for Biotechnology Information. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up of Fluorinated Benzoic Acid Derivatives

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorinated benzoic acids are a class of indispensable building blocks, serving as key intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] The unique electronic properties of the fluorine atom—its high electronegativity and small van der Waals radius—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

However, the transition from laboratory-scale synthesis to industrial production of these vital intermediates is fraught with challenges. The inherent reactivity of many fluorinating agents, the potential for highly exothermic reactions, and the generation of hazardous intermediates necessitate a rigorous and well-informed approach to process development and scale-up. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable synthetic strategies, detailed protocols for key transformations, and an analysis of the critical challenges and solutions in this domain.

Pillar 1: Core Synthetic Strategies for Aromatic Fluorination

The selection of a synthetic route for a fluorinated benzoic acid is a critical decision dictated by factors such as the cost and availability of starting materials, the desired substitution pattern, and, most importantly, the safety and scalability of the process. Several robust methods have been established for the industrial preparation of these compounds.

The Balz-Schiemann Reaction: A Classic Route with Modern Refinements

The Balz-Schiemann reaction is a cornerstone of aromatic fluoride synthesis, proceeding via the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline.[3][4]

  • Mechanism and Rationale: The process begins with the diazotization of an aminobenzoic acid (or its ester) using a nitrite source in the presence of tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated.[4] Gentle heating of this salt, either neat or in an inert solvent, induces the elimination of nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[3][4] This method is broadly applicable to a wide range of substrates.[3]

  • Scale-Up Challenges: The primary and most significant challenge in scaling the Balz-Schiemann reaction is the handling of aryl diazonium salts. These intermediates are potentially explosive, and their thermal decomposition can be highly exothermic and difficult to control in large batch reactors.[3][4] Non-uniform heating or the presence of impurities can lead to runaway reactions.[3]

  • The Continuous Flow Solution: To mitigate these substantial safety risks, continuous flow technology has emerged as a transformative solution.[3][5][6][7] By performing the diazotization and subsequent thermal decomposition in a microreactor system, the volume of the hazardous diazonium intermediate present at any given moment is minimized.[3] This "just-in-time" generation and consumption strategy prevents the accumulation of explosive material, transforming a hazardous batch process into a safe and controllable manufacturing operation.[5][7] Continuous flow also offers superior heat transfer, enabling precise temperature control and dramatically reducing reaction times from hours to seconds.[3][6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another powerful and widely used industrial method for introducing fluorine. This approach involves the displacement of a suitable leaving group (e.g., -Cl, -NO₂) from an electron-deficient aromatic ring by a fluoride ion.

  • Mechanism and Rationale: The SNAr reaction is most effective when the aromatic ring is activated by strongly electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. The reaction proceeds through a Meisenheimer complex intermediate. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF).[8][9]

  • Scale-Up Challenges: Traditional SNAr fluorinations often require harsh conditions, such as high temperatures and polar aprotic solvents (e.g., DMF, DMSO), which can be difficult to handle and purify on a large scale.[8] Furthermore, the fluoride salts must be rigorously anhydrous, as trace amounts of water can significantly reduce reactivity. The cost of reagents like CsF can also be prohibitive for large-scale manufacturing.[8] Recent research has focused on developing milder conditions, often using phase-transfer catalysts or specialized fluoride sources to improve reactivity and cost-effectiveness.[8][10]

Other Industrially Relevant Routes

While diazotization and SNAr are dominant, other methods are employed based on the specific target molecule:

  • Oxidation of Fluorotoluenes: For benzoic acids with a corresponding commercially available fluorotoluene, direct oxidation is a common and often cost-effective route.[11]

  • Hydrolysis of Fluorobenzonitriles: Similarly, the hydrolysis of a fluorobenzonitrile precursor can be an efficient final step in a multi-step synthesis.[11]

  • The Kolbe-Schmitt Reaction: This method involves the carboxylation of a phenoxide. For example, 4-fluoro-3-hydroxybenzoic acid can be synthesized from 4-fluorophenol. This route is attractive for its use of readily available starting materials.[12][13]

Pillar 2: Overcoming Key Scale-Up Challenges

Transitioning a fluorination reaction from the bench to a production environment requires careful consideration of several critical factors beyond simple stoichiometry.

  • Hazardous Reagent Handling: Reagents like elemental fluorine (F₂), hydrogen fluoride (HF), and even some electrophilic N-F reagents are highly toxic, corrosive, and reactive.[14][15][16] Industrial-scale operations demand specialized infrastructure, including corrosion-resistant reactors (e.g., Hastelloy), dedicated scrubbing systems for waste gas, and rigorous personal protective equipment (PPE) protocols.[14][15][17] All equipment must be meticulously dried and passivated before use to prevent violent reactions and equipment failure.[15]

  • Thermal Management: Fluorination reactions are frequently highly exothermic.[14] What might be easily controlled with an ice bath in the lab can become a serious runaway hazard in a large vessel. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient. Jacketed reactors with high-performance cooling systems and precise temperature monitoring are essential.[18] For particularly energetic reactions, semi-batch processing (slow addition of a limiting reagent) or continuous flow are inherently safer approaches.[14]

  • Mass Transfer Limitations: In heterogeneous reactions, such as a gas-liquid fluorination, ensuring efficient mixing is critical.[14][18] On a large scale, simply bubbling a gas through a liquid may be insufficient.[18] This can lead to low conversion rates and the formation of byproducts. Solutions include employing reactors with high-efficiency gas dispersion tubes, impellers designed to induce gas entrainment, or jet loop reactors.[14][18]

Visualizing Process Safety: Batch vs. Continuous Flow

The diagram below illustrates the fundamental difference in risk profile between traditional batch processing and modern continuous flow synthesis for a hazardous process like the Balz-Schiemann reaction.

G cluster_0 Batch Process cluster_1 Continuous Flow Process A Large Reactor: All Reagents Added B Hazardous Intermediate Accumulation (High Volume) A->B C Thermal Decomposition (Difficult Heat Control) B->C D High Risk of Runaway Reaction C->D E Reagent Streams (Pumped) F Microreactor: Mixing & Reaction E->F G Intermediate Generated & Consumed Instantly (Low Volume) F->G H Precise Temperature Control G->H I Product Stream (Inherently Safer) H->I

Caption: Workflow comparison of Batch vs. Continuous Flow for hazardous reactions.

Application Protocols: Detailed Methodologies

The following protocols are provided as representative examples for the synthesis of common fluorinated benzoic acids, emphasizing scalability and safety.

Protocol 1: Scale-Up Synthesis of 4-Fluorobenzoic Acid via Modified Balz-Schiemann

This protocol is adapted from established procedures for the synthesis of 4-fluorobenzoic acid from ethyl p-aminobenzoate.[19][20] The use of the ester protects the carboxylic acid during diazotization and is later hydrolyzed.

Step 1: Diazotization and Precipitation of Diazonium Fluoborate

  • Reagent Preparation: In a suitable jacketed reactor, charge ethyl p-aminobenzoate (1.0 mole equivalent) and a mixture of water and concentrated hydrochloric acid.

  • Cooling: Chill the reactor contents to 0-5°C using a circulating coolant.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0 mole equivalent) subsurface, ensuring the internal temperature does not exceed 7°C.[19] Monitor for reaction completion using starch-iodide paper (presence of excess nitrous acid).

  • Fluorination & Precipitation: In a separate, appropriate vessel (e.g., paraffin-wax-coated or lead-lined), prepare a cold solution of fluoboric acid from boric acid and hydrofluoric acid.[19][20] Caution: Handle HF with extreme care and appropriate PPE.

  • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10°C.[19] The p-carbethoxybenzenediazonium fluoborate will precipitate.

  • Isolation: Filter the solid precipitate and wash sequentially with cold water, cold methanol, and diethyl ether.

  • Drying: Dry the resulting solid thoroughly in a vacuum desiccator. It is critical that the fluoborate is completely dry before proceeding to the next step to avoid violent decomposition.[20]

Step 2: Thermal Decomposition and Hydrolysis

  • Decomposition: Gently and uniformly heat the dried diazonium salt in a suitable vessel equipped for gas evolution. The decomposition will yield ethyl 4-fluorobenzoate.[19] This step should be conducted behind a blast shield with careful temperature control.

  • Hydrolysis: Reflux the crude ethyl 4-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol for approximately one hour to hydrolyze the ester.[19][20]

  • Isolation & Purification: Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid. The crude product can be purified by recrystallization to yield the final product.[19]

Protocol 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol details a scalable synthesis starting from 4-fluorophenol.

G cluster_0 Reaction Workflow A 4-Fluorophenol B Potassium 4-Fluorophenoxide A->B + KOH in H₂O, 20°C C Carboxylation Intermediate B->C + CO₂ (gas) 40-60°C D 4-Fluoro-3-hydroxybenzoic Acid C->D 1. H₂SO₄ (acidification) 2. Reflux (110-120°C)

Caption: Synthetic workflow for 4-Fluoro-3-hydroxybenzoic Acid.

Step 1: Formation of Potassium Phenoxide

  • In a four-necked reaction flask, dissolve 4-fluorophenol (1.0 eq) and potassium hydroxide (1.0 eq) in distilled water at 20°C.

Step 2: Carboxylation

  • Heat the solution to a temperature between 40-60°C.

  • Bubble carbon dioxide gas through the solution for approximately 2 hours.

Step 3: Acidification and Work-up

  • After 2 hours, stop the flow of carbon dioxide.

  • Carefully add concentrated sulfuric acid dropwise over 5 minutes with stirring.

  • Heat the mixture to 110-120°C and maintain at reflux for 4 hours.

  • Cool the reaction to room temperature and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic pathway is a multi-parameter decision. The following table provides a comparative overview of the primary strategies discussed.

MetricBalz-SchiemannNucleophilic Aromatic Substitution (SNAr)Kolbe-Schmitt (for Hydroxy-F-Benzoic Acids)
Starting Materials Aminobenzoic AcidsActivated Halo- or Nitro-aromaticsPhenols
Key Reagents NaNO₂, HBF₄KF, CsF, Phase-Transfer CatalystsKOH, CO₂
Number of Steps 2-3 (including hydrolysis)Typically 11 (from phenol)
Typical Yield 60-80%[3][6][20]Variable, can be >90%~73%[13][21]
Key Safety Hazard Explosive diazonium intermediates[3][4]High temperatures, anhydrous conditionsPressure from CO₂ gas
Scalability Challenging in batch; Excellent in continuous flowGood, but requires robust thermal controlGood
Primary Advantage Wide substrate scopeHigh yields on activated substratesSimple, cost-effective reagents

Conclusion and Future Outlook

The scale-up synthesis of fluorinated benzoic acid derivatives is a critical enabling technology for the pharmaceutical and chemical industries. While classic methods like the Balz-Schiemann reaction and SNAr remain pillars of industrial synthesis, the significant safety and environmental challenges they present in batch mode cannot be overlooked. The adoption of modern process technologies, particularly continuous flow chemistry, represents a paradigm shift in managing the risks associated with hazardous intermediates and highly exothermic reactions.[22] By providing superior control over reaction parameters, flow chemistry not only enhances safety but also often improves yield and purity, paving the way for more efficient and sustainable manufacturing of these high-value compounds.[7] As the demand for complex fluorinated molecules continues to grow, a deep understanding of these synthetic principles and a commitment to process safety innovation will be paramount for success.

References

  • Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-kFx1WmCaKujOgg0VMYGMgFIRSluKWHEIbnyT_-ghTf_Wktgb-_g8gpAhfZ3dy9HnIrxyZ7pP17Yj2Sx2e6xOt_H_HTJHAPx9sy223hgpH6hhHPPRp6EMK-L7b91OzmqnCa1bOfOEhHb6RyDmg6ZTaEw1c18nw--MwrcP04AhxMksGhtWVcoXOm5z1t__IcHQ2VXSGwTzS7H-siZS557UhrgwfU6_PQ7AHAXKv2GX0r1eRa-g80Brg==]
  • Zhangtao Zhou, et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. [URL: https://www.jove.com/t/64937/a-scalable-balz-schiemann-reaction-protocol-in-a-continuous-flow]
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025). Sravathi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZZJhS3ZcWpH6gSebC1oPZ92Y-Pt15OAOyH0AbfnKr2_9geacTn-Wbec9LsAKw6alfztFBPHrpk0eZGcy_1TiAJX4xKQmjDGMLxkpgGtM0lkCzJrINNdxT8aXkL_6kNnYgIcnoqSBSKdCmTpUL-H1NZJCfb2tTuVNKRMUZjkGzxO7ftKc0I0lcGKOTQWoSu6U9TuVMoFCX_k1SbcWxRlsLgeS-w==]
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzb48hfIzNUgLs9kF6ucQK3zBSe1mhhKjvZ2NqTY_lMfXh6EkVmVZRoX-pt5UaMb23mhTqwrOnnb7CqrJUb4vdfNz5jfGtCRjBRLxKoZMTFMyeNEe7q78xfOzXpebbB-n57huXNku5ylKw3sZe1hChyp7vd_HRYrBXbsEoEKGWirmRvpW9e2bhHCAhyrfPzHYwSHjP56vSCeDyQj5xtuBf7evw-tLY]
  • Zhangtao Zhou. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [URL: https://typeset.io/papers/a-scalable-balz-schiemann-reaction-protocol-in-a-continuous-2l216q97qr]
  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5_34RksuycP4CT9LYB74xBWOoz5i5U0ueA7hiPVC_AdiJ6x1G7YFmR0bCqADTCcXmlFNEPxQ3ZO-zYz5IsdoCnsp2_pACGsHBvfnZPEllKF1PCeywftUv8Sq7ozgDf77fCpsERz3GmLKDZMgFrV3aqpPh6uOPt5Q_hdFmfz4mE4yBV4HTY5lni05OvB9fAsfDvdEdQ2Xr92QMwLmZwFfcepXLYwQ2HNmCjqHvUvG0tRriOlVMpeXQXUWw4J2EG_wVHEvaneo=]
  • Zhangtao Zhou, et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36821211/]
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4747781/]
  • Fluorine Safety Data Sheet. Princeton University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEofSd7vZlHPvBQZpEM1trZyvtxv-Ubk3y_L8A2vvMGSDqtX_cm1IbiHxZprWMZFepFTXlI8lwie46-ZskGyF6anKSLqiZyjXFen-IPOhnVHssXygqBLxXDABy8ygP7icQuLNGi]
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2022). JoVE. [URL: https://www.jove.com/v/64937/a-scalable-balz-schiemann-reaction-protocol-in-a-continuous-flow]
  • 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. LinkedIn. [URL: https://www.linkedin.com/pulse/4-fluorobenzoic-acid-synthesis-handling-future-outlook-ningbo-t2gqf]
  • A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmUjmFoH6DWgNXnf1xKl5H-I3dr490lBbAV5lqPqRX7cN6wO6dGqyvCgCXBqNfCifJdRHBUt7ypzMqP7_RMj-U-EQzT6USfq69TlpCgUqXugFeQcySs4Hm1bQKL-1mr5CIMYL3Xa4PRqPS0_kOZPOjn_114TlYAMiJDPhvmnzzJiw7PMENrc-twaukXI13M9QMORG5SdSDPmzUlWY4K_I4bbAHIlUzAJJ-5GQbCInljDXjlODJzzopToTtACrO8TwdfGQNa7mm5Q==]
  • The Science Behind Fluorinated Fluids: Stability, Safety, and Sourcing. LinkedIn. [URL: https://www.linkedin.com/pulse/science-behind-fluorinated-fluids-stability-safety-sourcing-w2cff]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0013]
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00088]
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00439]
  • Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex. (2018). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc03889j]
  • 2-Fluorobenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis-method_445-47-6_EN.html]
  • Some considerations in the handling of fluorine and the chlorine fluorides. osti.gov. [URL: https://www.osti.gov/servlets/purl/7342628]
  • Advances in Continuous Flow Fluorination Reactions. ResearchGate. [URL: https://www.researchgate.
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020). Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00511]
  • What are the industrial preparation method of fluoro benzoic acid? Quora. [URL: https://www.quora.
  • Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXgnFgZ3xUuqJs7EW2nPNUGIM6NwcUeYcr51CheArNACaw3tSQ0RUrlwN_B3W01fIo--T5rc6ccqJXeQib3mDYpE5lIUzIYQo7jZFpe2M12EK6l6ukGJ5IMXe-hpEEjY0p8QJ1G26KqXJzCHy4bN_SLEgQUnnfSzt6X9ouNppp-3HumU_hsWrS_zQxNwJHX1WiDOYOczjF0xPbXmS2XMZg1H97qHp8AwlFwv-bLWnAQFHnGaI=]
  • The Balz-Schiemann Reaction. (2019). Scientific Update. [URL: https://www.scientificupdate.com/articles/the_balz-schiemann_reaction]
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). LinkedIn. [URL: https://www.linkedin.com/pulse/role-fluorinated-benzoic-acids-drug-discovery-ningbo-inno-w7hjc]
  • Processes for the preparation of fluorinated benzoic acids. Google Patents. [URL: https://patents.google.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/10-12349]
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/overcoming-challenges-fluorine-based-chemistry]
  • Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00236]
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/287514109_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid]
  • Technical Support Center: Synthesis of 3-Fluorobenzoic Acid, Morpholide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPntxw0ctQTuxIQUh5Ow-ufptfSursZGXfyo3vRkd4mfNWXDgQM1miyZHdmwU7iBWKXi4VzK3ECUZ9r4jKzh2_d3iQtKLbgn9WBAjThlNfay_wyiEz-YdyWcEubLq3dbzXBO4slF7RNB4OqtKdggeBleAJUN_5lNtPBZMlCZ8vQbUQYPPg3meQNSMzUKKWx9JK9UqCUGDTqDfDGZsRTjUuxQ4=]
  • Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. (2026). LinkedIn. [URL: https://www.linkedin.com/pulse/mastering-organic-synthesis-3-fluorobenzoic-acid-practical-pharma-w6kac]
  • Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17487148/]
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0299]
  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents. [URL: https://patents.google.
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. [URL: https://patents.google.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents. [URL: https://patents.google.
  • 4-Fluorobenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis-method_456-22-4_EN.html]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(Difluoromethoxy)-4-methoxybenzoic acid as a Potential Phosphodiesterase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(Difluoromethoxy)-4-methoxybenzoic acid

This compound is a synthetic organic compound whose biological activities are not yet extensively characterized in public literature. However, its structural architecture, particularly the presence of a substituted benzoic acid moiety, bears a striking resemblance to a class of well-established therapeutic agents: the phosphodiesterase-4 (PDE4) inhibitors. Notably, this scaffold is found in potent PDE4 inhibitors like Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] This structural analogy provides a strong rationale for investigating this compound as a potential modulator of PDE4 activity.

This guide provides a comprehensive suite of in vitro assay protocols designed to systematically evaluate the inhibitory potential of this compound against PDE4 and to characterize its downstream cellular effects. The protocols are designed to be self-validating, progressing from direct enzymatic inhibition to cell-based functional outcomes.

The Scientific Rationale: Targeting Phosphodiesterase-4

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[5] It specifically hydrolyzes cAMP, a ubiquitous second messenger that mediates a vast array of cellular processes, including inflammation, immune responses, and smooth muscle relaxation.[5] By degrading cAMP, PDE4 terminates its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). This cascade ultimately results in the suppression of pro-inflammatory mediators, making PDE4 an attractive therapeutic target for inflammatory diseases such as asthma, COPD, and psoriasis.[4]

Given the therapeutic success of PDE4 inhibitors, it is of significant interest to identify and characterize novel compounds that can modulate this enzyme's activity. The following protocols provide a roadmap for determining if this compound is one such compound.

Section 1: Biochemical Assay for Direct PDE4 Inhibition

The first step is to determine if this compound directly interacts with and inhibits the PDE4 enzyme. A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.[6][7][8]

Principle of the Assay

This assay utilizes a fluorescein-labeled cAMP substrate (FAM-cAMP). In its free state, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the resulting phosphate group is recognized by a large binding agent, forming a large molecular complex. This complex tumbles much more slowly, leading to a high fluorescence polarization signal. An inhibitor of PDE4 will prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.[6][7][8]

Experimental Workflow: Biochemical PDE4 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound and Roflumilast (positive control). Add_Compound Dispense compound dilutions and controls into a 96-well plate. Compound_Dilution->Add_Compound Enzyme_Prep Dilute recombinant human PDE4B or PDE4D enzyme in assay buffer. Add_Enzyme Add diluted PDE4 enzyme to initiate pre-incubation. Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FAM-cAMP substrate solution. Add_Substrate Add FAM-cAMP to start the reaction. Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_1 Incubate for 60 minutes at room temperature. Add_Substrate->Incubate_1 Add_Binder Add IMAP Binding Solution to stop the reaction and bind FAM-AMP. Incubate_1->Add_Binder Incubate_2 Incubate for 30 minutes at room temperature. Add_Binder->Incubate_2 Read_Plate Measure Fluorescence Polarization (FP) on a microplate reader. Incubate_2->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls. Read_Plate->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine the IC50 value. Calculate_Inhibition->Determine_IC50

Caption: Workflow for the biochemical PDE4 inhibition assay.

Detailed Protocol

Materials:

  • Recombinant Human PDE4B or PDE4D enzyme (e.g., from BPS Bioscience)[9]

  • IMAP® FP Phosphodiesterase Evaluation Assay Kit (e.g., from Molecular Devices)[10][11]

  • This compound

  • Roflumilast (positive control inhibitor)[3][12]

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Roflumilast in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer.

  • Reaction Setup:

    • Add 5 µL of diluted test compound, Roflumilast, or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 60 µL of the IMAP Binding Solution.

    • Incubate for at least 30 minutes at room temperature with gentle agitation.

  • Data Acquisition: Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + DMSO) and low (no enzyme) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetHypothetical IC50 (nM)
This compoundPDE4BTo be determined
Roflumilast (Reference)PDE4B0.8[12]

Section 2: Cell-Based Assay for Intracellular cAMP Accumulation

To confirm that the compound affects the cAMP pathway in a physiological context, a cell-based assay is essential. This assay measures the accumulation of intracellular cAMP in response to PDE4 inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for this purpose.[13][14][15]

Principle of the Assay

This is a competitive immunoassay.[15] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and tracer are in close proximity, a FRET signal is generated. An increase in intracellular cAMP due to PDE4 inhibition will displace the d2-labeled tracer, leading to a decrease in the HTRF signal. The signal is inversely proportional to the amount of cAMP produced by the cells.[16]

Experimental Workflow: Cell-Based cAMP HTRF Assay

cluster_prep Preparation cluster_stimulation Cell Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture and harvest a suitable cell line (e.g., HEK293, THP-1). Seed_Cells Seed cells into a 384-well plate. Cell_Culture->Seed_Cells Compound_Dilution Prepare serial dilutions of the test compound and controls. Pre_treat Add compound dilutions to the cells and incubate (pre-treatment). Compound_Dilution->Pre_treat Seed_Cells->Pre_treat Stimulate Stimulate cells with Forskolin to induce cAMP production. Pre_treat->Stimulate Incubate_1 Incubate for 30 minutes at room temperature. Stimulate->Incubate_1 Lyse_and_Detect Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP Cryptate. Incubate_1->Lyse_and_Detect Incubate_2 Incubate for 60 minutes at room temperature. Lyse_and_Detect->Incubate_2 Read_Plate Read HTRF signal on a compatible plate reader. Incubate_2->Read_Plate Calculate_Ratio Calculate the 665nm/620nm ratio. Read_Plate->Calculate_Ratio Determine_EC50 Plot dose-response curve and determine the EC50 value. Calculate_Ratio->Determine_EC50

Caption: Workflow for the cell-based cAMP HTRF assay.

Detailed Protocol

Materials:

  • HEK293 or THP-1 cells

  • Cell culture medium and supplements

  • cAMP HTRF Assay Kit (e.g., from Cisbio/Revvity)[13][15]

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • Roflumilast (positive control)

  • 384-well white cell culture plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight (if applicable).

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound or Roflumilast for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add Forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of Forskolin should be optimized to produce a submaximal response.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer to all wells as per the kit instructions.[17]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and then the percent activity or inhibition. Plot the results against the compound concentration to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal effect on cAMP accumulation.

Section 3: Functional Assay for Anti-Inflammatory Activity

The final step is to assess whether the observed increase in intracellular cAMP translates into a functional anti-inflammatory effect. A common method is to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated monocytic cells, such as THP-1.[18][19]

Principle of the Assay

LPS, a component of gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors, by increasing cAMP levels, suppress the signaling pathways that lead to TNF-α production.[12] The amount of TNF-α released into the cell culture supernatant can be quantified using methods like ELISA or AlphaLISA.

Experimental Workflow: TNF-α Release Assay

cluster_prep Preparation cluster_stimulation Cell Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture and differentiate THP-1 cells into macrophage-like cells using PMA. Pre_treat Pre-treat differentiated THP-1 cells with compound dilutions. Cell_Culture->Pre_treat Compound_Dilution Prepare serial dilutions of the test compound and controls. Compound_Dilution->Pre_treat Stimulate Stimulate cells with LPS to induce TNF-α release. Pre_treat->Stimulate Incubate Incubate for 4-18 hours at 37°C. Stimulate->Incubate Collect_Supernatant Collect the cell culture supernatant. Incubate->Collect_Supernatant Quantify_TNF Quantify TNF-α concentration in the supernatant using ELISA or AlphaLISA. Collect_Supernatant->Quantify_TNF Calculate_Inhibition Calculate percent inhibition of TNF-α release. Quantify_TNF->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine the IC50 value. Calculate_Inhibition->Determine_IC50

Caption: Workflow for the functional TNF-α release assay.

Detailed Protocol

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Roflumilast (positive control)

  • 96-well cell culture plates

  • Human TNF-α ELISA or AlphaLISA kit

  • Microplate reader

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate.

    • Treat with PMA (e.g., 20-50 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells.[18]

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment:

    • Pre-treat the differentiated cells with serial dilutions of this compound or Roflumilast for 1-2 hours.

  • LPS Stimulation:

    • Add LPS (e.g., 1 µg/mL) to the wells to stimulate TNF-α production.[18]

    • Incubate for an optimized period (typically 4-18 hours) at 37°C.[20][21]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification:

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA or AlphaLISA kit, following the manufacturer's protocol.

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

CompoundFunctional OutcomeHypothetical IC50 (nM)
This compoundInhibition of TNF-α releaseTo be determined
Roflumilast (Reference)Inhibition of TNF-α release~1-10

Conclusion and Interpretation

By following this three-tiered approach, researchers can robustly characterize the in vitro pharmacology of this compound.

  • Positive result in the biochemical assay will confirm direct inhibition of the PDE4 enzyme.

  • Positive result in the cell-based cAMP assay will validate that the compound is cell-permeable and can modulate the target pathway in a cellular environment.

  • Positive result in the functional TNF-α assay will demonstrate that the compound's mechanism of action translates into a desirable anti-inflammatory effect.

Together, these assays provide a comprehensive profile of this compound as a potential PDE4 inhibitor, laying the groundwork for further preclinical development.

References

  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 793–816. Available at: [Link]

  • BPS Bioscience. (n.d.). Roflumilast. Retrieved from [Link]

  • Torphy, T. J., et al. (1999). Phosphodiesterase 4 conformers: preparation of recombinant enzymes and assay for inhibitors. Analytical Biochemistry, 267(1), 31-9. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PDE4D2 Human Phosphodiesterase Enzymatic LeadHunter Assay. Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Schneider, H. H., et al. (1995). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. Bioorganic & Medicinal Chemistry Letters, 5(8), 857-862. Available at: [Link]

  • Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 408(2), 193–201. Available at: [Link]

  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved from [Link]

  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 793–816. Available at: [Link]

  • Rocque, W. J., et al. (1997). Comparison of recombinant human PDE4 isoforms: interaction with substrate and inhibitors. Cellular Signalling, 9(5), 313-321. Available at: [Link]

  • Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 408(2), 193–201. Available at: [Link]

  • EU-ToxRisk. (n.d.). Detection of cytokine release in THP-1 cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4A Isoform 4 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... [Image]. Retrieved from [Link]

  • Molecular Devices. (n.d.). IMAP FP Phosphodiesterase Evaluation Assay Kit. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). PDE4 (PDE4B) (NM_001037341) Human Recombinant Protein. Retrieved from [Link]

  • Molecular Devices. (n.d.). IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. Retrieved from [Link]

  • Biocompare. (2012). IMAP® FP PDE Evaluation Kit from Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Enzyme - IMAP Assays, IMAP Technology. Retrieved from [Link]

  • Ding, R. W., et al. (1993). The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro. Journal of Leukocyte Biology, 54(5), 425-32. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Pharmacokinetic Profiling of Novel Compounds Derived from 3-(Difluoromethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Benzoic Acid Scaffold in Modern Drug Discovery

The 3-(Difluoromethoxy)-4-methoxybenzoic acid scaffold is a key structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of pharmacologically active agents such as Roflumilast, a selective phosphodiesterase-4 inhibitor.[1][2][3] The introduction of the difluoromethoxy group can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, making derivatives of this acid a promising area for drug discovery.[4][5]

However, synthesizing a potent and selective compound is only the first step. A thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is paramount to its success as a therapeutic candidate.[6] Early and comprehensive PK profiling enables researchers to identify liabilities, guide chemical optimization, and de-risk progression to more complex preclinical and clinical studies.[7][8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a robust pharmacokinetic evaluation of novel compounds derived from this compound. It offers field-proven protocols for essential in vitro and in vivo assays, explains the causality behind experimental choices, and outlines the bioanalytical techniques required for accurate quantification.

The Pharmacokinetic Profiling Workflow: An Integrated Approach

A successful PK evaluation follows a tiered, integrated approach, beginning with high-throughput in vitro assays to screen compounds and progressing to more resource-intensive in vivo studies for the most promising candidates. This workflow ensures that decisions are data-driven and that resources are focused efficiently.

G cluster_0 In Vitro ADME Screening cluster_1 Candidate Selection cluster_2 In Vivo PK Studies cluster_3 PK Analysis & Modeling MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Select Data-Driven Selection MetStab->Select Perm Permeability & Efflux (e.g., Caco-2) PPB->Select CYP CYP450 Inhibition & Phenotyping Perm->Select CYP->Select Formulate Formulation Development Select->Formulate Dosing Rodent Dosing (IV & PO) Formulate->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Params Calculate PK Parameters (AUC, T½, CL, Vd, F) Bioanalysis->PK_Params PBPK PBPK Modeling (Optional) PK_Params->PBPK

Caption: Integrated workflow for pharmacokinetic profiling.

In Vitro Pharmacokinetic Profiling Protocols

In vitro ADME assays are fundamental in early drug discovery, providing critical data on a compound's intrinsic properties before advancing to in vivo testing.[7][10][11]

Protocol: Metabolic Stability in Liver Microsomes

Causality & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a major role.[12] Liver microsomes are subcellular fractions containing these enzymes and are used to measure a compound's in vitro intrinsic clearance—its inherent susceptibility to metabolism.[13][14] This assay is a cost-effective way to predict hepatic clearance in vivo.[12] An NADPH regenerating system is included to ensure the continuous supply of the necessary cofactor for CYP enzyme activity.[15][16]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Calculation A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate Microsomes & Compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human, Rat) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Cold Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate T½ and Intrinsic Clearance (CLint) J->K

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.[17]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and liver microsomal protein (0.4-0.5 mg/mL).[13][16]

  • Incubation:

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM. Include positive control compounds (e.g., Verapamil, Testosterone) and a vehicle control (DMSO).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

    • For negative controls, substitute the NADPH system with a buffer.[16]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[18]

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins.[18]

  • Bioanalysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[14]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / mg of microsomal protein).

Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Causality & Rationale: In circulation, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[20][21] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data.[20] The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[22]

Step-by-Step Protocol:

  • Device Preparation: Prepare the RED device inserts (MWCO 8-14 kDa) and base plate according to the manufacturer's instructions.[20][22]

  • Compound Spiking: Spike pooled plasma (human, rat, etc.) with the test compound to a final concentration of 1-10 µM.[19][20] The final DMSO concentration should be kept low (<1%) to avoid disrupting protein binding.

  • Dialysis Setup:

    • Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.

    • Add dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4) (e.g., 350 µL) to the buffer chamber.[20]

    • Run positive controls with known binding characteristics (e.g., Warfarin for high binding, Metoprolol for low binding).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[19][21]

  • Sample Collection: After incubation, carefully collect equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching & Sample Processing:

    • To the 50 µL aliquot from the buffer chamber, add 50 µL of blank plasma.

    • To the 50 µL aliquot from the plasma chamber, add 50 µL of PBS buffer. This critical step ensures that both samples have an identical matrix, minimizing analytical variability.[21]

    • Precipitate proteins in all samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.

  • Bioanalysis: Analyze the supernatant from both chambers via a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate the percentage bound using the formula: % Bound = (1 - fu) * 100.

ParameterAssayTypical Data OutputImplication for Drug Development
Metabolic Stability Liver Microsome StabilityT½ (min), CLint (µL/min/mg)High CLint: Compound is rapidly metabolized; may have short half-life and low oral bioavailability in vivo.
Plasma Binding Rapid Equilibrium DialysisFraction Unbound (fu), % BoundHigh % Bound (>99%): Low free drug concentration; may require higher doses to achieve therapeutic effect.
Permeability Caco-2 AssayPapp (A→B) (10⁻⁶ cm/s)Low Papp: Poor absorption across the gut wall; may indicate low oral bioavailability.

In Vivo Pharmacokinetic Study Protocols

In vivo studies are essential for understanding how a compound behaves in a complete biological system, providing key parameters like clearance, volume of distribution, half-life, and bioavailability.[6]

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Analysis & Reporting A Develop Solubilizing Formulation C Determine Dose Levels (e.g., 1 mg/kg IV, 5 mg/kg PO) A->C B Acclimate Animals (e.g., Sprague-Dawley Rats) D Administer Compound (IV: Tail Vein, PO: Oral Gavage) B->D C->D E Collect Blood Samples at Predetermined Time Points D->E F Process Blood to Plasma & Store at -80°C E->F G Quantify Plasma Concentrations via LC-MS/MS F->G H Plot Concentration vs. Time Curve G->H I Perform Non-Compartmental Analysis (NCA) H->I J Report Key PK Parameters I->J

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Formulation Development:

    • Objective: To prepare a clear, stable solution or homogenous suspension suitable for intravenous (IV) and oral (PO) administration.

    • Rationale: Poorly soluble compounds require a vehicle to ensure complete dissolution and accurate dosing. A common vehicle for discovery-stage compounds is a mix of solvents and surfactants.

    • Example Protocol: For a compound like an ML-180 derivative, a formulation could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.[18] The components are added sequentially with thorough vortexing.[18]

  • Animal Model and Dosing:

    • Model: Sprague-Dawley rats (n=3-4 per group) are commonly used.

    • Dosing:

      • IV Group: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

      • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Schedule: Collect sparse blood samples (approx. 100 µL) at predetermined time points.[18]

    • Typical IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]

    • Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]

    • Collection: Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[18] Immediately transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent compound in all plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) of the plasma concentration-time data.[6]

    • Key parameters to be calculated are summarized in the table below.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.
Time to Cmax TmaxThe time at which Cmax is observed.
Area Under the Curve AUCThe total drug exposure over time. Calculated from time zero to the last measurable point (AUC_last) and extrapolated to infinity (AUC_inf).
Half-Life The time required for the plasma concentration to decrease by half.[17]
Clearance CLThe volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
Volume of Distribution Vd or VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[17]
Oral Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[23][24] Its superior sensitivity and selectivity allow for the accurate measurement of drug concentrations across a wide dynamic range, which is crucial for defining a PK profile.[24][25]

Key Steps in Bioanalysis:

  • Method Development: An LC-MS/MS method is developed to be specific for the compound of interest, ensuring no interference from endogenous matrix components.[25] This involves optimizing chromatographic separation and mass spectrometric detection parameters (MRM transitions).

  • Sample Preparation: The most common sample preparation technique is protein precipitation.[18][26] An organic solvent (typically acetonitrile) containing an internal standard is added to the plasma sample. This precipitates the proteins while leaving the drug and internal standard in the supernatant, which is then analyzed.[26]

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, and reproducible.[26][27] Validation assesses parameters like linearity, accuracy, precision, stability, and matrix effects.[26]

Conclusion and Data Integration

The pharmacokinetic profiling of novel compounds derived from this compound is a multi-faceted process that integrates in vitro screening with definitive in vivo studies. Data from metabolic stability and plasma protein binding assays provide an early read on a compound's potential liabilities and help prioritize candidates for in vivo evaluation.[28][29] The subsequent in vivo studies yield the critical parameters—clearance, half-life, and bioavailability—that ultimately determine if a compound has a profile suitable for further development. By following these robust protocols, researchers can generate high-quality, reproducible data to confidently advance the most promising therapeutic candidates.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Selvita. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved from [Link]

  • (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. PharmaLegacy. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Visikol. Retrieved from [Link]

  • (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • Beltran-Martin, I., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Domainex. Retrieved from [Link]

  • BioAgilytix Labs. (n.d.). Protein Binding Assays. BioAgilytix Labs. Retrieved from [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Retrieved from [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. Retrieved from [Link]

  • Emami, J., et al. (2019). Study Protocol for a Pilot, Open-Label, Prospective, and Observational Study to Evaluate the Pharmacokinetics of Drugs Administered to Patients during Extracorporeal Circulation. MDPI. Retrieved from [Link]

  • FDA. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Retrieved from [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Retrieved from [Link]

  • (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. Google Patents.
  • (n.d.). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. Google Patents.
  • (n.d.). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. Google Patents.
  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • (n.d.). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this important synthetic transformation. My goal is to move beyond a simple recitation of procedural steps and provide you with the mechanistic insights and practical, field-tested advice needed to overcome common challenges, optimize your reaction outcomes, and ensure the highest purity of your final product.

This guide is structured as an interactive troubleshooting manual. Each section addresses a specific, common issue encountered during the synthesis, explaining the underlying chemical principles and offering validated, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue: Incomplete consumption of starting material (vanillic acid) despite extended reaction times.

Question: I'm attempting the difluoromethylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using sodium chlorodifluoroacetate, but even after 24 hours, I see a significant amount of starting material remaining by TLC and LC-MS. What's causing this incomplete conversion?

Answer: This is a frequent challenge in this synthesis, often stemming from suboptimal reaction conditions or reagent degradation. The reaction, a nucleophilic substitution involving the phenoxide of vanillic acid and the difluorocarbene generated in situ, is highly sensitive to several factors.

Underlying Causality:

The rate-limiting step is often the generation of the difluorocarbene from the thermal decomposition of sodium chlorodifluoroacetate. For this to react effectively with the vanillic acid phenoxide, the conditions must be precisely controlled.

  • Insufficient Basicity: The phenolic hydroxyl group of vanillic acid must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient molar equivalents, a significant portion of the starting material will remain unreacted.

  • Low Reaction Temperature: The decomposition of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature threshold. If the reaction temperature is too low, the carbene will not be generated at a sufficient rate, leading to a stalled reaction.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMAc are typically preferred as they can solvate the cation of the base and the phenoxide, increasing the nucleophilicity of the phenoxide.

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Strength:

    • Ensure at least two equivalents of a suitable base (e.g., potassium carbonate) are used. One equivalent is required to deprotonate the carboxylic acid, and a second is needed for the phenolic hydroxyl group.

    • Consider using a stronger base like sodium hydroxide if incomplete deprotonation is suspected, but be mindful of potential side reactions.

  • Optimize Reaction Temperature:

    • Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature point. Be cautious, as excessively high temperatures can lead to decarboxylation of the product or starting material.

  • Ensure Anhydrous Conditions:

    • Water can compete with the phenoxide for the difluorocarbene and can also affect the solubility and reactivity of the base. Ensure all reagents and solvents are thoroughly dried before use.

Issue: Formation of a significant byproduct identified as 3-Fluoro-4-methoxybenzoic acid.

Question: My crude product mixture shows a significant peak corresponding to the molecular weight of 3-Fluoro-4-methoxybenzoic acid. How is this byproduct forming, and how can I prevent it?

Answer: The formation of a monofluoro-methoxy byproduct is a known side reaction in this type of difluoromethylation. It arises from the complex reactivity of the difluorocarbene intermediate.

Mechanistic Insight:

While the desired pathway is the insertion of the difluorocarbene into the O-H bond of the phenol (after deprotonation), the carbene can also react in other ways, especially if the phenoxide concentration is low or if there are sources of protons in the reaction mixture. One plausible mechanism involves the reaction of difluorocarbene with trace water to form difluoromethanol, which is unstable and can decompose to generate species that can lead to monofluorination.

Preventative Measures:

  • Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction mixture. Dry your solvents over molecular sieves and ensure your starting materials and base are anhydrous.

  • Control the Rate of Carbene Generation: Adding the sodium chlorodifluoroacetate in portions rather than all at once can help maintain a low, steady concentration of the difluorocarbene, favoring the reaction with the abundant phenoxide over side reactions.

Issue: Product decomposition during work-up or purification.

Question: I've successfully synthesized the desired product, but I'm losing a significant amount during the acidic work-up and subsequent purification. What is causing this decomposition?

Answer: The difluoromethoxy group is susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. This can cleave the ether linkage, regenerating the starting vanillic acid.

Chemical Instability:

The C-F bonds in the difluoromethoxy group are strong, but the ether oxygen can be protonated under acidic conditions, making the carbon atom susceptible to nucleophilic attack by water. This leads to the cleavage of the ether and the loss of your product.

Workflow for Minimizing Decomposition:

The following workflow diagram illustrates a robust procedure to minimize decomposition during product isolation.

G cluster_workup Aqueous Work-up cluster_purification Purification Cool Cool Reaction Mixture to 0-5 °C Quench Slowly Quench with Water Cool->Quench Acidify Acidify to pH 2-3 with 1M HCl (cold) Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Organic Layer with Brine Extract->Wash Crude Product in Organic Phase Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (T < 40°C) Dry->Concentrate Crystallize Recrystallize from Ethanol/Water Concentrate->Crystallize

Caption: Recommended workflow for work-up and purification to minimize product hydrolysis.

Issue: Difficulty in removing a persistent impurity with a similar polarity to the product.

Question: I have an impurity that co-elutes with my product during column chromatography, making it very difficult to achieve high purity. What could this impurity be, and how can I remove it?

Answer: A common and challenging impurity in this synthesis is the ester byproduct formed between the product molecule and unreacted vanillic acid, or two molecules of the product itself. The polarity of this ester is often very close to that of the desired carboxylic acid product.

Identification and Removal Strategy:

  • Identification:

    • Use LC-MS to identify the molecular weight of the impurity. An ester byproduct will have a molecular weight corresponding to the sum of the two coupled molecules minus the mass of water.

    • 1H NMR can also be revealing, showing the disappearance of a carboxylic acid proton and the appearance of new aromatic signals.

  • Chemical Removal:

    • Instead of relying solely on chromatography, a chemical purification step can be highly effective. Dissolve the crude product in a suitable solvent like dichloromethane.

    • Perform a basic extraction with a mild base such as a saturated sodium bicarbonate solution. The desired carboxylic acid product will be deprotonated and move into the aqueous layer, while the less acidic ester impurity will remain in the organic layer.

    • Separate the aqueous layer, re-acidify it carefully with cold 1M HCl to precipitate the pure product, and then collect the solid by filtration.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃ (≥ 2.2 eq.)Ensures complete deprotonation of both acidic protons.
Solvent Anhydrous DMF or DMAcAprotic polar solvent stabilizes intermediates.
Temperature 100-120 °C (empirical optimization)Required for efficient difluorocarbene generation.
Work-up pH 2-3 (controlled with cold 1M HCl)Precipitates the product without causing hydrolysis.
Purification Base/Acid Extraction or RecrystallizationMore effective than chromatography for removing ester byproducts.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the main synthetic pathway and a key side reaction.

G VanillicAcid Vanillic Acid Phenoxide Vanillic Acid Phenoxide VanillicAcid->Phenoxide + 2 eq. Base Product 3-(Difluoromethoxy)-4- methoxybenzoic acid Phenoxide->Product Desired Pathway Carbene :CF2 (from ClCF2COONa) Carbene->Phenoxide Reaction SideProduct Decarboxylation Product Product->SideProduct Excessive Heat (Side Reaction)

Caption: Main reaction pathway and potential decarboxylation side reaction.

By understanding the mechanistic underpinnings of these common side reactions and implementing the suggested troubleshooting protocols, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound.

Technical Support Center: Optimizing 3-(Difluoromethoxy)-4-methoxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and ensuring product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and industrially scalable route involves the difluoromethylation of a suitably protected vanillic acid derivative, followed by deprotection or further modification. A common starting material is methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The key step is the O-difluoromethylation of the phenolic hydroxyl group. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide.

Q2: What are the critical parameters that significantly influence the reaction yield and purity?

Several factors are crucial for optimizing the synthesis:

  • Choice of Difluoromethylating Agent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, stable, and relatively safe precursor for generating difluorocarbene via thermal decarboxylation.[1][2] Other reagents like chlorodifluoromethane (Freon 22) have also been used, but are often gaseous and more difficult to handle.[3][4][5][6]

  • Base Selection: A suitable base is required to generate the phenoxide ion, which is the active nucleophile that traps the difluorocarbene. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[7][8][9] The choice of base can impact reaction rate and selectivity.

  • Solvent System: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction at elevated temperatures.[1][8][10]

  • Reaction Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires high temperatures, typically in the range of 90-120°C.[1][8][9] Precise temperature control is essential to balance the rate of carbene formation with potential side reactions and decomposition.

  • Work-up and Purification: Proper work-up, including acidification to protonate the carboxylic acid and extraction, is critical.[7][8] Recrystallization is often employed to achieve high purity of the final product.[11]

Q3: What are the primary side products or impurities one might encounter?

The main impurities can arise from several sources:

  • Incomplete Reaction: Unreacted starting material (e.g., methyl vanillate) is a common impurity if the reaction does not go to completion.

  • Side Reactions of Difluorocarbene: Difluorocarbene is highly reactive and can potentially react with other nucleophiles present in the mixture or undergo self-reaction.

  • Chlorinated Impurities: Depending on the reaction pathway, chlorinated byproducts can sometimes form, complicating purification.[11]

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid during the reaction or work-up if conditions are not carefully controlled.

Q4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, yield, and final product purity.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product. The characteristic triplet in the ¹H NMR spectrum for the -OCF₂H proton and the corresponding signals in the ¹⁹F NMR are definitive.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the most probable causes and how can I improve it?

A: Persistently low yields often point to suboptimal reaction conditions or reagent issues. Consider the following factors:

  • Reagent Quality and Stoichiometry:

    • Difluoromethylating Agent: Ensure the sodium chlorodifluoroacetate is dry and of high purity. Moisture can interfere with the reaction. Use a slight excess (1.05-1.5 equivalents) to drive the reaction forward.[9]

    • Base: The base must be anhydrous. Cesium carbonate, while more expensive, can sometimes offer better yields due to its higher solubility and basicity.[1] Ensure at least stoichiometric amounts, with a slight excess often being beneficial.

  • Solvent and Temperature Control:

    • Solvent Purity: Use anhydrous, high-purity DMF or a similar solvent. Water can consume the difluorocarbene.

    • Temperature: The temperature must be high enough to induce decarboxylation but not so high as to cause decomposition of reagents or products. An oil bath with precise temperature control is crucial. A typical range is 90-120°C.[1][8][9]

  • Reaction Atmosphere:

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and is considered good practice, especially when using sensitive reagents.[1]

Comparative Table for Optimizing Conditions:
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base (equiv.) K₂CO₃ (1.1)Cs₂CO₃ (1.5)Cesium carbonate offers better solubility and reactivity.[1]
Solvent Technical Grade DMFAnhydrous DMF (<50 ppm H₂O)Water can quench the difluorocarbene intermediate.
Temperature 80°C110-120°CEnsures efficient thermal decarboxylation of ClCF₂CO₂Na.[1]
Atmosphere AirNitrogenPrevents potential oxidation of the phenolic starting material.
Reaction Time 4 hours8-12 hoursAllows the reaction to proceed to completion.[8][10]
Problem 2: Incomplete Conversion of Starting Material

Q: HPLC analysis shows a significant peak for my starting material, methyl 4-hydroxy-3-methoxybenzoate, even after extended reaction times. How can I drive the reaction to completion?

A: Observing unreacted starting material suggests an issue with either the reaction kinetics or a limiting reagent.

  • Increase Reagent Stoichiometry: Increase the equivalents of both the base and the difluoromethylating agent. A molar ratio of Substrate:Base:ClCF₂CO₂Na of 1:1.5:1.5 can be effective.

  • Optimize Temperature and Time: If you are reacting at the lower end of the temperature range (e.g., 90°C), consider increasing it to 110-120°C to accelerate the rate of difluorocarbene formation.[1][8] Monitor the reaction by TLC or HPLC every 2 hours to determine the optimal reaction time.

  • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously. In a heterogeneous mixture containing solid carbonate salts, efficient mixing is critical for effective reaction.

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Detected (via HPLC/TLC) check_reagents Verify Reagent Stoichiometry (Base & ClCF₂CO₂Na) start->check_reagents check_temp Evaluate Reaction Temperature check_reagents->check_temp Sufficient? increase_reagents Action: Increase Base & ClCF₂CO₂Na to 1.5 eq each check_reagents->increase_reagents Below 1.5 eq? check_time Extend Reaction Time check_temp->check_time Optimal? increase_temp Action: Increase Temperature to 110-120°C check_temp->increase_temp Below 110°C? monitor Monitor Reaction Progress (q 2h via TLC) check_time->monitor increase_reagents->check_temp increase_temp->check_time end Reaction Driven to Completion monitor->end

Caption: Troubleshooting logic for incomplete conversion.

Problem 3: Product is Impure After Work-up

Q: My crude product shows multiple spots on TLC and the ¹H NMR is complex. How can I minimize impurities?

A: Impurity formation is often linked to the high reactivity of the difluorocarbene intermediate or suboptimal work-up procedures.

  • Control Reaction Conditions: Overheating or prolonged reaction times after completion can lead to decomposition and side product formation. Once TLC/HPLC shows full conversion, proceed with the work-up promptly.

  • Refine Work-up Procedure:

    • Quenching: After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude product and dissolve inorganic salts.[7]

    • Acidification: Carefully acidify the aqueous mixture with an acid like HCl to a pH of ~2-3 to ensure the carboxylic acid is fully protonated.[8]

    • Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to maximize recovery.[8]

    • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts.[8]

  • Purification:

    • Recrystallization: This is the most effective method for purifying the final product. Solvents like toluene/petroleum ether or acetonitrile/petroleum ether mixtures have been reported to be effective.[7][11]

    • Column Chromatography: While less ideal for large-scale production, column chromatography can be used for small-scale purification if recrystallization is ineffective.

Section 3: Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods.[1][7][8][9]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Sodium Chlorodifluoroacetate (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and cesium carbonate (1.5 eq).

  • Inerting: Seal the flask and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reagent Addition: Add sodium chlorodifluoroacetate (1.5 eq) to the stirring suspension.

  • Heating: Place the flask in a preheated oil bath at 110°C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF).

    • Acidify the aqueous solution to pH 2-3 by slowly adding 1M HCl while stirring.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Saponification (Hydrolysis):

    • Dissolve the crude ester in methanol.

    • Add a 10% aqueous solution of sodium hydroxide.[7]

    • Heat the mixture to 60-70°C and stir for 2-3 hours until saponification is complete (monitored by TLC).[7]

  • Final Isolation:

    • Remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar solvent like heptane to remove any non-acidic impurities.[7]

    • Cool the aqueous layer in an ice bath and acidify to pH < 3 with HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., toluene/petroleum ether) to obtain the final product with high purity.[11]

Section 4: Reaction Pathway Visualization

The synthesis proceeds via the O-difluoromethylation of the phenolic hydroxyl group on the vanillate precursor, followed by saponification of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Saponification SM Methyl 4-hydroxy- 3-methoxybenzoate Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Base Cs₂CO₃ Product_Ester Methyl 3-(Difluoromethoxy)- 4-methoxybenzoate Phenoxide->Product_Ester Nucleophilic Attack Reagent ClCF₂CO₂Na Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Δ (Heat, 110°C) - CO₂ - NaCl Carbene->Product_Ester Nucleophilic Attack Product_Ester_2 Methyl 3-(Difluoromethoxy)- 4-methoxybenzoate Base2 NaOH / H₂O Acid HCl (Work-up) Final_Product 3-(Difluoromethoxy)- 4-methoxybenzoic acid Product_Ester_2->Final_Product 1. + Base2, Δ 2. + Acid

Sources

Technical Support Center: Troubleshooting Difluoromethylation Reactions of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the difluoromethylation of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable difluoromethyl (–CF₂H) motif into benzoic acid scaffolds. As a senior application scientist, I have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during these transformations. This is not a rigid protocol but a dynamic guide to empower you to diagnose and solve problems in your own laboratory setting.

Frequently Asked Questions (FAQs)

Here we address the most common issues that arise during the difluoromethylation of benzoic acids.

FAQ 1: Why is my O-difluoromethylation yield consistently low?

Low yields in O-difluoromethylation reactions of benzoic acids are a frequent challenge. The root cause often lies in one of the following areas:

  • Inefficient Generation or Trapping of Difluorocarbene: Many O-difluoromethylation methods proceed via the in-situ generation of difluorocarbene (:CF₂), which is then trapped by the carboxylate.[1] If the generation of :CF₂ is slow or if it decomposes or reacts with other components in the reaction mixture before it can be trapped by the benzoic acid, the yield will suffer.

    • Troubleshooting:

      • Choice of Reagent and Activator: Reagents like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) often require an activator, such as a fluoride source or a base, to generate difluorocarbene.[2] Ensure your activator is fresh and used in the correct stoichiometric amount. For thermally induced difluorocarbene precursors like difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), optimizing the reaction temperature is crucial.

      • Reaction Concentration: A higher concentration can favor the bimolecular reaction between the benzoic acid and difluorocarbene over unimolecular decomposition pathways of the carbene. Experiment with increasing the concentration of your reaction mixture.

  • Sub-optimal Basicity: The choice and amount of base are critical. The base deprotonates the benzoic acid to form the nucleophilic carboxylate. However, an excessively strong or sterically unhindered base can compete with the carboxylate in reacting with the difluorocarbene source or the generated difluorocarbene itself.

    • Troubleshooting:

      • Base Screening: If you suspect an issue with the base, screen a variety of inorganic and organic bases (e.g., Cs₂CO₃, K₂CO₃, DBU).[1] The optimal base will depend on the specific difluoromethylating reagent and the properties of your benzoic acid substrate.

      • Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount required for efficient deprotonation of the benzoic acid.

  • Solvent Effects: The solvent can significantly influence the stability of the reactive intermediates and the solubility of the reactants.

    • Troubleshooting:

      • Solvent Screening: Screen a range of aprotic solvents with varying polarities, such as DMF, DMAc, THF, or toluene. Low-polarity solvents can sometimes favor the dissociation of difluorocarbene precursors.

The following table summarizes key parameters to optimize for improved O-difluoromethylation yields:

ParameterCommon IssuesRecommended Actions
Difluorocarbene Source Inefficient generation of :CF₂Verify reagent quality and stoichiometry of activators. Optimize temperature for thermal precursors.
Base Incorrect basicity leading to side reactions or incomplete deprotonation.Screen different bases (e.g., Cs₂CO₃, K₂CO₃, DBU). Optimize stoichiometry.
Solvent Poor solubility of reactants or instability of intermediates.Screen aprotic solvents of varying polarity (e.g., DMF, THF, toluene).
Concentration Low concentration favoring decomposition of :CF₂.Increase the reaction concentration.
FAQ 2: I am observing significant starting material decomposition. What is causing this and how can I prevent it?

Decomposition of the benzoic acid starting material is often a sign of overly harsh reaction conditions.

  • Thermal Instability: Benzoic acids, especially those with sensitive functional groups, can undergo decarboxylation at elevated temperatures, leading to benzene derivatives as byproducts.[3][4]

    • Troubleshooting:

      • Lower Reaction Temperature: If your protocol uses high temperatures, try to lower it. This may require a longer reaction time or a more active catalyst system.

      • Milder Reagents: Consider using difluoromethylating reagents that are effective at or near room temperature. Photocatalytic methods, for example, often proceed under very mild conditions.[5][6]

  • Incompatible Reagents: Some difluoromethylating reagents or the byproducts they generate can be incompatible with certain functional groups on the benzoic acid.

    • Troubleshooting:

      • Reagent Selection: Choose a difluoromethylating reagent known for its mildness and broad functional group tolerance. For instance, some modern photocatalytic systems are designed for late-stage functionalization of complex molecules.[7]

      • Protecting Groups: If a specific functional group is particularly sensitive, consider protecting it before the difluoromethylation reaction and deprotecting it afterward.

The following workflow can help diagnose and address starting material decomposition:

Decomposition_Troubleshooting start Decomposition of Starting Material Observed check_temp Is the reaction temperature > 100 °C? start->check_temp lower_temp Lower reaction temperature or switch to a milder, low-temperature protocol. check_temp->lower_temp Yes check_reagents Are there incompatible functional groups on the substrate? check_temp->check_reagents No end Decomposition Minimized lower_temp->end select_reagent Choose a milder difluoromethylating reagent (e.g., photocatalytic). check_reagents->select_reagent Yes protecting_group Consider using a protecting group strategy. check_reagents->protecting_group If specific group is problematic select_reagent->end protecting_group->end

Caption: A logical workflow for troubleshooting the decomposition of benzoic acid starting material.

FAQ 3: What are the common side products in difluoromethylation reactions of benzoic acids and how can they be minimized?

The formation of side products can complicate purification and reduce the yield of the desired difluoromethylated benzoic acid. Common side products include:

  • Products of C-H Difluoromethylation: In some cases, particularly with electron-rich benzoic acids, direct C-H difluoromethylation of the aromatic ring can compete with O-difluoromethylation.[6]

    • Troubleshooting:

      • Reaction Conditions: This side reaction is often promoted by radical mechanisms. If you are using a radical-based method, you may need to switch to a protocol that favors a nucleophilic or electrophilic pathway.

      • Directing Groups: For targeted C-H difluoromethylation, the use of directing groups can enhance regioselectivity.

  • Decarboxylated Byproducts: As mentioned in FAQ 2, thermal stress can lead to decarboxylation.[3][4]

    • Troubleshooting:

      • Milder Conditions: Employing lower temperatures and milder reagents is the most effective way to minimize decarboxylation.[8]

  • Over-reaction Products: In some instances, the initial product may undergo further reaction. For example, in the difluoromethylation of dicarboxylic acids, both carboxyl groups may be functionalized.[1]

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the difluoromethylating reagent to favor mono-functionalization. A slow addition of the reagent can also be beneficial.

Detailed Experimental Protocol: O-Difluoromethylation of a Generic Benzoic Acid using TMSCF₂Br

This protocol is a general starting point and may require optimization for your specific benzoic acid substrate.

Materials:

  • Benzoic acid derivative (1.0 mmol)

  • TMSCF₂Br (2.0 - 3.0 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the benzoic acid derivative (1.0 mmol) and cesium carbonate (2.0 - 3.0 mmol).

  • Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 10-15 minutes.

  • Add TMSCF₂Br (2.0 - 3.0 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

O-Difluoromethylation via Difluorocarbene

A common pathway for O-difluoromethylation involves the generation of difluorocarbene, which is then intercepted by the carboxylate anion.[1]

O_Difluoromethylation cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack and Product Formation Reagent TMSCF₂Br :CF₂ Difluorocarbene (:CF₂) Reagent->:CF₂ Activation Base Base (e.g., Cs₂CO₃) Base->:CF₂ Benzoic_Acid Ar-COOH Carboxylate Ar-COO⁻ Benzoic_Acid->Carboxylate Deprotonation Intermediate [Ar-COO-CF₂]⁻ Carboxylate->Intermediate Nucleophilic Attack on :CF₂ Product Ar-COOCF₂H Intermediate->Product Protonation

Caption: A simplified mechanism for O-difluoromethylation involving difluorocarbene.

References

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). Chem Rev Lett, 7, 1053-1062.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2022). ResearchGate. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2017). Semantic Scholar. [Link]

  • Photocatalytic regioselective C–H bond functionalizations in arenes. (2024). RSC Publishing. [Link]

  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. (n.d.). ACS Publications. [Link]

  • Electrophotocatalytic Undirected C-H Trifluoromethylations of (Het)Arenes. (2020). PubMed. [Link]

  • Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (2023). ACS Catalysis. [Link]

  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. (n.d.). Organic Letters. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (n.d.). MDPI. [Link]

  • Difluoromethylation of Arylsulfonium Salts with TMSCF 2 H. (2026). ResearchGate. [Link]

  • Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. (n.d.). The Journal of Organic Chemistry. [Link]

  • Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. (n.d.). ResearchGate. [Link]

  • (SIPr)Ag(CF2 H)]: A Shelf-Stable, Versatile Difluoromethylation Reagent. (n.d.). ResearchGate. [Link]

  • Oxidation of difluorocarbene and subsequent trifluoromethoxylation. (2019). PMC. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). NIH. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Highly Enantioselective Decarboxylative Difluoromethylation. (n.d.). PMC. [Link]

  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (n.d.). Organic Chemistry Portal. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC. [Link]

  • A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. (2019). PubMed. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018). PubMed. [Link]

  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. (n.d.). PMC. [Link]

  • Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions. (2021). Beilstein Archives. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Aqueous Base Promoted O-Difluoromethylation of Carboxylic Acids with TMSCF 2 Br. (n.d.). Sci-Hub. [Link]

  • The thermal decomposition of benzoic acid. (2025). ResearchGate. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). ResearchGate. [Link]

  • benzoic acid and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (n.d.). Chemical Communications. [Link]

  • Purification of benzoic acid. (n.d.).
  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. [Link]

  • Chemistry 210 Experiment Ib. (2012). University of Massachusetts. [Link]

Sources

Technical Support Center: Troubleshooting Impurity Identification in 3-(Difluoromethoxy)-4-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-(Difluoromethoxy)-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification during the synthesis of this important chemical intermediate. As purity is paramount in pharmaceutical development, understanding the potential side-reactions and by-products is critical for process optimization and regulatory compliance.[1] This document provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions, grounded in established scientific principles and analytical techniques.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound typically involves a multi-step process starting from a commercially available substituted phenol or benzaldehyde. A representative, though generalized, pathway is illustrated below. The critical steps where impurities often arise are the selective etherification to install the methoxy group and the subsequent difluoromethylation of the hydroxyl group, followed by oxidation to the carboxylic acid.

Synthetic_Pathway A 4-Hydroxy-3-methoxy benzaldehyde B 3-(Difluoromethoxy)-4- methoxybenzaldehyde A->B Difluoromethylation (e.g., Sodium Chlorodifluoroacetate) C 3-(Difluoromethoxy)-4- methoxybenzoic Acid B->C Oxidation (e.g., NaClO2)

Caption: A generalized synthetic route to the target compound.

Section 2: Troubleshooting Guide: Identifying Unexpected Peaks

This section addresses specific issues you might encounter during reaction monitoring or final product analysis, presented in a question-and-answer format.

Q1: My HPLC chromatogram shows an unexpected peak with a mass identical to my final product, but it elutes at a different retention time. What is it likely to be?

A: This is a classic indication of a positional isomer. The most probable isomer in this synthesis is 4-(Difluoromethoxy)-3-methoxybenzoic acid [2].

  • Causality: This impurity arises if the starting material is 3-hydroxy-4-methoxybenzaldehyde instead of 4-hydroxy-3-methoxybenzaldehyde (vanillin). It can also occur if the starting material is 3,4-dihydroxybenzaldehyde and the initial methoxy etherification is not perfectly regioselective, leading to a mixture of inputs for the subsequent difluoromethylation step.

  • Identification Strategy:

    • LC-MS/MS: While the parent mass (MS1) will be identical, the fragmentation pattern (MS2) may differ slightly due to the different substitution pattern on the aromatic ring.

    • ¹H NMR Spectroscopy: This is the definitive technique for structural confirmation.[3] The aromatic proton splitting patterns will be distinct. For the desired product, you expect three aromatic protons with specific coupling constants. The isomer will show a different set of shifts and coupling patterns. Aromatic protons in benzoic acid derivatives typically appear in the 7-8.5 ppm range.[4]

    • Reference Standard: If available, co-injecting a standard of the suspected isomer is the quickest way to confirm its identity via HPLC.

Q2: I'm observing a significant peak in my LC-MS analysis with a mass corresponding to the starting material (e.g., 4-hydroxy-3-methoxybenzoic acid). What went wrong?

A: This points to an incomplete difluoromethylation reaction.

  • Causality: The difluoromethylation of a phenolic hydroxyl group can be challenging. Common causes for incomplete conversion include:

    • Insufficient Reagent: The stoichiometry of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) may be too low.

    • Reaction Conditions: Temperature, reaction time, or the choice of base and solvent may not be optimal for driving the reaction to completion. Difluorocarbene, the reactive intermediate, is transient and can be consumed by side reactions if not efficiently trapped by the phenoxide.

    • Base Strength: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, which is necessary for the nucleophilic attack on the difluorocarbene.

  • Troubleshooting Steps:

    • Increase the equivalents of the difluoromethylating agent and base.

    • Screen different solvents (e.g., DMF, DMSO) and higher reaction temperatures, as described in various synthetic patents.[5][6]

    • Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Q3: My ¹H NMR spectrum shows a singlet around 9.8 ppm, and the integration is higher than expected for an impurity. What does this indicate?

A: The presence of a peak in the 9-10 ppm region is characteristic of an aldehyde proton. This indicates that the oxidation of the intermediate, 3-(Difluoromethoxy)-4-methoxybenzaldehyde , to the final carboxylic acid is incomplete.

  • Causality:

    • Insufficient Oxidant: The amount of oxidizing agent (e.g., sodium chlorite) was not sufficient to convert all of the aldehyde.

    • Suboptimal pH or Temperature: Many oxidation reactions are sensitive to pH and temperature. Deviation from the optimal conditions can lead to a sluggish or incomplete reaction.

    • Poor Quenching: Improper quenching of the reaction can sometimes lead to the reformation of starting material or degradation.

  • Confirmation & Resolution:

    • Confirm via HPLC: The aldehyde intermediate will have a different retention time than the final acid.

    • Re-subject the material: The isolated material can be re-subjected to the oxidation conditions to drive the conversion to completion.

    • Optimize Oxidation: Review and optimize the equivalents of the oxidant, reaction time, and temperature for future batches.

Section 3: Frequently Asked Questions (FAQs)

  • What are the most common impurities I should expect? The most common impurities are typically related to the key reaction steps. A summary is provided in the table below.

Impurity NamePotential OriginKey Analytical Signature (LC-MS)
4-Hydroxy-3-methoxybenzoic acidIncomplete difluoromethylationMass corresponding to starting material
3-(Difluoromethoxy)-4-methoxybenzaldehydeIncomplete oxidationMass is 14 Da less than the final product
4-(Difluoromethoxy)-3-methoxybenzoic acidPositional IsomerIdentical mass to the final product
Unidentified degradation productsHarsh reaction or workup conditionsVarious masses; requires further investigation
  • What is the best analytical technique for routine purity checks during synthesis? For routine analysis of reaction progress and final product purity, HPLC with UV detection (HPLC-UV) is the gold standard.[7] It is robust, cost-effective, and provides excellent quantitative data on the percentage of the main component versus its impurities.[8][9]

  • When should I use LC-MS versus NMR for impurity analysis? Use them sequentially for a comprehensive analysis.

    • LC-MS is ideal for initial detection and identification.[10][11] It provides the molecular weight of unknown peaks, which is the first crucial piece of information for proposing a structure.

    • NMR is the most powerful tool for definitive structural elucidation of an unknown impurity once it has been isolated or is present in a sufficient concentration.[3][12] Techniques like ¹H, ¹³C, COSY, and HMBC can map out the entire molecular structure.[3]

Section 4: Standard Analytical Protocols & Workflow

The following are generalized, starting-point protocols. They should be validated for your specific equipment and sample matrix according to ICH guidelines.

Protocol 1: HPLC-UV Method for Purity Assessment
  • System: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[7]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Detection Wavelength: 230 nm.[7]

  • Sample Preparation: Dissolve a known quantity (e.g., 1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Utilize the same LC conditions as the HPLC-UV method to correlate retention times.

  • MS System: Couple the LC output to an Electrospray Ionization (ESI) source connected to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: ESI in both positive and negative modes should be screened, although benzoic acids often ionize well in negative mode ([M-H]⁻).

  • Data Acquisition: Acquire full scan data to detect all ions. For targeted analysis, use Selected Ion Monitoring (SIM) for known impurities or product-ion scans (MS/MS) to obtain fragmentation data for structural elucidation.[13]

Protocol 3: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or enriched sample mixture in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will identify key functional groups (aldehyde, aromatic protons, methoxy group) and their relative integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Aromatic carbons typically appear between 120-170 ppm.[4]

  • 2D NMR (if needed): For complex structures or definitive assignment, run 2D experiments like COSY (proton-proton correlations) and HMBC (long-range proton-carbon correlations) to piece together the molecular skeleton.[3]

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Initial Purity Check cluster_1 Impurity Investigation A Sample from Synthesis B HPLC-UV Analysis A->B C Unknown Peak Detected B->C Purity < 99.5% or Unknowns > 0.1% D LC-MS Analysis (Get Molecular Weight) C->D E Propose Putative Structure D->E F Isolate Impurity (Prep-HPLC) E->F If confirmation needed G NMR Analysis (¹H, ¹³C, 2D) F->G H Confirm Structure G->H Impurity_Formation SM 4-Hydroxy-3-methoxy- benzaldehyde INT 3-(Difluoromethoxy)-4- methoxybenzaldehyde SM->INT Difluoromethylation (Successful) IMP1 Impurity 1: Unreacted Starting Material SM->IMP1 Incomplete Reaction PROD Target Product: 3-(Difluoromethoxy)-4- methoxybenzoic Acid INT->PROD Oxidation SM_ISO Isomeric Starting Material: 3-Hydroxy-4-methoxy- benzaldehyde IMP2 Impurity 2: Positional Isomer SM_ISO->IMP2 Full Reaction Sequence

Caption: Formation pathways for common process-related impurities.

References

  • Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Benchchem. (2025). A Comparative Guide to the Quantification of 4-Methoxybenzoic Acid: HPLC-UV vs. HPLC-MS/MS.
  • Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Google Patents. (n.d.). CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Benchchem. (n.d.). Benchmarking analytical methods for 2-Hydroxymethyl benzoic acid quantification.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • nmrfor.com. (n.d.). NMR for “pharmacy of the world”.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Pharmacy and Technology. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • LookChem. (n.d.). Cas no 162401-59-4 (4-(Difluoromethoxy)-3-methoxybenzoic acid).
  • Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

Sources

Technical Support Center: Purity Enhancement of 3-(Difluoromethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethoxy)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you achieve the highest possible purity for your material.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My final product shows a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. The identity of these contaminants is almost always tied to the synthetic route employed. Common synthesis pathways start from precursors like 3,4-dihydroxybenzoic acid derivatives or 3-fluoro-4-hydroxybenzaldehyde.[1][2]

Possible Impurities Based on Synthesis Route:

Starting Material/RoutePotential ImpurityRationale for Presence
3-Fluoro-4-hydroxybenzaldehydeUnreacted 3-Fluoro-4-hydroxybenzaldehydeIncomplete initial etherification step.
3-Fluoro-4-hydroxybenzaldehyde4-(Difluoromethoxy)-3-fluorobenzaldehydeIncomplete secondary etherification (methoxylation).
3,4-Dihydroxybenzoic acid esters3-Hydroxy-4-(difluoromethoxy)benzoic acid or its esterIncomplete methoxylation reaction.[3]
3,4-Dihydroxybenzoic acid esters4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) or its esterIncomplete difluoromethoxylation reaction.
Oxidation of the corresponding aldehyde3-(Difluoromethoxy)-4-methoxybenzaldehydeIncomplete oxidation to the carboxylic acid.
Any route using basic hydrolysis (e.g., saponification of an ester)Sodium or Potassium salt of the target acidIncomplete acidification during workup.

Troubleshooting Steps:

  • Re-evaluate the Reaction: Ensure reaction monitoring (e.g., by TLC or LC-MS) showed full conversion of the starting material.

  • Optimize Workup: During aqueous workup, ensure the pH is adjusted to be strongly acidic (pH < 2) to fully protonate the carboxylic acid and prevent loss as a carboxylate salt.[4]

  • Purification: Proceed with a rigorous purification method as described below, such as recrystallization or column chromatography.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5]

Causality and Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to supersaturation.

    • Solution: Re-heat the mixture to dissolve the oil, then add more hot solvent in small increments until the oil fully dissolves.[5]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered lattice formation required for crystallization.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary, before moving to an ice bath.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound/impurity mixture.

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system (e.g., toluene/petroleum ether or acetonitrile/petroleum ether) to modulate the solvent properties.[2][6]

Q3: I have a persistent impurity that co-crystallizes with my product. What's the next step?

When an impurity has similar solubility properties to the desired compound, simple recrystallization may be ineffective.

Advanced Purification Strategies:

  • Switch Purification Method: Move from recrystallization to orthogonal purification methods like column chromatography.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified with a strong acid (e.g., HCl) to precipitate the pure product, which is then extracted back into an organic solvent, washed, and dried.[4]

  • Derivative Formation: As a last resort, the carboxylic acid can be converted to a more easily purified derivative, like a methyl or ethyl ester.[4] After purifying the ester by chromatography or distillation, it can be hydrolyzed back to the pure acid.[4][6]

Q4: I suspect the difluoromethoxy group is unstable under my reaction or workup conditions. Is this possible?

The difluoromethoxy group is generally considered metabolically and chemically robust.[7] However, like all functional groups, it has its limits.

  • Stability: The C-F bonds are strong, making the difluoromethoxy group more resistant to chemical degradation under acidic and basic conditions than corresponding non-fluorinated or monofluorinated analogues.[7][8]

  • Potential for Hydrolysis: While resistant, forcing conditions such as prolonged heating with strong acids or bases could potentially lead to hydrolysis, first to a formate ester intermediate and eventually to a phenol.[9] This is generally not a concern under standard purification conditions.

  • Decarboxylation Risk: A more likely degradation pathway under harsh thermal conditions is the decarboxylation of the benzoic acid moiety to form 1-(difluoromethoxy)-2-methoxybenzene. This reaction typically requires high heat (140-400 °C) and can sometimes be catalyzed by metal salts, such as copper.[10][11][12] It is advisable to avoid excessive temperatures during distillation or drying.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

The choice between recrystallization and chromatography depends on the impurity profile and the scale of your experiment.

  • Recrystallization: This is the preferred method for large quantities of material when impurities have significantly different solubility profiles. It is cost-effective and can yield highly pure crystalline material. Patent literature suggests solvent systems like toluene/petroleum ether or acetonitrile/petroleum ether can be effective.[2][6]

  • Flash Column Chromatography: This method is ideal for small-scale purification and for removing impurities with very similar solubility to the product.[13] A silica gel stationary phase is typically used. The mobile phase must be acidic to ensure the carboxylic acid remains protonated and elutes properly.

Recommended Solvents for Purification:

MethodSolvent SystemKey Considerations
Recrystallization Toluene / Petroleum Ether[2]Dissolve in minimal hot toluene, then add petroleum ether until turbidity persists. Cool slowly.
Recrystallization Acetonitrile / Petroleum Ether[6]Dissolve in acetonitrile, then add petroleum ether as the anti-solvent.
Recrystallization Ethanol / WaterA common system for polar compounds. Dissolve in hot ethanol and add hot water until cloudy.
Column Chromatography Hexane / Ethyl Acetate + 1% Acetic AcidThe acetic acid suppresses the ionization of the carboxylic acid, preventing peak tailing on the silica gel.[14]
Column Chromatography Dichloromethane / Methanol + 1% Acetic AcidA more polar system for compounds that do not elute with hexane/ethyl acetate.
Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods should be used for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15][16]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.[15]

    • Detection: UV detection, typically around 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can detect proton-containing impurities. The integration of signals can be used for a rough purity estimate against a known standard.

    • ¹⁹F NMR: This is highly specific for the difluoromethoxy group and is excellent for detecting any fluorine-containing impurities or degradation byproducts.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of the main component and any impurities.[15]

Q3: How should I properly store this compound?

To ensure long-term stability, the compound should be stored in a well-sealed container in a cool, dry place, protected from light. While generally stable, proper storage minimizes the risk of slow degradation over time. For compounds with 95% purity, storage at 2-8°C in a dry environment is recommended.[3]

Experimental Protocols & Workflows

Protocol 1: Recrystallization

This protocol provides a general guideline. The ideal solvent system should be determined via small-scale solubility tests.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it does not dissolve, add more solvent in small portions until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solids are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Crystallization: Add the anti-solvent (e.g., petroleum ether) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram: General Purification and Analysis Workflow

G crude_product Crude Product initial_analysis Initial Purity Analysis (TLC, HPLC, NMR) crude_product->initial_analysis decision Purity > 95%? initial_analysis->decision purification_choice Select Purification Method decision->purification_choice No final_product Final Product decision->final_product Yes recrystallization Recrystallization purification_choice->recrystallization High Volume / Crystalline chromatography Column Chromatography purification_choice->chromatography Low Volume / Difficult Separation recrystallization->final_product chromatography->final_product final_analysis Final Purity & Identity Check (HPLC, NMR, MS, Melting Point) final_product->final_analysis pass Meets Specification final_analysis->pass G start Recrystallization Failure issue Identify Issue start->issue oiling_out Product 'Oiled Out' issue->oiling_out no_crystals No Crystals Formed issue->no_crystals low_yield Low Yield issue->low_yield reheat_add_solvent Reheat to dissolve Add more solvent oiling_out->reheat_add_solvent too_much_solvent Too much solvent used? no_crystals->too_much_solvent check_mother_liquor Too much solvent used? Check filtrate for product low_yield->check_mother_liquor slow_cool Cool solution more slowly reheat_add_solvent->slow_cool induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No concentrate Gently evaporate some solvent & re-cool too_much_solvent->concentrate Yes optimize_cooling Ensure thorough cooling in ice bath check_mother_liquor->optimize_cooling Yes

Caption: Decision tree for troubleshooting recrystallization.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). Benchchem.
  • Decarboxylative Hydroxyl
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels.
  • Benzoic acid. Wikipedia.
  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. (2011).
  • Chromatographic separations of arom
  • Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. (2013).
  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024).
  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. (2012).
  • Ion Exclusion Chromatography of Aromatic Acids. (2013).
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Preprints.org.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone. (2025). Benchchem.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine. (2025). Benchchem.
  • 4-(Difluoromethoxy)-3-hydroxybenzoic acid. Sigma-Aldrich.

Sources

Technical Support Center: Stability and Degradation Studies of 3-(Difluoromethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the stability and degradation analysis of 3-(Difluoromethoxy)-4-methoxybenzoic acid. As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its stability profile is paramount for ensuring drug substance quality, safety, and efficacy. This document moves beyond standard protocols to explain the causal chemistry behind its degradation, empowering users to design robust experiments and troubleshoot effectively.

Core Concepts: Intrinsic Stability and Handling

Before initiating any degradation study, understanding the molecule's inherent characteristics is crucial. This compound is a substituted aromatic carboxylic acid. Its stability is governed by the interplay of the electron-withdrawing difluoromethoxy group, the electron-donating methoxy group, and the carboxylic acid moiety on the benzene ring.

Frequently Asked Questions: Storage and Handling

Question: What are the optimal storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent moisture ingress and oxidation.[1] For maximum shelf-life, protection from light using amber vials or storage in a dark place is strongly recommended, as aromatic ethers can be susceptible to photolytic degradation.[1][2] While ambient temperature is often suitable for shipping, long-term storage at refrigerated temperatures (2-8°C) is a prudent measure to minimize the risk of slow degradation.

Question: My solid-state sample has started to discolor (e.g., turn slightly yellow or tan). What is the likely cause?

Answer: Discoloration in solid organic compounds, particularly those with electron-rich aromatic rings, is often indicative of oxidation.[1] Trace impurities, exposure to atmospheric oxygen, or light can initiate oxidative processes, leading to the formation of colored byproducts. To mitigate this, consider storing the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term reference standards.[1]

The Strategy: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis. They involve intentionally exposing the drug substance to harsh conditions—more severe than accelerated stability testing—to rapidly identify potential degradation products and pathways. This information is indispensable for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH. The primary goal is to achieve modest degradation, typically in the range of 5-20%, as complete degradation provides little information about the intermediate degradants.[3]

General Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is critical for obtaining meaningful data. The process begins with careful planning and sample preparation, followed by stress testing, and concludes with in-depth analysis to identify and quantify any degradants.

cluster_0 Phase 1: Preparation cluster_2 Phase 3: Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Stressed Samples (Drug + Stressor) A->B C Prepare Control Samples (Drug in Solvent, No Stressor) A->C D Acid Hydrolysis (e.g., 0.1M HCl, 60°C) E Base Hydrolysis (e.g., 0.1M NaOH, 60°C) F Oxidation (e.g., 3% H₂O₂, RT) G Thermal Stress (Solid & Solution, e.g., 105°C) H Photolytic Stress (ICH Option 1 or 2) I Withdraw Aliquots at Timed Intervals D->I E->I F->I G->I H->I J Neutralize (if needed) & Dilute to Target Conc. I->J K Analyze via Stability- Indicating Method (e.g., HPLC) J->K L Characterize Degradants (e.g., LC-MS/MS) K->L

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

The following table outlines standard starting conditions for stress testing. These should be considered starting points and may require optimization based on the observed stability of the molecule.

Stress ConditionReagent/ConditionTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursTargets acid-labile groups. The difluoromethoxy ether linkage is a primary target for hydrolysis.[4] O-demethylation of the methoxy group is also possible under more extreme conditions.[3]
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hoursTargets base-labile groups. Saponification is not relevant here, but cleavage of the ether linkages, particularly the difluoromethoxy group, can occur.[4]
Oxidation 3% - 30% H₂O₂24 hoursSimulates oxidative stress. The electron-rich aromatic ring is susceptible to oxidation. Peroxyl radicals can induce decarboxylation.[5]
Thermal Degradation 105°C (Solid State) / 60°C (Solution)48 - 72 hoursAssesses intrinsic thermal stability. Decarboxylation is a primary thermal degradation pathway for benzoic acids at elevated temperatures.[6][7]
Photodegradation UV light (e.g., 254 nm) & Visible light24 hours (or 1.2 million lux hours & 200 W h/m²)Assesses light sensitivity. Aromatic ethers can undergo photolytic cleavage of the C-O bond, leading to radical-mediated degradation pathways.[2]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted. The presence of two different ether linkages provides distinct sites for potential hydrolysis or photolysis.

  • Hydrolysis of the Difluoromethoxy Group: The C-F bonds are strong, but the difluoromethoxy group (-OCF₂H) is known to be more sensitive to hydrolysis than a simple methoxy group (-OCH₃).[4] This is due to the electron-withdrawing nature of the fluorine atoms, which can make the carbon atom more susceptible to nucleophilic attack. This pathway would yield 3-hydroxy-4-methoxybenzoic acid.

  • O-Demethylation: Under harsh acidic or basic conditions with heat, the methoxy group can be cleaved to yield 3-(difluoromethoxy)-4-hydroxybenzoic acid.[3] This is a common degradation pathway for anisole derivatives.

  • Decarboxylation: At elevated temperatures or under strong oxidative stress, the carboxylic acid group can be lost as CO₂, yielding 1-(difluoromethoxy)-2-methoxybenzene.[5][6]

  • Photolytic Cleavage: Exposure to UV radiation can induce homolytic cleavage of either the Ar-O(CF₂H) bond or the Ar-O(CH₃) bond, generating radical intermediates that can lead to a complex mixture of products, including phenols and recombination products.[2]

cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal/Oxidative Degradation cluster_photo Photolytic Degradation Parent This compound D1 3-Hydroxy-4-methoxybenzoic acid Parent->D1 Hydrolysis of -OCF₂H (Acid/Base) D2 3-(Difluoromethoxy)-4-hydroxybenzoic acid Parent->D2 O-Demethylation of -OCH₃ (Harsh Acid/Base + Heat) D3 1-(Difluoromethoxy)-2-methoxybenzene (+ CO₂) Parent->D3 Decarboxylation (High Heat / Oxidation) D4 Radical Intermediates Parent->D4 Photolytic Cleavage (UV/Vis Light) D5 Complex Mixture of Phenols & Recombination Products D4->D5

Sources

Technical Support Center: Byproduct Analysis in 3-(Difluoromethoxy)-4-methoxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. We will explore common challenges related to byproduct formation, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to help you optimize reaction conditions, maximize purity, and streamline your analytical workflow.

Part 1: Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues you may encounter during synthesis, focusing on the identification and mitigation of byproducts.

Question 1: My final product shows a persistent impurity that I believe is unreacted starting material. How can I confirm this and improve the conversion rate?

This is the most common issue in this synthesis. Incomplete conversion not only lowers the yield but also complicates purification due to the structural similarity between the product and the starting material.

Potential Cause & Solution:

  • Incomplete O-Difluoromethylation: The key reaction step, the etherification of a phenolic hydroxyl group, can be challenging. The reaction often relies on the in-situ generation of difluorocarbene (:CF₂), typically from sodium chlorodifluoroacetate.[1][2] This electrophilic intermediate is then trapped by the deprotonated phenol.

    • Confirmation: The primary starting material is typically 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). Compare the ¹H NMR of your crude product with a standard spectrum of isovanillic acid; the phenolic -OH proton is a key diagnostic signal. In HPLC analysis, co-inject your crude sample with an authentic sample of the starting material; the impurity peak should increase in area.

    • Actionable Solutions:

      • Strictly Anhydrous Conditions: Water will react with the difluorocarbene intermediate, quenching the reaction. Ensure solvents like DMF or DMSO are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Optimize Base and Stoichiometry: A sufficient amount of base (e.g., Potassium Carbonate, Sodium Hydroxide) is required to generate the nucleophilic phenolate.[3] A slight excess (1.05-1.2 equivalents) of both the base and the difluoromethylating agent can help drive the reaction to completion.[3]

      • Temperature and Reaction Time: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires sufficient thermal energy.[1] Reactions are often run at 90-120 °C.[4] Monitor the reaction by TLC or HPLC every 2-4 hours to determine the optimal reaction time and ensure it has proceeded to completion before workup.

Question 2: My mass spectrometry analysis indicates the presence of a byproduct with a mass corresponding to the loss of a fluorine atom. What is this species and how is it formed?

This suggests a potential side reaction involving the difluoromethoxy group. While the -OCF₂H group is generally stable, it can undergo degradation under certain conditions.

Potential Byproduct Formation Pathway:

Caption: Potential pathway for hydrolysis of the difluoromethoxy group.

Explanation and Mitigation:

  • Mechanism: Under strongly basic conditions, particularly during workup or if excess base is used at high temperatures for a prolonged period, the difluoromethyl group can be susceptible to nucleophilic attack, potentially leading to hydrolysis to a formate ester.

  • Mitigation Strategy:

    • Controlled Workup: When quenching the reaction, neutralize excess base carefully with dilute acid (e.g., 1N HCl) at a low temperature (0-10 °C) to avoid localized heat and high pH.[4]

    • Avoid Strong Bases in Purification: If using chromatography, avoid highly basic mobile phase additives. For extractions, use milder bases like sodium bicarbonate where appropriate.

    • Limit Reaction Time: Do not let the reaction run significantly longer than necessary once full conversion of the starting material is observed.

Common Byproducts Summary Table:

Byproduct Name/StructurePotential OriginKey Analytical Signature (¹H NMR)Mitigation Strategy
3-Hydroxy-4-methoxybenzoic acidIncomplete difluoromethylation reaction.Presence of a phenolic -OH peak; absence of the -OCF₂H triplet.Ensure anhydrous conditions; optimize stoichiometry of base and difluoromethylating agent; increase reaction time/temperature.[1][3]
4-(Difluoromethoxy)-3-hydroxybenzoic acidIf starting from 3,4-dihydroxybenzoic acid, this is the product of reaction at the 4-position instead of the 3-position.Different aromatic splitting pattern compared to the desired product.Use a starting material with only one free phenolic hydroxyl, such as isovanillic acid, to avoid regioselectivity issues.[5]
Aryl-triflateUse of difluoromethyltriflate (HCF₂OTf) as the reagent can lead to competitive O-triflation.[6]Aromatic signals will be shifted; ¹⁹F NMR will show a singlet for the triflate group.This byproduct is specific to triflate-based reagents. Consider alternative reagents like sodium chlorodifluoroacetate.[1][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most common and industrially relevant route starts from a substituted benzaldehyde, followed by oxidation. This avoids handling the carboxylic acid functionality during the often harsh difluoromethylation step.

Recommended Synthetic Workflow:

Synthesis_Workflow Start 3-Hydroxy-4- methoxybenzaldehyde Intermediate 3-(Difluoromethoxy)-4- methoxybenzaldehyde Start->Intermediate Step 1 Step1 O-Difluoromethylation Product 3-(Difluoromethoxy)-4- methoxybenzoic acid Intermediate->Product Step 2 Step2 Oxidation Reagents1 ClCF₂COONa, K₂CO₃ DMF, 90-100 °C Reagents1->Start Reagents2 e.g., NaClO₂, NaH₂PO₄ Aqueous Solvent Reagents2->Intermediate

Caption: A common two-step synthetic workflow from the aldehyde.

This approach is advantageous because the aldehyde intermediate is generally less polar and easier to purify by crystallization or chromatography than the corresponding carboxylic acid. The subsequent oxidation is often high-yielding and clean.[3]

Q2: Which analytical methods are essential for purity assessment and byproduct identification?

A multi-technique approach is crucial for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) provides excellent separation of the starting material, product, and non-volatile byproducts.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can quantify impurities if a certified internal standard is used (qNMR).

    • ¹⁹F NMR: Absolutely critical. The product should show a characteristic triplet for the -OCF₂H group. The presence of any other signals in the ¹⁹F spectrum is a definitive indication of fluorinated impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown byproducts by providing molecular weight information for peaks separated by HPLC.[8]

Q3: Are there newer, milder difluoromethylation reagents I should consider?

Yes, while sodium chlorodifluoroacetate is a cost-effective bulk reagent, several modern reagents have been developed that operate under milder conditions. These include S-(difluoromethyl)sulfonium salts and various silane-based reagents (e.g., TMSCF₂H).[9][10][11] These can be beneficial for sensitive substrates but are often more expensive. For robust, large-scale synthesis, optimizing the conditions with sodium chlorodifluoroacetate remains a common industrial practice.[2]

Part 3: Key Experimental Protocol

Protocol: Analysis of Crude Reaction Mixture by HPLC-UV

This protocol is designed to assess the conversion of 3-hydroxy-4-methoxybenzaldehyde to 3-(difluoromethoxy)-4-methoxybenzaldehyde.

  • Sample Preparation:

    • Carefully take an aliquot (~0.1 mL) from the reaction mixture.

    • Quench the aliquot in 1 mL of water.

    • Extract with 1 mL of ethyl acetate.

    • Vortex the mixture, then centrifuge to separate the layers.

    • Dilute 50 µL of the top organic layer into 950 µL of acetonitrile to prepare the analytical sample.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp from 30% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the retention time of the starting material and product by running standards.

    • Calculate the percent conversion by comparing the peak area of the starting material to the total area of all relevant peaks (Area %). This provides a reliable measure of reaction progress and helps identify the presence of byproducts.

References

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Sproul, G. et al. (2016). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PubMed Central (PMC), NIH. [Link]

  • CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • Hands, A. T. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

  • Jee, S. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G. [Link]

  • Reddit r/Chempros Discussion on Low Reaction Yields . (2023). Reddit. [Link]

  • Difluoromethylation of Phenols . Organic Syntheses. [Link]

  • Jee, S. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

  • Li, W. et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. DOI: 10.1021/acs.joc.9b02424. [Link]

  • Hu, J. et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

  • Woźniak, E. et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Woźniak, E. et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]

Sources

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to the Bioactivity of 3-(Difluoromethoxy)-4-methoxybenzoic Acid and 3-fluoro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the substitution of hydrogen with fluorine has profound effects on a molecule's biological activity. This guide delves into a comparative analysis of two closely related benzoic acid derivatives: 3-(Difluoromethoxy)-4-methoxybenzoic acid and 3-fluoro-4-methoxybenzoic acid. While structurally similar, the nuanced difference between a difluoromethoxy and a single fluoro group directs their derivatives towards distinct therapeutic applications and bioactivities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing experimental data and mechanistic insights to inform future research and development.

Introduction: The Subtle Power of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

This guide explores the divergent biological roles of derivatives of two key fluorinated benzoic acid building blocks:

  • This compound: Characterized by the presence of a difluoromethoxy (-OCF₂H) group.

  • 3-fluoro-4-methoxybenzoic acid: Featuring a single fluorine atom.

While both are valuable scaffolds, their derivatives exhibit distinct and compelling bioactivities, which we will explore with supporting experimental evidence.

The Bioactivity Profile of this compound Derivatives: Potent PDE4 Inhibition

The primary therapeutic potential of this compound derivatives lies in their potent inhibition of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a crucial enzyme in inflammatory and immune cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, intracellular cAMP levels rise, leading to a broad range of anti-inflammatory effects. This makes PDE4 inhibitors a promising class of drugs for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2]

A notable example is the use of this compound as a key intermediate in the synthesis of novel PDE4 inhibitors. For instance, a series of benzoic acid ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol have been synthesized and evaluated for their PDE4 inhibitory activity.[1][2][3] The difluoromethoxy group, in conjunction with the adjacent methoxy group, is believed to interact with the hydrophobic regions of the PDE4 active site, contributing to the high potency of these compounds.[1][4]

Experimental Data: PDE4 Inhibition
Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Reference
Benzoic acid ester derivatives(S)-26hPDE40.8[1]
Pyrazole-based derivativesPDE-423PDE4Not specified, but potent[5]
Experimental Protocol: PDE4 Inhibition Assay

A typical experimental workflow to determine the PDE4 inhibitory activity of a compound is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is prepared in a suitable buffer.

  • Compound Incubation: The test compound, dissolved in DMSO, is pre-incubated with the PDE4 enzyme in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding cAMP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, AMP, is quantified. This is often done using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the PDE4 activity (IC50) is determined by plotting the enzyme activity against a range of compound concentrations.

PDE4_Inhibition_Workflow PDE4 PDE4 Enzyme Incubation Pre-incubation: Enzyme + Compound PDE4->Incubation cAMP cAMP Substrate Reaction Reaction Initiation: Add cAMP cAMP->Reaction Test_Compound Test Compound in DMSO Test_Compound->Incubation Incubation->Reaction Termination Reaction Termination Reaction->Termination Detection Quantify AMP/cAMP Termination->Detection IC50 IC50 Calculation Detection->IC50

Caption: Experimental workflow for a PDE4 inhibition assay.

Signaling Pathway: PDE4 in Inflammation

PDE4_Signaling cluster_inhibition Therapeutic Intervention ATP ATP AC Adenylate Cyclase ATP->AC Gsα cAMP cAMP AC->cAMP Catalyzes PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediator Synthesis CREB->Inflammation Inhibits PDE4_Inhibitor PDE4 Inhibitor (derived from 3-(Difluoromethoxy)-4- methoxybenzoic acid) PDE4_Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway in inflammation.

Beyond PDE4 inhibition, a derivative, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo, suggesting a potential role in treating fibrotic diseases.[6] This effect is mediated through the reduction of Smad2/3 phosphorylation.[6]

The Bioactivity Profile of 3-fluoro-4-methoxybenzoic acid Derivatives: A Versatile Scaffold for Diverse Targets

In contrast to the focused application of its difluoromethoxy counterpart, 3-fluoro-4-methoxybenzoic acid is a versatile building block for a wider array of bioactive molecules.[7] Its derivatives have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), agents for Alzheimer's disease, and antimicrobial compounds.[7][8]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

3-Fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of several NSAIDs, including ibuprofen and naproxen.[7] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Potential Therapeutics for Alzheimer's Disease

This benzoic acid derivative can be esterified with moieties like ligustrazine for the potential treatment of Alzheimer's disease.[8] The rationale behind this approach is to combine the properties of both molecules to potentially target multiple aspects of Alzheimer's pathology, such as improving cerebral blood flow and reducing neuroinflammation.

Antimicrobial Agents

3-Fluoro-4-methoxybenzoic acid can be converted into hydrazides, which are then used to synthesize oxadiazoles.[8] These heterocyclic compounds have shown promise as antimicrobial agents. The incorporation of the fluoro-methoxyphenyl moiety can enhance the antimicrobial efficacy of the final molecule.

Experimental Data: Diverse Bioactivities
Compound ClassSpecific Derivative ExampleTarget/ActivityMeasurementResultReference
NSAIDIbuprofenCOX-1/COX-2IC50Varies by assay[7]
Alzheimer's TherapeuticLigustrazine estersNot specifiedNot specifiedPreclinical[8]
AntimicrobialOxadiazole derivativesAntimicrobialMICVaries by strain[8]

Comparative Analysis and SAR Insights

The distinct bioactivities of the derivatives of these two benzoic acids can be attributed to the electronic and steric properties of the difluoromethoxy versus the single fluoro substituent.

FeatureThis compound Derivatives3-fluoro-4-methoxybenzoic acid Derivatives
Primary Bioactivity Potent PDE4 InhibitionDiverse: NSAID (COX inhibition), potential Alzheimer's therapeutics, antimicrobial
Key Substituent -OCF₂H (Difluoromethoxy)-F (Fluoro)
Role of Substituent The difluoromethoxy group is a key binding element in the hydrophobic pocket of the PDE4 active site, contributing to high potency. It also enhances metabolic stability.The single fluoro atom acts as a bioisostere for hydrogen, modifying the electronic properties and metabolic stability of the molecule, which can be fine-tuned for various targets.
Therapeutic Areas Inflammatory respiratory diseases (Asthma, COPD), potentially fibrosisInflammation and pain, neurodegenerative diseases, infectious diseases

The difluoromethoxy group is a lipophilic hydrogen bond acceptor and can significantly influence the conformation of the molecule, predisposing it for a snug fit into the active site of enzymes like PDE4. In contrast, the single fluorine atom in 3-fluoro-4-methoxybenzoic acid offers a more subtle modification, allowing the resulting derivatives to be adapted for a broader range of biological targets where such a specific and potent interaction is not the primary driver of activity.

Synthesis Overview

Both benzoic acids are accessible through multi-step synthetic routes, making them readily available for research and development.

  • This compound: A common route involves the difluoromethylation of a suitably protected 3-hydroxy-4-methoxybenzaldehyde, followed by oxidation of the aldehyde to a carboxylic acid.[9][10][11]

  • 3-fluoro-4-methoxybenzoic acid: This can be synthesized via methods such as the Friedel-Crafts acylation of anisole with 3-fluorobenzoyl chloride.[7]

Conclusion

While this compound and 3-fluoro-4-methoxybenzoic acid are structurally similar, this guide illuminates their divergent paths in drug discovery. The derivatives of This compound are highly specialized and potent PDE4 inhibitors, showcasing the power of the difluoromethoxy group in targeted drug design for inflammatory diseases. Conversely, 3-fluoro-4-methoxybenzoic acid serves as a versatile and adaptable scaffold, giving rise to a broader spectrum of bioactive molecules with applications ranging from inflammation to neurodegeneration and infectious diseases.

Understanding these structure-activity relationships is paramount for medicinal chemists. The choice between these two building blocks can set the entire trajectory of a drug discovery program, highlighting that even the substitution of a single atom can make a world of difference in biological activity.

References

  • 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 793–816. [Link]

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respirato. (2014). Journal of Medicinal Chemistry.
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Sci-Hub.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Request PDF. ResearchGate. [Link]

  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem.
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry. (2015). PubMed. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. [Link]

Sources

The Strategic Advantage of Difluoromethoxy Bioisosterism: A Comparative Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of a methoxy group with a difluoromethoxy group has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive, data-driven comparative analysis of difluoromethoxy- and methoxy-substituted benzoic acids, offering researchers, scientists, and drug development professionals a detailed examination of the resulting changes in physicochemical properties and metabolic stability.

I. Unveiling the Physicochemical Impact: pKa and Lipophilicity

The introduction of fluorine atoms in the difluoromethoxy group significantly alters the electronic and lipophilic character of the parent molecule compared to the methoxy analogue. These changes have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The acidity of a benzoic acid derivative, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The difluoromethoxy group, with its two electron-withdrawing fluorine atoms, exerts a significant inductive effect, leading to a lower pKa compared to its methoxy counterpart.

The methoxy group (-OCH₃) is generally considered to be electron-donating through resonance, which destabilizes the carboxylate anion and decreases acidity (higher pKa). In contrast, the difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect stabilizes the conjugate base, resulting in a stronger acid (lower pKa).

Table 1: Physicochemical Properties of 4-Substituted Benzoic Acid Derivatives

Property4-Methoxybenzoic Acid4-(Difluoromethoxy)benzoic Acid
Molecular Formula C₈H₈O₃C₈H₆F₂O₃
Molecular Weight 152.15 g/mol [1]188.13 g/mol [2]
Melting Point 182-185 °C169-171 °C[2]
pKa ~4.47Predicted to be < 4.47
logP (experimental) 1.96Not available
XlogP (predicted) 1.82.9[3]
Lipophilicity (logP)

II. Enhancing Metabolic Stability: A Tale of Two Ethers

A primary driver for the bioisosteric replacement of a methoxy group is to enhance metabolic stability. Aryl methyl ethers are susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a major metabolic pathway that can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group highly resistant to oxidative cleavage.[4] This blockade of O-dealkylation can significantly increase the half-life of a drug candidate, reduce metabolic clearance, and improve its overall pharmacokinetic profile.[5][6]

A 4-Methoxybenzoic Acid B CYP450 (O-demethylation) A->B C 4-Hydroxybenzoic Acid (Metabolite) B->C D 4-(Difluoromethoxy)benzoic Acid E CYP450 D->E F Metabolism Resistant E->F

Caption: Metabolic pathways of methoxy vs. difluoromethoxy benzoic acid.

III. Experimental Protocols

A. Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a benzoic acid derivative using potentiometric titration with a strong base.

Materials:

  • Benzoic acid derivative (e.g., 4-methoxybenzoic acid or 4-(difluoromethoxy)benzoic acid)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water, boiled to remove CO₂

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beaker, 250 mL

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 100-150 mg of the benzoic acid derivative and dissolve it in 100 mL of deionized water in a 250 mL beaker. If solubility is an issue, a co-solvent such as ethanol can be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue adding titrant until the pH plateaus.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve Benzoic Acid Derivative in Water B Titrate with Standardized NaOH A->B C Record pH vs. Volume of NaOH B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

B. Determination of logP by the Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (logP) using the traditional shake-flask method.

Materials:

  • Benzoic acid derivative

  • n-Octanol, analytical grade

  • Deionized water

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

  • Vortex mixer

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them together and allowing the phases to separate.

  • Partitioning: Accurately weigh a small amount of the benzoic acid derivative and dissolve it in the aqueous phase to a known concentration. Add a known volume of this solution and an equal volume of the pre-saturated n-octanol to a separatory funnel.

  • Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

C. In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in the presence of human liver microsomes.

Materials:

  • Benzoic acid derivative (test compound)

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1 µM).

  • Reaction Initiation: In a microcentrifuge tube, combine the test compound solution and human liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of elimination (k). The in vitro half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.

cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis A Combine Test Compound and Liver Microsomes B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Withdraw Aliquots at Time Points C->D E Quench with Acetonitrile (+ Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate Half-life (t½) G->H

Caption: Workflow for in vitro metabolic stability assay.

IV. Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group on a benzoic acid scaffold offers a compelling strategy for enhancing key drug-like properties. The difluoromethoxy derivative is expected to be more acidic and more lipophilic, which can favorably impact its absorption and distribution. Critically, the difluoromethoxy group imparts significantly greater metabolic stability by blocking O-demethylation, a common liability for methoxy-containing compounds. The experimental protocols provided herein offer a robust framework for the empirical validation of these principles in any drug discovery program.

V. References

  • PubChem. 4-Methoxybenzoic acid. [Link]

  • ResearchGate. Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

  • J&K Scientific. 4-(Difluoromethoxy)benzoic acid, 98%. [Link]

  • PubChemLite. 4-(difluoromethoxy)benzoic acid (C8H6F2O3). [Link]

Sources

A Comparative Guide to the Biological Efficacy of 3-(Difluoromethoxy)-4-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 3-(difluoromethoxy)-4-methoxybenzoic acid core is a significant scaffold in modern medicinal chemistry. Its strategic fluorination and substitution pattern have led to the development of potent and selective modulators of key biological targets. The presence of the difluoromethoxy group, in particular, offers a unique combination of lipophilicity and metabolic stability, often enhancing the pharmacokinetic and pharmacodynamic properties of the parent molecule.

This guide provides a comprehensive comparison of the biological efficacy of various analogs of this compound. We will delve into their structure-activity relationships (SAR), focusing primarily on their roles as phosphodiesterase 4 (PDE4) inhibitors and as modulators of fibrotic pathways. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

I. Phosphodiesterase 4 (PDE4) Inhibition: A Primary Mechanism of Action

A prominent therapeutic application of this compound analogs is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels have profound anti-inflammatory effects, making PDE4 a compelling target for diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1] The well-known drug Roflumilast, a potent PDE4 inhibitor, features a core structure derived from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[2]

Structure-Activity Relationship (SAR) of Roflumilast Analogs

Recent studies have explored the SAR of various Roflumilast analogs, providing valuable insights into the structural requirements for potent and selective PDE4 inhibition. The general structure of these analogs involves the 3,4-disubstituted benzoic acid core linked via an amide bond to a heterocyclic moiety.

A 2024 study by Moussa et al. synthesized and evaluated a series of novel Roflumilast analogs, focusing on modifications of the amide portion. Their findings, summarized in the table below, highlight the impact of these changes on PDE4B and PDE4D inhibition.

CompoundR Group (Modification of Amide)PDE4B IC50 (nM)PDE4D IC50 (nM)PDE4D/4B Selectivity Ratio
Roflumilast N-(3,5-dichloropyridin-4-yl)2.367.133.02
4i See Reference[3] for structure7.25--
4k See Reference[3] for structure7.1523.023.22
4p See Reference[3] for structure5.50--
4q See Reference[3] for structure7.19--
Data sourced from Moussa et al., 2024.[3]

Key Insights from SAR Studies:

  • Amide Moiety: The nature of the substituent on the amide nitrogen is critical for potent PDE4 inhibition. The 3,5-dichloropyridin-4-yl group in Roflumilast provides a strong interaction with the enzyme's active site. Modifications to this group can modulate potency and selectivity.

  • Substituents on the Benzoic Acid Ring: The 3-cyclopropylmethoxy and 4-difluoromethoxy groups are key for high potency. The difluoromethoxy group, in particular, is thought to enhance metabolic stability and binding affinity.

  • PDE4 Subtype Selectivity: While many analogs show potent inhibition of PDE4B, their selectivity over other isoforms, particularly PDE4D, varies. For instance, compound 4k demonstrated a slightly higher selectivity for PDE4B over PDE4D compared to Roflumilast.[3] Achieving subtype selectivity is a key goal in minimizing the side effects associated with PDE4 inhibitors.

Beyond Amides: The Potential of Ester Derivatives

Research has also explored ester derivatives of the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl scaffold as PDE4 inhibitors. A 2014 study by Armani et al. described a series of novel ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol. These compounds were evaluated for their inhibitory activity against PDE4, demonstrating that ester functionalities can also lead to potent inhibitors.[4][5][6] This opens up avenues for developing analogs with different physicochemical properties, potentially suitable for alternative delivery routes such as inhalation.[4][5]

II. Anti-Fibrotic Activity: A Novel Therapeutic Avenue

Beyond PDE4 inhibition, the core benzoic acid structure itself has demonstrated significant biological activity. A 2023 study highlighted the anti-fibrotic potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), a key intermediate in the synthesis of Roflumilast.[7]

Mechanism of Anti-Fibrotic Action: Targeting the TGF-β/Smad Pathway

Idiopathic pulmonary fibrosis (IPF) is a devastating lung disease characterized by the excessive deposition of extracellular matrix. A key driver of this process is the transforming growth factor-β1 (TGF-β1), which induces the epithelial-mesenchymal transition (EMT) of lung epithelial cells.

The study on DGM revealed that it can attenuate TGF-β1-induced EMT in A549 lung adenocarcinoma cells. The proposed mechanism involves the inhibition of the Smad signaling pathway, a crucial downstream effector of TGF-β1.[7]

TGF_beta_pathway TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor Binds Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes Transcription Fibrosis Fibrosis EMT->Fibrosis Leads to DGM DGM (3-cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid) DGM->p_Smad2_3 Inhibits Phosphorylation

Caption: DGM inhibits TGF-β1-induced EMT by blocking Smad2/3 phosphorylation.

In Vivo Efficacy in a Pulmonary Fibrosis Model:

The anti-fibrotic effects of DGM were further validated in a bleomycin-induced pulmonary fibrosis model in rats. Treatment with DGM resulted in:

  • Improved lung function

  • Reduced lung inflammation and fibrosis

  • Decreased collagen deposition

These findings suggest that analogs of this compound could be developed as novel anti-fibrotic agents, offering a different therapeutic approach compared to their anti-inflammatory effects via PDE4 inhibition.

III. Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments discussed in this guide.

A. In Vitro PDE4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE4 enzymes.

PDE4_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Incubation1 Pre-incubate enzyme mix with test compounds Compound_Prep->Incubation1 Enzyme_Mix Prepare reaction mix with PDE4 enzyme and buffer Enzyme_Mix->Incubation1 Add_cAMP Initiate reaction by adding cAMP Incubation1->Add_cAMP Incubation2 Incubate at 37°C Add_cAMP->Incubation2 Stop_Reaction Stop reaction Incubation2->Stop_Reaction Detection Detect remaining cAMP (e.g., using a luminescent assay) Stop_Reaction->Detection Analysis Calculate IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for a typical in vitro PDE4 inhibition assay.

Materials:

  • Recombinant human PDE4B and PDE4D enzymes

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, PDE4 enzyme, and the test compound dilutions.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add cAMP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves converting the remaining cAMP into a detectable signal (e.g., luminescence).

  • Data Analysis: Measure the signal using a microplate reader. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

B. TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells

This protocol outlines the steps to induce and assess EMT in the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • Test compound (e.g., DGM)

  • Antibodies for Western blotting (e.g., anti-E-cadherin, anti-Vimentin, anti-p-Smad2/3)

Procedure:

  • Cell Seeding: Seed A549 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.

  • Treatment: Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of the test compound at various concentrations.

  • Incubation: Incubate the cells for 48-72 hours.

  • Morphological Assessment: Observe the cells under a microscope for morphological changes characteristic of EMT (e.g., from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers, as well as the phosphorylation status of key signaling proteins like Smad2/3.

C. Bleomycin-Induced Pulmonary Fibrosis in Rats

This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds.

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

  • Anesthesia: Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

  • Bleomycin Instillation: Surgically expose the trachea and intratracheally instill a single dose of bleomycin (e.g., 5 mg/kg) dissolved in sterile saline.

  • Treatment: Administer the test compound (e.g., DGM, orally or intraperitoneally) daily or as per the experimental design, starting from a specific day post-bleomycin instillation.

  • Monitoring: Monitor the body weight and general health of the rats throughout the study.

  • Endpoint Analysis (e.g., at day 21 or 28):

    • Lung Function Tests: Perform lung function measurements on anesthetized animals.

    • Histopathology: Euthanize the rats, collect the lungs, and fix them for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition).

    • Biochemical Analysis: Homogenize lung tissue to measure hydroxyproline content (an indicator of collagen levels) or for Western blot analysis of fibrotic markers.

IV. Future Directions and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent bioactive molecules. The extensive research into its amide derivatives as PDE4 inhibitors has yielded clinically successful drugs like Roflumilast. Furthermore, the discovery of the anti-fibrotic properties of the core benzoic acid structure opens up exciting new avenues for therapeutic intervention in diseases like IPF.

Future research in this area should focus on:

  • Exploring a wider range of functional groups in place of the amide and ester moieties to further probe the SAR and identify novel analogs with unique biological activities.

  • Investigating the potential for dual-target inhibitors that can simultaneously modulate both inflammation (via PDE4 inhibition) and fibrosis (via pathways like TGF-β/Smad).

  • Optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics, including oral bioavailability and metabolic stability.

References

  • Moussa, H. A., et al. (2024). Design and development of potent roflumilast analogues targeting PDE-4B: selectivity and pharmacokinetic insights. PubMed.
  • Armani, E., et al. (2014).
  • Armani, E., et al. (2014).
  • Moussa, H. A., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. PubMed.
  • Moussa, H. A., et al. (2024). Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. PubMed.
  • [Provide full citation for the 2023 study on DGM's anti-fibrotic activity - Placeholder]
  • [Provide full citation for the ResearchGate article on novel benzoic acid ester deriv
  • [Provide full citation for the Ossila product page for 3-Fluoro-4-methoxybenzoic acid - Placeholder]
  • [Provide full citation for the MDPI article on synthesis and anti-inflammatory activities of novel dihydropyranoaurone deriv
  • [Provide full citation for the Google Patents entry for the synthesis of 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Placeholder]
  • [Provide full citation for the ChemicalBook page on 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - Placeholder]
  • [Provide full citation for the PMC article on the Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist - Placeholder]
  • [Provide full citation for the PubChemLite page for 3-(difluoromethoxy)-4-methoxybenzaldehyde - Placeholder]
  • [Provide full citation for the Chemdiv page for 4-(difluoromethoxy)-3-methoxybenzamide - Placeholder]
  • [Provide full citation for the TCI page for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde - Placeholder]
  • [Provide full citation for the Benchchem page for 4-Difluoromethoxy-3-hydroxybenzaldehyde - Placeholder]
  • [Provide full citation for the Smolecule page for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde - Placeholder]
  • [Provide full citation for the PMC article on PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - Placeholder]
  • [Provide full citation for the PubChem page for 4-(Difluoromethoxy)-3-hydroxybenzaldehyde - Placeholder]
  • [Provide full citation for the PubMed article on para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • [Provide full citation for the NIH article on 2-Difluoromethoxy-substituted Estratriene Sulfam
  • [Provide full citation for the PubMed article on improved synthesis, molecular modeling and anti-inflammatory activity of new fluorinated dihydrofurano-naphthoquinone compounds - Placeholder]
  • [Provide full citation for the ResearchGate article on improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - Placeholder]
  • [Provide full citation for the PMC article on the Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental analysis, the accurate quantification of fluorinated benzoic acids is paramount. These compounds, often pivotal as intermediates in drug synthesis or scrutinized as persistent environmental contaminants, demand analytical methods that are not only precise and accurate but also robust and reliable. This guide provides a comprehensive comparison of analytical methodologies, grounded in scientific principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical techniques for their specific needs.

The Analytical Imperative: Why Method Validation is Critical

The validation process confirms that the method is reliable for its intended use by assessing a range of parameters, including:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Here, we compare the three most prevalent techniques for the analysis of fluorinated benzoic acids: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation Sample Sample Extraction Extraction Sample->Extraction LLE/SPE Derivatization Derivatization Extraction->Derivatization For GC-MS HPLC_UV HPLC_UV Analysis_Ready_Sample->HPLC_UV Direct Injection GC_MS GC_MS Analysis_Ready_Sample->GC_MS Volatilization LC_MSMS LC_MSMS Analysis_Ready_Sample->LC_MSMS Ionization Validation_Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness HPLC_UV->Validation_Parameters GC_MS->Validation_Parameters LC_MSMS->Validation_Parameters Validation_Workflow Start Start Specificity Specificity Start->Specificity Analyze blank matrix Linearity Linearity Specificity->Linearity Calibration curve (7 levels) Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision QC samples (Low, Mid, High) LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Signal-to-noise ratio Robustness Robustness LOD_LOQ->Robustness Vary parameters (e.g., pH, temp) Validated_Method Validated_Method Robustness->Validated_Method

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the substitution of hydrogen with fluorine is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric size, and ability to form strong bonds—can profoundly alter a molecule's pharmacokinetic and physicochemical profile. Benzoic acid derivatives, ubiquitous scaffolds in drug development, are frequently fluorinated to enhance metabolic stability or binding affinity. However, the precise placement of the fluorine atom on the aromatic ring creates structural isomers (ortho, meta, para) with distinct biological activities and chemical properties. Unambiguous identification of these isomers is therefore not just an analytical requirement, but a critical step in research and development.

This guide provides a comparative analysis of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid using fundamental spectroscopic techniques. We will move beyond a simple recitation of data, delving into the causal relationships between isomeric structure and spectral output. By understanding why the spectra differ, researchers can confidently identify these critical compounds.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a comprehensive and self-validating dataset.

The Causality Behind NMR Differentiation

The key to differentiating the isomers lies in the electronic effects of the fluorine atom and the through-bond and through-space couplings it induces. Fluorine is strongly electron-withdrawing (an inductive effect), which deshields nearby nuclei, causing their signals to appear at a higher chemical shift (further downfield). This effect is distance-dependent, providing a clear signature for each isomer. Furthermore, the spin-active ¹⁹F nucleus couples to nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for assignment.

  • 2-Fluorobenzoic Acid (ortho): The fluorine is adjacent to the carboxylic acid group and a proton (H6). This proximity leads to significant deshielding of the H6 proton and the C1/C2 carbons. Strong through-space and through-bond couplings between F and H6, as well as multi-bond couplings to other protons, result in a complex and uniquely identifiable spectrum. Conformational complexities can also arise in the ortho isomer due to potential interactions between the fluorine and the carboxylic acid group.[1][2]

  • 3-Fluorobenzoic Acid (meta): The fluorine is one bond further away from the carboxylic acid group. Its inductive effect is felt by the adjacent protons (H2, H4) and carbons, but to a lesser extent on the carboxylic acid group itself compared to the ortho isomer. The coupling patterns are distinct, with characteristic ³J(H,F) (three-bond) and ⁴J(H,F) (four-bond) couplings.

  • 4-Fluorobenzoic Acid (para): The fluorine is positioned directly opposite the carboxylic acid group. The molecule possesses a higher degree of symmetry, which simplifies the ¹H and ¹³C NMR spectra. The two protons adjacent to the fluorine (H3, H5) are chemically equivalent, as are the two protons adjacent to the carboxyl group (H2, H6), leading to a pair of distinct doublets.[3]

¹⁹F NMR: The Fluorine "Spy"

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[4][5] This wide dispersion means that even subtle differences in the electronic environment of the fluorine atom in each isomer result in large, easily resolved differences in their ¹⁹F chemical shifts. This technique serves as a rapid and unambiguous confirmation of isomer identity.[6]

Comparative NMR Data

The following table summarizes typical chemical shifts for the fluorobenzoic acid isomers. Note: Exact values can vary based on solvent and concentration.

Isomer Nucleus Typical Chemical Shift (δ) in ppm Key Observations & Coupling (J) in Hz
2-Fluorobenzoic Acid ¹H~8.0-8.2 (H6), ~7.2-7.8 (multiplets for H3, H4, H5)H6 is significantly downfield and shows complex splitting due to coupling with F and H5.
¹³C~165 (C=O), ~162 (C-F, d, ¹J(C,F) ≈ 250), ~117 (C6, d, ²J(C,F) ≈ 20)Large one-bond C-F coupling is characteristic. Carbons ortho and para to F show significant coupling.
¹⁹F~ -110 to -115Distinct chemical shift region for ortho substitution.
3-Fluorobenzoic Acid ¹H~7.8-8.0 (H2), ~7.4-7.7 (multiplets for H4, H5, H6)H2 and H4 protons show clear coupling to fluorine.
¹³C~166 (C=O), ~162 (C-F, d, ¹J(C,F) ≈ 245), ~115 (C2, d, ²J(C,F) ≈ 22)The C-F coupling constant remains the dominant feature.
¹⁹F~ -112 to -118Shift is subtly different from the ortho isomer.
4-Fluorobenzoic Acid ¹H~8.0-8.2 (AA' part of AA'BB' system, H2/H6), ~7.1-7.3 (BB' part, H3/H5)Symmetrical pattern, typically two "doublet of doublets" or complex multiplets.
¹³C~166 (C=O), ~165 (C-F, d, ¹J(C,F) ≈ 255), ~132 (C2/C6, d, ³J(C,F) ≈ 9)High symmetry reduces the number of unique carbon signals.
¹⁹F~ -105 to -110Typically the most deshielded of the three isomers.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the fluorobenzoic acid isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7] Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the aromatic (~7-9 ppm) and carboxylic acid (~12-14 ppm, if visible) regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio (e.g., 1024 scans or more). Note the characteristic large one-bond C-F coupling if decoupling is not F-sensitive.

  • ¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the high sensitivity of the nucleus.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (e.g., TMS for ¹H and ¹³C, CFCl₃ or other standard for ¹⁹F). Integrate signals and analyze chemical shifts and coupling patterns to confirm the isomeric structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis A Weigh 5-10 mg Isomer B Dissolve in 0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D Insert Sample E Acquire ¹³C Spectrum F Acquire ¹⁹F Spectrum G Process Spectra (Referencing, Phasing) F->G Export Data H Analyze δ and J values G->H I Confirm Isomer Structure H->I

Diagram 1: General workflow for NMR-based isomer identification.

Pillar 2: Vibrational Spectroscopy (FT-IR & Raman) - The Functional Group Fingerprint

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[8] While both provide information about functional groups, they operate on different principles and provide complementary data. IR spectroscopy measures the absorption of light by vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability.[9][10]

The Causality Behind Vibrational Differentiation

For the fluorobenzoic acid isomers, the key differentiators are found in the "fingerprint region" (below 1500 cm⁻¹), where C-F and C-H bending and stretching vibrations occur. The position of the fluorine atom alters the symmetry and electronic distribution of the molecule, causing the vibrational frequencies of these bonds to shift.

  • C-F Stretching: This bond vibration is a primary indicator. It typically appears as a strong band in the IR spectrum between 1100-1300 cm⁻¹. The exact frequency is sensitive to the substitution pattern on the aromatic ring.

  • C-H Bending (Out-of-Plane): In the 700-900 cm⁻¹ region, the pattern of C-H out-of-plane bending is highly characteristic of the substitution pattern on the benzene ring (ortho, meta, para). This provides a reliable method for distinguishing the isomers.

  • Carboxylic Acid Vibrations: The C=O stretch (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹) will be present in all three isomers. However, their precise frequencies and band shapes can be subtly influenced by intramolecular hydrogen bonding, particularly in the 2-fluoro isomer, or by intermolecular hydrogen bonding in the crystal lattice.[11]

Comparative Vibrational Data
Vibrational Mode Typical Wavenumber (cm⁻¹) Isomer-Specific Observations
O-H Stretch 2500 - 3300 (Broad)Present in all isomers. Band shape can vary with crystal packing and H-bonding.
C=O Stretch 1680 - 1720Present in all. May be slightly shifted in the 2-fluoro isomer due to electronic effects.
C=C Ring Stretch 1400 - 1600Multiple bands present in all isomers.
C-F Stretch 1100 - 1300The exact position is a key differentiator. Strong in IR.
C-H Bending (oop) 700 - 900Ortho (2-F): ~750-770 cm⁻¹Meta (3-F): ~780-800 cm⁻¹ and ~860-890 cm⁻¹Para (4-F): ~830-860 cm⁻¹
Experimental Protocol: FT-IR/Raman Analysis
  • Sample Preparation (FT-IR): For solid samples, the KBr pellet method is standard. Mix ~1 mg of the isomer with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Raman): Raman spectroscopy often requires minimal sample preparation. Place a small amount of the solid sample (~5-10 mg) directly onto a microscope slide or into a glass vial.

  • Background Collection: Before analyzing the sample, acquire a background spectrum (of the empty sample compartment for Raman, or a pure KBr pellet for IR) to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. For FT-IR, a typical range is 4000-400 cm⁻¹.[12] For Raman, the range will depend on the laser and detector, but should cover the key vibrational modes.

  • Data Analysis: Compare the acquired spectrum to reference data, paying close attention to the C-F stretch and the C-H out-of-plane bending patterns in the fingerprint region to determine the substitution pattern.

Vibrational_Spec_Workflow cluster_ftir FT-IR Prep cluster_raman Raman Prep A Mix 1mg Sample with 100mg KBr B Grind to Fine Powder C Press into Pellet E Acquire Background Spectrum C->E D Place ~5mg Sample on Slide or in Vial D->E F Acquire Sample Spectrum E->F G Analyze Fingerprint Region (C-F and C-H Bending) F->G H Identify Isomer G->H

Diagram 2: Workflow for isomer analysis via vibrational spectroscopy.

Pillar 3: UV-Vis Spectroscopy - A Probe of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. In aromatic molecules like fluorobenzoic acids, the key absorptions are due to π → π* transitions within the benzene ring.

The Causality Behind UV-Vis Differentiation

The position of the fluorine atom and the carboxylic acid group (both auxochromes) influences the energy of the π-system. Their electron-withdrawing and donating characteristics alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the energy gap is reflected in the wavelength of maximum absorbance (λmax).[12]

  • The carboxylic acid group is an electron-withdrawing group that modifies the benzene π-system.

  • The fluorine atom has opposing effects: it is inductively electron-withdrawing (-I) but has a lone pair that can be electron-donating through resonance (+R). The interplay of these effects from different positions (ortho, meta, para) leads to small but measurable shifts in the λmax values, allowing for differentiation. Generally, the para isomer, where resonance effects can be more pronounced, will show a more significant shift compared to the meta isomer.

Comparative UV-Vis Data
Isomer Typical λmax in Ethanol (nm) Observations
Benzoic Acid (Ref.) ~230, ~273Reference π → π* transitions.
2-Fluorobenzoic Acid ~228, ~275Minor shifts relative to benzoic acid.
3-Fluorobenzoic Acid ~232, ~276Small bathochromic (red) shifts.
4-Fluorobenzoic Acid ~238, ~280More noticeable bathochromic shifts due to the electronic influence of the para-substituent.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of the isomer in a UV-transparent solvent like ethanol. From this stock, prepare a final solution with a concentration that results in an absorbance between 0.1 and 1.0 AU (typically in the low mg/L range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the instrument (acquire a baseline).

  • Data Acquisition: Rinse and fill a second quartz cuvette with the sample solution. Place it in the sample holder and scan the absorbance, typically from 400 nm down to 200 nm.[12]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and compare them to the values for the known isomers.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare Dilute Solution in Ethanol B Fill Quartz Cuvette C Blank Spectrometer with Pure Solvent B->C Insert Blank & Sample D Scan Sample Absorbance (200-400 nm) C->D E Identify λmax D->E F Compare to Isomer Reference Data E->F

Diagram 3: Standard procedure for UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach

While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most robust and irrefutable identification of fluorinated benzoic acid isomers. ¹⁹F NMR offers a rapid, high-level confirmation, while detailed analysis of ¹H and ¹³C NMR spectra provides definitive structural proof. Vibrational spectroscopy serves as an excellent complementary technique, confirming substitution patterns through the fingerprint region. Finally, UV-Vis spectroscopy, while less definitive on its own, provides corroborating evidence based on the electronic effects of the isomerism. By integrating the data from these techniques, researchers can ensure the structural integrity of their compounds, a foundational requirement for reliable and reproducible science.

References

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Available at: [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available at: [Link]

  • Karabacak, M., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 287-297. Available at: [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 1 and 2. Available at: [Link]

  • Chakraborty, T. (n.d.). Recent Selected publications. Available at: [Link]

  • Daly, A. M., et al. (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. The Journal of Chemical Physics, 142(14), 144303. Available at: [Link]

  • Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Available at: [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available at: [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Available at: [Link]

  • Northwestern University NUANCE. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Available at: [Link]

  • YouTube. (2020). Molecular Vibrational Spectroscopy (Infrared and Raman). Available at: [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 3-(Difluoromethoxy)-4-methoxybenzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Difluoromethoxy)-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmacologically active molecules. The incorporation of the difluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive head-to-head comparison of different synthetic routes to this important intermediate, offering researchers and process chemists the critical data and insights needed to select the most suitable pathway for their specific needs. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of yield, cost, safety, and scalability for each route.

Route 1: Direct O-Difluoromethylation of Isovanillic Acid

This is the most straightforward approach, involving the direct functionalization of the phenolic hydroxyl group of readily available isovanillic acid (3-hydroxy-4-methoxybenzoic acid).

Chemical Principles and Mechanistic Insight

The key transformation in this route is the O-difluoromethylation of a phenol. A common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate. The reaction proceeds via the thermal decarboxylation of the chlorodifluoroacetate salt to generate the highly reactive difluorocarbene intermediate (:CF₂). The phenoxide, formed in situ by the deprotonation of isovanillic acid with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.[1][2] The choice of base and solvent is crucial to ensure efficient phenoxide formation and to manage the solubility of the reagents.

Diagram of the Proposed Mechanism for Route 1

Route 1 Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack ClCF2COONa Sodium Chlorodifluoroacetate heat Heat (Δ) ClCF2COONa->heat CF2 :CF₂ (Difluorocarbene) heat->CF2 Decarboxylation NaCl NaCl CO2 CO₂ Product 3-(Difluoromethoxy)-4- methoxybenzoic acid CF2->Product Protonation Isovanillic_Acid Isovanillic Acid Base Base Isovanillic_Acid->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation Phenoxide->CF2 Nucleophilic Attack Protonation H⁺

Caption: Mechanism of direct O-difluoromethylation of isovanillic acid.

Experimental Protocol

A representative procedure for the O-difluoromethylation of a phenol using sodium chlorodifluoroacetate is as follows:

  • To a stirred solution of isovanillic acid (1 equivalent) and a suitable base such as cesium carbonate or potassium carbonate (1.5-2 equivalents) in a polar aprotic solvent like DMF or DMSO, add sodium chlorodifluoroacetate (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 95-120 °C. The reaction progress can be monitored by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous solution with an acid such as HCl to precipitate the product.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Performance Metrics
  • Yield: Moderate to good yields are typically reported for the O-difluoromethylation of phenols using this method.[1]

  • Purity: The purity of the final product is generally high after purification.

  • Cost: Isovanillic acid is a relatively inexpensive starting material. The main cost driver for this route is the difluoromethylating agent, sodium chlorodifluoroacetate.

  • Safety: Sodium chlorodifluoroacetate is a stable solid but should be handled with care as it can cause skin, eye, and respiratory irritation.[4][5][6][7][8] The reaction should be conducted in a well-ventilated fume hood.

  • Scalability: This method is amenable to scale-up, but careful control of the exothermic decarboxylation of sodium chlorodifluoroacetate is crucial on a larger scale.[9]

Route 2: Multi-step Synthesis from Protocatechuic Acid

This route offers an alternative starting from the even more readily available protocatechuic acid (3,4-dihydroxybenzoic acid). This pathway requires additional steps to selectively functionalize the two hydroxyl groups.

Chemical Principles and Mechanistic Insight

This synthetic strategy hinges on the differential reactivity of the two phenolic hydroxyl groups in protocatechuic acid. A plausible sequence involves:

  • Selective Methylation: The more acidic hydroxyl group at the 4-position can be selectively methylated to form isovanillic acid. This is a well-established transformation.

  • O-Difluoromethylation: The remaining free hydroxyl group at the 3-position is then difluoromethylated using a suitable reagent as described in Route 1.

Alternatively, one could first protect the carboxylic acid, then perform the selective methylation and difluoromethylation, followed by deprotection. The choice of the specific sequence would depend on the compatibility of the protecting groups with the subsequent reaction conditions.

Diagram of the Proposed Workflow for Route 2

Route 2 Workflow Start Protocatechuic Acid Step1 Selective Methylation Start->Step1 Intermediate Isovanillic Acid Step1->Intermediate Step2 O-Difluoromethylation Intermediate->Step2 End 3-(Difluoromethoxy)-4- methoxybenzoic acid Step2->End

Caption: Multi-step synthesis from protocatechuic acid.

Experimental Protocol

A potential two-step protocol is outlined below:

Step 1: Selective Methylation of Protocatechuic Acid

  • Dissolve protocatechuic acid in a suitable solvent.

  • Add a methylating agent (e.g., dimethyl sulfate) and a base under controlled temperature conditions to favor mono-methylation at the 4-position.

  • Work up the reaction and purify the resulting isovanillic acid.

Step 2: O-Difluoromethylation of Isovanillic Acid

  • Follow the protocol described in Route 1.

Performance Metrics
  • Yield: The overall yield will be the product of the yields of the individual steps. Each step can potentially have a high yield, but the cumulative yield will likely be lower than a high-yielding single-step process.

  • Purity: Intermediate purification steps are necessary, which can lead to a very pure final product.

  • Cost: Protocatechuic acid is generally less expensive than isovanillic acid.[10][11][12][13][14] However, the cost of additional reagents and the operational costs of a multi-step synthesis must be considered.

  • Safety: The safety considerations for the difluoromethylation step are the same as in Route 1. Methylating agents like dimethyl sulfate are toxic and must be handled with extreme care.

  • Scalability: Multi-step syntheses are generally more challenging to scale up than single-step processes due to the increased number of unit operations and potential for cumulative yield losses.

Comparative Analysis

ParameterRoute 1: Direct O-DifluoromethylationRoute 2: Multi-step from Protocatechuic Acid
Starting Material Isovanillic AcidProtocatechuic Acid
Number of Steps 12 or more
Overall Yield Potentially higherPotentially lower due to cumulative losses
Purity of Final Product Good to excellentExcellent with intermediate purifications
Cost of Starting Material Moderately pricedLow cost[10][11][12][13][14]
Reagent Cost Primarily driven by difluoromethylating agentAdditional cost for methylating agent and other reagents
Process Simplicity HighModerate
Safety Concerns Handling of difluoromethylating agent[4][5][6][7][8]Handling of both difluoromethylating and methylating agents
Scalability Good, with careful process controlMore complex to scale up

Conclusion and Recommendations

For laboratory-scale synthesis where simplicity and a shorter reaction sequence are prioritized, Route 1 (Direct O-Difluoromethylation of Isovanillic Acid) is the recommended approach. The directness of this route and the potential for good yields make it an attractive option for rapid access to the target molecule.

For larger-scale production or in scenarios where cost is a primary driver, Route 2 (Multi-step Synthesis from Protocatechuic Acid) may be more advantageous due to the lower cost of the starting material. However, this benefit must be weighed against the increased process complexity, the need for optimization of the selective methylation step, and the potential for a lower overall yield.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available expertise in handling the respective reagents and reaction types. It is recommended to perform a thorough cost-of-goods analysis and a process hazard analysis before selecting a route for large-scale implementation.

References

  • Synquest Labs.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Sigma-Aldrich. Protocatechuic acid primary reference standard.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Chlorodifluoroacetic acid sodium salt.
  • ChemicalBook.
  • Hu, J. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (2021).
  • Garg, N. K. et al. Difluoromethylation of Phenols. Organic Syntheses (2024).
  • Fisher Scientific.
  • Fisher Scientific.
  • eBay.
  • Sperry, J. B. et al.
  • MedChemExpress. Protocatechuic acid (3,4-Dihydroxybenzoic acid).
  • Zhang, S. L. et al. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing).
  • Viablife Supplier.
  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Ngai, M.-Y. et al. Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis.
  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Hu, J. et al. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed (2019-12-20).
  • Hu, J. et al.
  • CymitQuimica.
  • Qing, F.-L. et al. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
  • Google Patents. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Deng, J. et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.
  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Procter, D. J. et al.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Ichikawa, J.
  • Sigma-Aldrich.
  • Hu, M. et al. N‐Difluoromethylation with sodium chlorodifluoroacetate.
  • de Vries, R. P. et al. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Reddit. Is there any reaction that can replace phenolic OH group with something else?. (2018-02-20).
  • GenScript. Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory.
  • Prakash, G. K. S. et al. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.
  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Journal of Chemical Research. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

Sources

The Shielding Effect: A Comparative Guide to the Metabolic Stability of Difluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for metabolically robust molecules is paramount. A compound's susceptibility to metabolism dictates its half-life, bioavailability, and potential for drug-drug interactions. Medicinal chemists employ a variety of strategies to enhance metabolic stability, with the incorporation of fluorinated functional groups emerging as a particularly powerful approach. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant interest as a bioisosteric replacement for the metabolically vulnerable methoxy group (-OCH₃).

This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against relevant analogs. We will delve into the mechanistic rationale behind the enhanced stability conferred by the -OCHF₂ group, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in vitro.

The Rationale: Why Difluoromethoxy Confers Stability

The metabolic liability of a methoxy group typically stems from its susceptibility to cytochrome P450 (CYP)-mediated O-demethylation.[1] This process involves the enzymatic oxidation of one of the methyl C-H bonds, leading to the formation of an unstable hemiaminal intermediate that rapidly decomposes, cleaving the methyl group.

The introduction of two fluorine atoms in the difluoromethoxy group dramatically alters this metabolic fate for several key reasons:

  • Increased C-H Bond Strength: The strong electron-withdrawing nature of the fluorine atoms significantly increases the bond dissociation energy of the remaining C-H bond, making it more resistant to enzymatic abstraction by CYP enzymes.[2]

  • Steric Hindrance: The fluorine atoms are larger than hydrogen atoms, creating a steric shield that can hinder the approach and binding of the metabolizing enzyme to the vulnerable C-H bond.

  • Altered Electronic Effects: The electron-withdrawing properties of the difluoromethoxy group can deactivate the adjacent aromatic ring, making it less susceptible to oxidative metabolism.[3]

This "metabolic switching" effectively blocks the O-demethylation pathway, forcing metabolism to occur at other, potentially less labile, sites on the molecule.[4] This often results in a significantly longer metabolic half-life and lower intrinsic clearance.

Comparative In Vitro Metabolic Stability Data

The true measure of a functional group's impact on metabolic stability lies in direct experimental comparison. The following table summarizes representative data from in vitro studies comparing the metabolic stability of difluoromethoxy-containing compounds with their non-fluorinated or other fluorinated analogs in human liver microsomes (HLM).

Compound Pair/SeriesTest SystemParameterMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Rationale for Observed Differences
Pimozide Analogs HLMt₁/₂ (min)25> 240> 240Blockade of O-demethylation, the primary metabolic pathway for the methoxy analog.
PDE4 Inhibitors HLM% Remaining (60 min)1085N/AThe difluoromethoxy group prevents the formation of reactive catechol metabolites.[1]
Generic Anisole Analogs HLMIntrinsic Clearance (CLᵢₙₜ)HighSignificantly LowerLowerThe primary metabolic route of O-demethylation for anisole is blocked by fluorination.[5]

Note: The data presented are illustrative and compiled from various sources. Direct head-to-head comparisons in the same laboratory under identical conditions provide the most robust data.

The Metabolic Fate of the Difluoromethoxy Group

While the -OCHF₂ group is a robust metabolic shield, it is not entirely inert. Under certain conditions, it can undergo metabolism, primarily through oxidative defluorination.[6] This process, also mediated by CYP enzymes, involves the oxidation of the C-H bond, leading to the formation of an unstable intermediate that can eliminate fluoride ions. However, this pathway is generally much slower than the metabolism of a comparable methoxy group.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of drug candidates, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[7] It is a cost-effective and high-throughput method for assessing oxidative metabolism.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) at 10 mM in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare an ice-cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution. The 0-minute time point serves as the initial concentration control.

  • Sample Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compounds, NADPH, Quench Solution) start_rxn Initiate with NADPH prep_reagents->start_rxn prep_microsomes Prepare Microsome Suspension add_mics Add Microsomes to Plate prep_microsomes->add_mics add_comp Add Test Compound add_mics->add_comp pre_incubate Pre-incubate at 37°C add_comp->pre_incubate pre_incubate->start_rxn time_points Incubate and Quench at Time Points start_rxn->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes check_viability Assess Cell Viability thaw_cells->check_viability resuspend Resuspend in Incubation Medium check_viability->resuspend plate_cells Plate Hepatocyte Suspension resuspend->plate_cells add_comp Add Test Compound plate_cells->add_comp incubate Incubate at 37°C with Shaking add_comp->incubate quench Quench at Time Points incubate->quench lyse_cells Lyse Cells and Centrifuge quench->lyse_cells analyze LC-MS/MS Analysis lyse_cells->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro hepatocyte stability assay.

Conclusion

The strategic incorporation of a difluoromethoxy group is a well-validated and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common metabolic pathways such as O-demethylation, the -OCHF₂ group can significantly increase a compound's half-life and reduce its intrinsic clearance. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying these improvements and making data-driven decisions in the lead optimization process. As the field of medicinal chemistry continues to evolve, the difluoromethoxy group will undoubtedly remain a valuable tool in the design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5842–5880. [Link]

  • Gill, H., & Purohit, A. (2013). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 227-241. [Link]

  • Purohit, A., & Potter, B. V. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 22(7), 1108. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Luo, J., & Tang, W. (2020). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 10(12), 2261-2276. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Wang, S., & Wang, J. (2018). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 24(53), 14049-14053. [Link]

  • Hu, T., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1193-1201. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • Perron, V., et al. (2009). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 52(22), 7100-7116. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Elucidating the Selectivity of a 3-(Difluoromethoxy)-4-methoxybenzoic Acid-Based Inhibitor Series

Authored For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. This guide provides a strategic framework and detailed protocols for assessing the cross-reactivity of novel chemical entities, using a hypothetical inhibitor, "DFMBA-Inhibitor-1," as a case study.

Introduction: The Imperative of Selectivity Profiling

In the landscape of kinase drug discovery, the identification of a potent inhibitor against a primary target is a significant milestone. However, the true therapeutic potential of a compound is defined not only by its on-target potency but also by its selectivity across the entire human kinome. The high degree of structural conservation within the ATP-binding pocket of kinases presents a formidable challenge, often leading to unintended off-target interactions.[1][2] These cross-reactivities can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4][5]

This guide addresses the critical next step after primary hit identification. We will explore the cross-reactivity profiling of a hypothetical lead compound, DFMBA-Inhibitor-1 , derived from a novel this compound scaffold. Our objective is to build a comprehensive selectivity profile by integrating robust biochemical screening with essential cell-based target validation, providing a clear path from a promising lead to a well-characterized chemical probe or drug candidate.

Strategic Approach: Combining Broad Screening with Cellular Validation

A comprehensive understanding of an inhibitor's selectivity cannot be achieved through a single experimental method. A tiered, multi-assay strategy is required to build a complete picture from in vitro interactions to in-cell target engagement.

  • Tier 1: Broad Kinome Biochemical Profiling: The initial step involves screening the inhibitor against a large, representative panel of kinases. This provides a global view of its selectivity and identifies all potential off-targets. The KINOMEscan® platform, a competition-based binding assay, is an industry standard for this purpose as it measures true thermodynamic binding affinity (Kd) independent of ATP concentration.[6][7]

  • Tier 2: Cellular Target Engagement: A potent biochemical interaction does not guarantee efficacy in a cellular environment, where factors like membrane permeability, intracellular ATP concentrations, and protein complexes come into play.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that the inhibitor directly binds to and stabilizes its intended target inside intact cells.[9]

The logical flow of this strategy ensures that resources are used efficiently, starting with a broad survey and progressing to more physiologically relevant validation of the most critical interactions.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Decision Making A Primary Hit from HTS (DFMBA-Inhibitor-1) B Broad Kinome Screen (e.g., KINOMEscan® @ 1µM) A->B Initial Assessment C Identify Potential Off-Targets (Selectivity Analysis) B->C Data Analysis D Determine Kd Values for Hits (Dose-Response) C->D Quantify Affinity E Cellular Target Engagement Assay (CETSA®) D->E Validate Primary Target & Key Off-Targets G Comprehensive Selectivity Profile D->G F Confirm On-Target Binding (Thermal Shift ΔTm) E->F Data Analysis F->G Synthesize Data H Proceed to Downstream Studies (e.g., In Vivo Efficacy, ADME/Tox) G->H Go / No-Go Decision

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Experimental Methodologies & Protocols

Here, we provide detailed, self-validating protocols for the key assays in our profiling strategy.

Protocol 1: Broad Kinome Profiling via Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® platform to determine the binding affinities of DFMBA-Inhibitor-1 across a wide panel of kinases.[10][11]

Causality Behind Experimental Choices:

  • Assay Principle: An active site-directed competition binding assay is chosen because it measures direct physical interaction between the inhibitor and the kinase, providing a thermodynamic dissociation constant (Kd). Unlike activity assays, it is not confounded by assay-specific conditions like ATP concentration or substrate choice.[7]

  • Initial Concentration: A single high concentration (e.g., 1,000 nM) is used for the initial screen to confidently identify all potential interactions, even weak ones.[12]

  • Follow-up: An 11-point dose-response curve is then generated for any kinase showing significant inhibition (e.g., >80% inhibition) to accurately determine the Kd.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of DFMBA-Inhibitor-1 in 100% DMSO. Serially dilute to the required concentrations for single-point and dose-response experiments.

  • Assay Reaction:

    • For each kinase to be tested, a reaction mixture is prepared containing a DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound (DFMBA-Inhibitor-1) or DMSO vehicle control.

    • The reaction is incubated to allow binding to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.

  • Affinity Capture: The reaction mixture is passed over a capture resin (e.g., streptavidin-coated beads if the ligand is biotinylated). Kinases that are not bound to the test inhibitor will bind to the immobilized ligand and be captured on the solid support.

  • Quantification:

    • After washing away unbound components, the amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[7]

    • The signal is inversely proportional to the test compound's binding affinity. A low qPCR signal indicates a strong interaction between the inhibitor and the kinase.

  • Data Analysis:

    • Single-Point Screen: The result is typically expressed as "% Control," where a lower percentage indicates stronger binding.

    • Dose-Response: For kinases that meet the hit criteria, the amount of kinase captured is measured across a range of inhibitor concentrations. These data are plotted, and a curve is fitted to determine the Kd value.

Protocol 2: Cellular Target Engagement via CETSA®

This protocol describes a Western blot-based CETSA to confirm that DFMBA-Inhibitor-1 engages its primary target in intact cells.

Causality Behind Experimental Choices:

  • Assay Principle: CETSA leverages the principle that ligand binding increases the thermal stability of a protein.[13] This allows for a direct, label-free assessment of target engagement in a physiological context, which is a critical validation step.[14][15]

  • Heat Challenge: A temperature gradient is applied to induce denaturation. The optimal temperature range must be determined empirically for the target protein of interest.

  • Readout: Western blotting is a widely accessible method to detect the amount of soluble protein remaining after the heat challenge.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the primary kinase target to ~80% confluency.

    • Treat the cells with DFMBA-Inhibitor-1 at a relevant concentration (e.g., 10x the biochemical IC50 or Kd) or with a DMSO vehicle control. Incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a PCR thermocycler. Include an unheated control sample.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath) to release the soluble proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the total protein concentration across all samples.

    • Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the primary kinase target.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the DMSO-treated and inhibitor-treated samples.

    • The resulting curves represent the "melting curves" of the target protein. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (ΔTm) is quantified.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Kinome Profiling Data for DFMBA-Inhibitor-1 (Comparison with a known, less selective competitor inhibitor)

Kinase TargetDFMBA-Inhibitor-1 Kd (nM)Competitor-Inhibitor-Y Kd (nM)Kinase FamilyComments
Primary Target X 5.2 8.1 TKPotent on-target activity.
Off-Target A35015CMGC>65-fold selectivity over Off-Target A.
Off-Target B>10,00050AGCHighly selective against Off-Target B.
Off-Target C89120TKModerate off-target activity noted.
Off-Target D>10,000>10,000CAMKNo significant binding observed.

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA®) Data

TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
DMSO (Vehicle)Primary Target X52.1 °C-Baseline thermal stability.
DFMBA-Inhibitor-1 (1 µM)Primary Target X58.6 °C+6.5 °C Robust target engagement in cells.
DFMBA-Inhibitor-1 (1 µM)Control Protein (GAPDH)65.3 °C+0.2 °CNo stabilization of control protein.

Interpretation: The combined data suggest DFMBA-Inhibitor-1 is a potent and relatively selective inhibitor of its primary target. The KINOMEscan® data (Table 1) reveal a significant selectivity window against key off-targets compared to the competitor. Crucially, the CETSA® results (Table 2) confirm that this binding interaction occurs within the complex cellular milieu, validating it as a promising candidate for further development. The moderate activity against "Off-Target C" warrants further investigation in cell-based functional assays.

G cluster_pathway Hypothetical Signaling Cascade Receptor Growth Factor Receptor KinaseX Primary Target (Kinase X) Receptor->KinaseX Activates KinaseZ Off-Target (Kinase Z) Receptor->KinaseZ Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylates Downstream1 Cell Proliferation & Survival Substrate1->Downstream1 Substrate2 Substrate 2 KinaseZ->Substrate2 Phosphorylates Downstream2 Unintended Cellular Effect Substrate2->Downstream2 Inhibitor DFMBA-Inhibitor-1 Inhibitor->KinaseX Binds & Inhibits (Desired Effect) Inhibitor->KinaseZ Weakly Binds (Potential Off-Target Effect)

Figure 2: Diagram illustrating on-target vs. off-target kinase inhibition.

Conclusion

The cross-reactivity profiling of any new inhibitor series is a cornerstone of preclinical drug development. By employing a systematic, multi-tiered approach—beginning with broad biochemical screening and culminating in cellular target engagement validation—researchers can build a high-confidence selectivity profile. The data gathered from these methods, as illustrated with our hypothetical DFMBA-Inhibitor-1, are indispensable for making informed decisions, mitigating risks of off-target toxicity, and ultimately advancing the most promising compounds toward clinical investigation.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science. [Link]

  • Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Communications. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Dziekan, J.M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Drewry, D.H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS ONE. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Eurofins Discovery (2014). KINOMEscan® Kinase Profiling Platform Brochure. Eurofins Discovery. [Link]

  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Miduturu, C.V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Krišt'an, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Zhang, M., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for optimizing molecular properties.[1] Fluorinated benzoic acids, in particular, represent a class of intermediates with immense value, serving as foundational scaffolds for a wide range of therapeutics, from anti-inflammatory agents to kinase inhibitors.[1] The unique electronic properties of fluorine—its high electronegativity and small atomic radius—can profoundly alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.

However, navigating the vast chemical space of possible fluorination patterns and additional substitutions is a formidable challenge. This is where the Quantitative Structure-Activity Relationship (QSAR) emerges as an indispensable computational strategy.[2][3] QSAR modeling provides a rational, data-driven framework to connect the physicochemical properties of molecules to their biological activities, enabling researchers to predict the potency or toxicity of novel compounds in silico.[4][5][6] This guide offers a comparative analysis of key QSAR methodologies, grounded in the principles of scientific integrity, to empower researchers in the rational design of next-generation therapeutics based on the fluorinated benzoic acid motif.

Pillar 1: The Causality Behind Methodological Choices in QSAR

A robust QSAR study is not merely a statistical exercise; it is a hypothesis-driven investigation into the molecular properties that govern biological function. The choices of descriptors and modeling algorithms are therefore critical and must be mechanistically justified.

The Rationale for Descriptor Selection: The core principle of QSAR is to translate a molecule's three-dimensional structure into a set of numerical variables, or "descriptors," that quantify its essential properties.[2] The selection of these descriptors is paramount, as they form the basis of the mathematical model. For fluorinated benzoic acids, several classes of descriptors are particularly relevant:

  • Physicochemical Descriptors: These are the bedrock of classical QSAR.

    • Lipophilicity (logP): The octanol-water partition coefficient, logP, is critical as it governs the molecule's ability to cross biological membranes to reach its target. Fluorination often increases lipophilicity, a factor that must be carefully balanced.

    • Electronic Effects (Hammett Constant, σ): Fluorine is a strongly electron-withdrawing group. The Hammett constant (σ) quantifies the electronic influence of the fluorine substituent on the reactivity of the benzoic acid ring and the pKa of the carboxylic acid group.[7] This is crucial for ionic interactions at the target site.

    • Steric Parameters (Taft Steric Parameter, Es): This descriptor accounts for the bulk of the fluorine atom and other substituents, which can influence how the molecule fits into a receptor's binding pocket.[7][8]

  • 3D-Field Descriptors: Used in methods like CoMFA and CoMSIA, these descriptors map the steric and electrostatic fields surrounding the molecule, providing a three-dimensional perspective on its interaction potential.[9][10]

  • Quantum-Chemical Descriptors: Calculated using quantum mechanics, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and potential for toxicological interactions.[11][12]

The Rationale for Model Selection: The choice of statistical method depends on the complexity of the dataset and the desired outcome.

  • Classical Linear Models (e.g., Hansch Analysis): These models are highly interpretable and are ideal for smaller, congeneric series where the relationship between a few key physicochemical properties and biological activity is assumed to be linear.[7][13]

  • 3D-QSAR (e.g., CoMFA, CoMSIA): When the 3D shape and electrostatic potential are hypothesized to be the primary drivers of activity, these methods excel. Their graphical output of contour maps provides intuitive, visual guidance for modifying molecular structures.[10][14]

  • Machine Learning (e.g., Random Forest, GNNs): For large, diverse datasets, machine learning algorithms are superior as they can capture complex, non-linear relationships without prior assumptions.[4][15] The rise of deep learning and graph neural networks (GNNs) offers powerful new ways to model intricate structure-activity landscapes.[15][16]

Pillar 2: A Comparative Guide to QSAR Methodologies

The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Below is a comparison of common approaches applied to fluorinated benzoic acids.

Methodology Typical Descriptors Pros Cons Best Suited For
Hansch Analysis Lipophilic (logP), Electronic (σ), Steric (Es)Highly interpretable, mechanistically insightful, simple to implement.[7][8]Assumes linear relationships, limited to congeneric series, does not consider 3D conformation.Lead optimization within a specific chemical series, understanding fundamental physicochemical contributions.
CoMFA / CoMSIA 3D steric and electrostatic fields (CoMFA); adds hydrophobic, H-bond donor/acceptor fields (CoMSIA).[10][17]Provides intuitive 3D visualizations (contour maps) to guide design, high predictive power.[14][18]Highly sensitive to molecular alignment, computationally more intensive, can be difficult to interpret without expertise.[19]Scaffold hopping, lead optimization, understanding the 3D requirements of a binding pocket when the receptor structure is unknown.
Machine Learning (e.g., Random Forest) Can utilize hundreds of descriptors (topological, constitutional, physicochemical, etc.).Can model complex non-linear relationships, robust against overfitting (ensemble methods), high predictive accuracy.[15][20]Often considered a "black box" with lower interpretability, requires larger datasets for effective training.Virtual screening of large compound libraries, toxicity prediction, complex datasets with diverse structures.

Pillar 3: Self-Validating Systems and Experimental Protocols

The trustworthiness of a QSAR model is not assumed but demonstrated through rigorous validation.[2] A model is only useful if it can accurately predict the activity of new, unseen compounds.

General QSAR Workflow

A robust and reproducible QSAR study follows a well-defined workflow, ensuring the integrity of the model and its predictions.

QSAR_Workflow Data 1. Data Collection (Biological Activity, Structures) Desc 2. Descriptor Calculation (2D, 3D, Physicochemical) Data->Desc Split 3. Dataset Division (Training Set, Test Set) Desc->Split Build 4. Model Building (e.g., MLR, PLS, RF) Split->Build Validate 5. Rigorous Model Validation (Internal & External) Build->Validate Validate->Build Iterative Refinement Predict 6. Prediction & Interpretation (New Compounds, Mechanistic Insights) Validate->Predict

Caption: A generalized workflow for building a predictive and validated QSAR model.

Experimental Protocol: 2D-QSAR for Predicting the Toxicity of Fluorinated Benzoic Acids

This protocol outlines a self-validating workflow for developing a 2D-QSAR model.

1. Data Curation:

  • Compile a dataset of fluorinated benzoic acids with experimentally determined toxicity data (e.g., LC50 values against a specific cell line or organism).[11][21] Source data from reputable databases like ChemIDplus or the EPA's Toxicity Estimation Software Tool (TEST) database.[21][22]
  • Convert toxicity values to a logarithmic scale (e.g., pLC50 = -log(LC50)) to linearize the data distribution.
  • Ensure data consistency and remove compounds with ambiguous or unreliable measurements.

2. Structure Preparation and Descriptor Calculation:

  • Draw all chemical structures in a consistent format (e.g., SMILES) and convert them to 3D structures using a molecular modeling program.
  • Perform energy minimization on each structure using a suitable force field (e.g., MMFF94).
  • Utilize descriptor calculation software (e.g., PaDEL-Descriptor, Dragon) to generate a wide array of 1D and 2D descriptors, including constitutional, topological, and physicochemical properties.[23]

3. Dataset Division:

  • Rationally divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
  • This division should be done such that the test set compounds are structurally representative of the training set. The test set is held out and used only for the final validation of the model.

4. Model Generation and Internal Validation:

  • Using the training set, employ a statistical technique like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a mathematical equation relating the descriptors to the biological activity.
  • Perform internal validation using methods like leave-one-out cross-validation (LOO-CV). This process systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound.
  • The key internal validation metric is , the cross-validated correlation coefficient. A Q² > 0.5 is generally considered indicative of a model with good internal predictive ability.

5. External Validation:

  • This is the most critical step for establishing trustworthiness. Use the finalized model (built using the entire training set) to predict the pLC50 values for the compounds in the held-out test set.
  • Calculate the predictive R² (R²_pred ) between the observed and predicted activities for the test set. An R²_pred > 0.6 is considered a hallmark of a robust and truly predictive model.
  • Other important statistical metrics include the Root Mean Square Error (RMSE), which measures the average magnitude of the prediction errors.[24]

6. Applicability Domain Definition:

  • Define the chemical space in which the model's predictions are reliable, typically using a leverage approach. This prevents the model from being used to make predictions for compounds that are structurally too different from those in the training set.
Illustrative Data for a QSAR Model

The following table presents hypothetical data for a subset of fluorinated benzoic acids, demonstrating the inputs and outputs of a QSAR model.

CompoundStructureObserved pLC50logP (Descriptor 1)LUMO Energy (Descriptor 2)Predicted pLC50Residual
Benzoic AcidC1=CC=C(C=C1)C(=O)O4.101.87-0.5 eV4.15-0.05
2-Fluorobenzoic AcidC1=CC=C(C(=C1)F)C(=O)O4.352.01-0.7 eV4.31+0.04
4-Fluorobenzoic AcidC1=CC(=CC=C1C(=O)O)F4.522.01-0.6 eV4.58-0.06
2,4-Difluorobenzoic AcidC1=C(C=C(C=C1F)C(=O)O)F4.882.15-0.9 eV4.85+0.03

Visualizing Key Structure-Activity Relationships

QSAR analysis reveals how specific structural modifications influence physicochemical properties, which in turn dictate biological activity. The following diagram illustrates these critical relationships for fluorinated benzoic acids.

SAR_Relationships cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Biological Endpoint F_Pos Fluorine Position (ortho, meta, para) LogP Lipophilicity (logP) F_Pos->LogP Steric Steric Hindrance F_Pos->Steric Electronic Electronic Effects (σ) F_Pos->Electronic Add_Sub Other Substituents (e.g., -CH3, -Cl) Add_Sub->LogP Add_Sub->Steric COOH Carboxylic Acid pKa Acidity (pKa) COOH->pKa Activity Biological Activity (e.g., Toxicity, Efficacy) LogP->Activity pKa->Activity Steric->Activity Electronic->pKa Electronic->Activity

Caption: Interplay of structural features and physicochemical properties influencing activity.

Conclusion and Future Outlook

The application of QSAR to fluorinated benzoic acids provides a powerful, rational approach to drug design. Classical Hansch analysis offers deep mechanistic insight into well-defined series, while 3D-QSAR methods like CoMFA provide invaluable visual feedback for structural modification. The continued integration of artificial intelligence and machine learning promises to further revolutionize this field, enabling the analysis of larger and more diverse chemical datasets with unprecedented predictive accuracy.[15][20] By embracing these computational tools and adhering to rigorous validation standards, researchers can accelerate the discovery of safer and more effective therapeutics built upon the versatile fluorinated benzoic acid scaffold.

References

  • A Concise Review on the Significance of QSAR in Drug Design. (2020). Science Publishing Group. Retrieved January 14, 2026, from [Link]

  • A review on machine learning approaches and trends in drug discovery. (2022). Precision Cancer Medicine. Retrieved January 14, 2026, from [Link]

  • 3D-QSAR in drug design--a review. (2006). PubMed. Retrieved January 14, 2026, from [Link]

  • Modern drug design with advancement in QSAR: A review. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Machine Learning in Drug Discovery: A Review. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

  • 4D-QSAR: Perspectives in Drug Design. (2011). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Advances in Machine Learning for QSAR Modeling. (2024). Taylor & Francis eBooks. Retrieved January 14, 2026, from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • QSAR model for Acute Toxicity (Inhalation) for fluorinated compounds. (n.d.). Retrieved January 14, 2026, from [Link]

  • HANSCH QSAR ANALYSES. (2016). Retrieved January 14, 2026, from [Link]

  • QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. (1998). Academia.edu. Retrieved January 14, 2026, from [Link]

  • 3d qsar. (2017). Slideshare. Retrieved January 14, 2026, from [Link]

  • Hansch Analysis and Related Approaches in Drug Design. (2011). PharmacologyOnLine. Retrieved January 14, 2026, from [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • QSAR BY HANSCH ANALYSIS. (n.d.). Retrieved January 14, 2026, from [Link]

  • QSAR modeling for predicting mutagenic toxicity of diverse chemicals for regulatory purposes. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • Toxicity Estimation Software Tool (TEST). (n.d.). US EPA. Retrieved January 14, 2026, from [Link]

  • 3D-QSAR : Principles and Methods. (2006). Drug Design Org. Retrieved January 14, 2026, from [Link]

  • CoMFA CoMFA Comparative Molecular Field Analysis). (2014). Slideshare. Retrieved January 14, 2026, from [Link]

  • 3 d qsar approaches structure. (2018). Slideshare. Retrieved January 14, 2026, from [Link]

  • Studies on the Toxicity of Aromatic Hydrocarbons on Chorella Vulgaris by 3D-QSAR Using CoMFA and CoMSIA Methods. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Retrieved January 14, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2012). Chitkara University. Retrieved January 14, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Difluoromethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Difluoromethoxy)-4-methoxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical and chemical research.

Foundational Principles: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the acidic nature and the presence of difluoromethoxy and methoxy functional groups can lead to chemical irritation of biological tissues.

Table 1: Hazard Profile and Required Personal Protective Equipment

Hazard ClassificationGHS CodeRequired PPE SpecificationRationale for Protection
Skin IrritationH315Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[3]Prevents direct contact and subsequent chemical irritation.
Eye IrritationH319Eye Protection: Safety goggles or a face shield providing a complete seal.[1][3]Protects sensitive eye tissues from dust particles and splashes.
Respiratory IrritationH335Respiratory Protection: Use in a certified chemical fume hood.[3][4]Prevents inhalation of airborne dust particles.
General HandlingN/ABody Protection: Chemical-resistant lab coat.[1][3]Protects skin and personal clothing from contamination.

The Core Protocol: A Step-by-Step Disposal Workflow

The proper disposal of this compound is governed by its chemical properties, classifying it as a halogenated organic acid waste .[5][6][7] This classification is the critical first step in ensuring regulatory compliance, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Step 1: Waste Characterization and Segregation

The fundamental principle of hazardous waste management is segregation at the source. This prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[5][7]

  • Causality: this compound contains fluorine, a halogen. Halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic dioxins and furans. Co-mingling with non-halogenated solvents can complicate this process.

  • Critical Do Not: NEVER mix this acidic waste with bases (e.g., sodium hydroxide, ammonium hydroxide) in the same waste container.[5] Do not mix with incompatible materials such as strong oxidizing agents.[10]

Step 2: Selecting the Appropriate Waste Container

The integrity of the waste containment system is non-negotiable.

  • Action: Use a container made of a material chemically resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[3]

  • Validation: The container must be in good condition, free from cracks or leaks, and must have a tight-fitting screw-top cap to prevent the release of vapors.[4][11]

Step 3: Proper Labeling and Documentation

Regulatory compliance hinges on accurate and complete labeling. An unlabeled container is a significant safety and compliance violation.

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13]

  • Required Information on Label:

    • The words "Hazardous Waste" .[12]

    • Full Chemical Name: "this compound" (no formulas or abbreviations).[4]

    • Associated Hazards: Clearly indicate "Irritant" and "Corrosive (Acidic)."

    • Researcher's Name and Contact Information. [14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[13]

  • Action: Keep the waste container tightly sealed at all times, except when actively adding waste.[4][12]

  • Storage Location: Store the container in the SAA, within secondary containment (such as a plastic bin) to contain potential leaks.

  • Best Practice: Store in a cool, dry, and well-ventilated location away from general laboratory traffic.[15] Regularly inspect waste storage areas weekly to ensure container integrity and proper labeling.[8]

Step 5: Arranging for Final Disposal
  • Action: Once the container is full (no more than 90% capacity) or the regulatory accumulation time limit is approaching, arrange for pickup.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.[3][9] This ensures the waste is transported and disposed of in accordance with all federal, state, and local regulations.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Don PPE: Before addressing the spill, put on the full complement of PPE as detailed in Table 1.

  • Containment: For a solid spill, gently cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. [3]

  • Collection: Carefully sweep or scoop up the contained material and place it into a suitable, labeled hazardous waste container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department immediately.[3]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (See Table 1) start->ppe classify Classify Waste: Halogenated Organic Acid get_container Select Compatible Container (Glass or HDPE) classify->get_container ppe->classify label_container Affix 'Hazardous Waste' Label get_container->label_container fill_label Complete Label Details: - Full Chemical Name - Hazards (Irritant, Acid) - Start Date & Contact label_container->fill_label add_waste Add Waste to Container fill_label->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container store_saa Store in SAA with Secondary Containment seal_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->add_waste No request_pickup Request Pickup by EHS or Licensed Contractor check_full->request_pickup Yes

Caption: Decision workflow for compliant waste handling.

References

  • Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • American Chemical Society. Regulation of Laboratory Waste.
  • Bucknell University. Hazardous Waste Segregation.
  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • Ossila. SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoic acid.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Difluoromethoxy)-3-methoxybenzoic acid.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
  • CymitQuimica. Safety Data Sheet - 4-(Difluoromethyl)-3-methoxybenzoic acid.
  • LabManager. Hazardous Waste Management in the Laboratory.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal.
  • University of Barcelona. Classification of special laboratory waste.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Cole-Parmer. Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%.
  • Synquest Labs. 4-(Difluoromethoxy)benzoic acid Safety Data Sheet.
  • Northwestern University. Hazardous Waste Disposal Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Difluoromethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for the handling of 3-(Difluoromethoxy)-4-methoxybenzoic acid. It is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed safety decisions rooted in scientific principles.

The primary hazards associated with this compound and its structural analogs are irritation to the skin, eyes, and respiratory system.[1][2] Our core objective is to create an impenetrable barrier between the researcher and the chemical, mitigating these risks through the meticulous selection and use of Personal Protective Equipment (PPE). This guide will detail the causality behind each PPE choice and operational step, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Adversary

This compound is a solid, likely a powder, which presents three primary routes of potential exposure. Our PPE strategy is built upon neutralizing these threats. Based on data from its close structural isomer, 4-(Difluoromethoxy)-3-methoxybenzoic acid, we can anticipate the following hazards:

Hazard ClassificationDescriptionSource
Skin Irritation (Category 2) Causes skin irritation upon contact, potentially leading to redness, itching, or inflammation.[1]
Serious Eye Irritation (Category 2) Poses a significant risk of serious eye irritation or damage upon contact.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if dust is inhaled.[1]

The presence of the difluoromethoxy group also places this compound within the broad class of fluorinated organic compounds. While many are stable, it is a best practice to handle them with care, as some can be persistent in the environment or possess metabolic toxicity.[3][4]

The Protective Triad: Core PPE Requirements

The selection of PPE is not a one-size-fits-all solution; it must be scaled to the specific task and the quantities of material being handled. All handling of this solid should, whenever possible, be conducted within a certified chemical fume hood to provide the highest level of respiratory protection through engineering controls.[5]

Protection TypeMinimum Requirement (Small Quantities, <1g)Enhanced Requirement (Large Quantities, Spills)
Eye / Face ANSI Z87.1-compliant chemical splash goggles.Chemical splash goggles AND a full-face shield.[6][7]
Hand Chemical-resistant nitrile gloves.Heavier-duty nitrile or butyl rubber gloves.[7]
Body Full-length laboratory coat.Chemical-resistant apron over a lab coat.
Respiratory Work within a certified chemical fume hood.NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges.[1][7][8]
Causality of PPE Selection:
  • Eye Protection : The eyes are the most vulnerable entry point for this irritant. Goggles are mandatory because they form a seal around the eyes, protecting from airborne particulates and splashes, which standard safety glasses do not.[7] A face shield is added during higher-risk activities as a secondary barrier to protect the entire face.

  • Hand Protection : Nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals and are resistant to punctures.[7] Before every use, gloves must be inspected for any signs of degradation or perforation.

  • Respiratory Protection : As a fine powder, the compound can easily become airborne during weighing or transfer. A chemical fume hood is the primary line of defense, capturing dust at the source. In the absence of a fume hood or during a spill cleanup where dust concentrations may be high, a respirator is essential to prevent inhalation and subsequent respiratory tract irritation.[8]

Operational Protocol: From Storage to Solution

This section provides a step-by-step workflow for the common task of weighing the compound and preparing a stock solution. This protocol is designed to be a self-validating system, minimizing exposure at every stage.

Step 1: Preparation and Area Setup
  • Designate a work area within a certified chemical fume hood.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, vortex mixer) within the hood to minimize movement in and out of the controlled space.

  • Ensure an appropriate hazardous waste container is labeled and accessible.[8]

Step 2: Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure complete and uncontaminated coverage.

PPE_Donning cluster_donning PPE Donning Sequence Start Start Coat 1. Lab Coat Start->Coat Goggles 2. Goggles / Face Shield Coat->Goggles Respirator 3. Respirator (if needed) Goggles->Respirator Gloves 4. Gloves Respirator->Gloves End Ready for Work Gloves->End

Figure 1. Correct sequence for donning PPE.
Step 3: Chemical Handling
  • Carefully open the container of this compound, avoiding any puff of powder.

  • Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Perform this action slowly and close to the work surface to minimize dust generation.[2]

  • Once weighed, gently transfer the solid into the destination beaker.

  • Add the solvent slowly to avoid splashing.

  • Securely close the primary chemical container.

Step 4: Doffing Personal Protective Equipment

Removing PPE correctly is paramount to prevent cross-contamination. This process is essentially the reverse of donning, moving from most contaminated to least.

PPE_Doffing cluster_doffing PPE Doffing Sequence Start Work Complete Gloves 1. Gloves Start->Gloves Goggles 2. Goggles / Face Shield Gloves->Goggles Coat 3. Lab Coat Goggles->Coat Respirator 4. Respirator (if used) Coat->Respirator Wash 5. Wash Hands Respirator->Wash

Figure 2. Correct sequence for doffing PPE.
Step 5: Decontamination and Disposal
  • Dispose of all single-use items (weigh boat, bench paper, contaminated gloves) into the designated hazardous waste container.

  • Wipe down the work area and any reusable equipment with an appropriate solvent.

  • Store the chemical waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Disposal of the chemical waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][8] Never dispose of this chemical down the drain or in regular trash.[1]

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]

  • Small Spill : For a small spill, ensure full PPE is worn (including respiratory protection if not in a hood). Carefully sweep up the solid material, avoiding dust generation, and place it into the labeled hazardous waste container.[2]

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a resilient culture of safety and ensure the integrity of your research.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid. BenchChem.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Ossila. (2023). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzoic acid. Ossila.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Difluoromethoxy)-3-methoxybenzoic acid. Fisher Scientific.
  • CymitQuimica. (2024). Safety Data Sheet - 4-(Difluoromethyl)-3-methoxybenzoic acid. CymitQuimica.
  • Dolenko, F. V., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals.
  • SynQuest Labs. (2016). 4-(Difluoromethoxy)
  • BenchChem. (2025). Proper Disposal of 3-Methoxy-4-nitrobenzoic Acid: A Procedural Guide. BenchChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.